molecular formula C5H10O3 B1359805 4-Methoxybutanoic acid CAS No. 29006-02-8

4-Methoxybutanoic acid

Cat. No.: B1359805
CAS No.: 29006-02-8
M. Wt: 118.13 g/mol
InChI Key: VRRCYIFZBSJBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybutanoic acid is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRCYIFZBSJBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183218
Record name 4-Methoxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29006-02-8
Record name 4-Methoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29006-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029006028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybutanoic Acid: From Core Chemical Properties to Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methoxybutanoic acid, a versatile carboxylic acid that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. We will delve into its fundamental chemical and physical properties, explore robust synthetic methodologies, detail its structural and spectral characteristics, and illuminate its role as a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical significance.

Foundational Physicochemical & Structural Characteristics

This compound, also known as 4-methoxybutyric acid, is an organic compound featuring a four-carbon chain with a carboxylic acid group at one terminus and a methoxy group at the other.[1] This bifunctional nature imparts a unique combination of acidic and ether-like properties, rendering it a versatile reagent in a multitude of chemical transformations.[1]

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
CAS Number 29006-02-8[2][3]
Molecular Formula C₅H₁₀O₃[2][3]
Molecular Weight 118.13 g/mol [2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 218.4 ± 23.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in polar solvents like water and alcohols[1]
Storage Temperature -20°C[3]

For optimal stability, this compound should be stored at -20°C.[3] It is intended for research use only and not for human, therapeutic, or diagnostic applications.[3]

Structural Elucidation

The structural identity of this compound is unequivocally defined by its molecular connectivity. The following diagram, generated using Graphviz, illustrates the atomic arrangement and key functional groups.

Caption: Chemical structure of this compound.

Standard chemical identifiers for this compound are provided below:

  • SMILES: COCCCC(=O)O

  • InChI: InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the starting materials' availability, desired scale, and purity requirements. A prevalent and efficient method involves the hydrolysis of its corresponding methyl ester, methyl 4-methoxybutanoate.

Proposed Synthesis Workflow: Alkaline Hydrolysis of Methyl 4-methoxybutanoate

This protocol outlines a robust and reliable method for the preparation of this compound via the saponification of methyl 4-methoxybutanoate. The irreversibility of this reaction under alkaline conditions typically ensures a high yield of the desired carboxylic acid.

G start Start: Methyl 4-methoxybutanoate step1 Dissolve in Methanol/Water start->step1 step2 Add aq. NaOH (1.5-2.0 equiv.) step1->step2 step3 Heat to Reflux (1-4 h) Monitor by TLC step2->step3 step4 Cool to Room Temperature step3->step4 step5 Remove Methanol (Reduced Pressure) step4->step5 step6 Dilute with Water step5->step6 step7 Wash with Diethyl Ether step6->step7 step8 Acidify with conc. HCl (pH 1-2) step7->step8 step9 Collect Precipitate (Vacuum Filtration) step8->step9 step10 Wash with Cold Water step9->step10 end End: this compound step10->end

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 4-methoxybutanoate

  • Methanol

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-methoxybutanoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) dropwise.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If methanol was used as a co-solvent, remove it under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2 (verify with pH paper).

    • A white precipitate of this compound should form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the product under vacuum to yield pure this compound.

Causality Behind Experimental Choices: The use of a methanol/water solvent system ensures the miscibility of both the organic ester and the aqueous base. The excess of sodium hydroxide drives the saponification reaction to completion. The ether wash in the workup is crucial for removing any unreacted, more lipophilic starting material, ensuring the purity of the final product. Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate, which allows for its easy isolation.

Spectroscopic Characterization: A Guide for the Analyst

The structural features of this compound give rise to a unique spectroscopic fingerprint. While comprehensive, publicly available spectra for this compound are limited, we can confidently predict its key spectral characteristics based on the known spectra of its methyl ester and analogous carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~3.4Triplet2H-CH₂-O-
~3.3Singlet3H-OCH₃
~2.4Triplet2H-CH₂-COOH
~1.9Quintet2H-CH₂-CH₂-CH₂-

¹³C NMR: The carbon NMR spectrum will exhibit five signals, one for each of the non-equivalent carbon atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~178-COOH
~72-CH₂-O-
~58-OCH₃
~30-CH₂-COOH
~24-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HVery broad, strong absorption due to the hydrogen-bonded carboxylic acid hydroxyl group.
~1710C=OStrong, sharp absorption from the carbonyl stretch of the carboxylic acid.
1050-1150C-OStrong absorption from the C-O stretch of the ether linkage.
2850-3000C-HAliphatic C-H stretching vibrations.
Mass Spectrometry (MS)

Upon electron ionization, this compound is expected to fragment in a predictable manner. The molecular ion peak (M⁺) at m/z = 118 may be observed. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃, M-31) and the carboxylic acid group (-COOH, M-45).[4]

Application in Drug Development: A Case Study of Fedovapagon

This compound and its derivatives are valuable building blocks in the synthesis of complex pharmaceutical compounds.[1] Their utility is exemplified in the development of vasopressin V2 receptor agonists, a class of drugs investigated for conditions like nocturia. One such compound is Fedovapagon .

Fedovapagon is a selective and orally active vasopressin V2 receptor (V2R) agonist.[5] While the complete, publicly disclosed synthesis of Fedovapagon is proprietary, analysis of its structure suggests that a butanoic acid derivative is a likely precursor for a key part of the molecule. The synthesis of such complex molecules often involves the coupling of several smaller, functionalized building blocks.

G cluster_0 Building Block Synthesis cluster_1 Core Scaffold Assembly cluster_2 Final Drug Synthesis 4-MBA This compound Derivative Intermediate Key Intermediate 4-MBA->Intermediate Coupling Reaction Fedovapagon Fedovapagon Intermediate->Fedovapagon Further Functionalization

Caption: Conceptual role of a butanoic acid derivative in Fedovapagon synthesis.

The rationale for using a building block like this compound lies in its ability to introduce a specific chain length and functionality into the target molecule. The methoxy group can influence solubility and metabolic stability, while the carboxylic acid provides a reactive handle for amide bond formation or other coupling reactions, which are fundamental in constructing complex drug molecules. The development of potent and selective vasopressin receptor antagonists and agonists is an active area of research, and the use of tailored building blocks is crucial for achieving the desired pharmacological profiles.

Conclusion

This compound is a compound of significant interest to the research and drug development community. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an important synthetic intermediate. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. The continued exploration of such building blocks will undoubtedly fuel further innovation in medicinal chemistry.

References

4-Methoxybutanoic acid CAS number 29006-02-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxybutanoic Acid (CAS: 29006-02-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 29006-02-8), a bifunctional organic compound of increasing interest in chemical synthesis. The document elucidates its core physicochemical properties, details a primary synthesis methodology from γ-butyrolactone with mechanistic insights, and outlines rigorous analytical techniques for its characterization. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block in the pharmaceutical and agrochemical industries, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and developers utilizing this compound in their synthetic endeavors.

Introduction and Molecular Overview

This compound, also known as 4-methoxybutyric acid, is an organic compound featuring a linear four-carbon chain.[1] Its structure is distinguished by the presence of two key functional groups: a carboxylic acid (-COOH) at the C1 position and a methoxy group (-OCH₃) at the C4 position.[2] This dual functionality imparts both acidic and ether-like properties, making it a valuable and versatile intermediate in organic synthesis.[2]

With the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , this compound typically presents as a colorless to light yellow liquid.[2][3] Its utility is primarily as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The ability to selectively react at either the carboxylic acid or the ether linkage provides synthetic chemists with significant flexibility in molecular design.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application in various synthetic protocols. A summary of these properties is presented below.

PropertyValueSource(s)
CAS Number 29006-02-8[3][4][5]
Molecular Formula C₅H₁₀O₃[1][2][3][5]
Molecular Weight 118.13 g/mol [2][3][5][6]
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.1 ± 0.1 g/cm³[2][6]
Boiling Point 218.4 ± 23.0 °C at 760 mmHg[2][6]
Flash Point 91.6 ± 16.1 °C[2][6]
Solubility Soluble in polar solvents like water and alcohols[1]
LogP -0.06[2][6]
Refractive Index 1.423 - 1.43[2]
Polar Surface Area 46.53 Ų[2][6]

Synthesis and Manufacturing

While several synthetic pathways to this compound are conceivable, the most direct and common laboratory-scale approach involves the base-catalyzed ring-opening of γ-butyrolactone (GBL). This method is efficient and proceeds from readily available starting materials.

Primary Synthesis Route: Nucleophilic Ring-Opening of γ-Butyrolactone

The synthesis hinges on the nucleophilic acyl substitution mechanism. A strong nucleophile, sodium methoxide, attacks the electrophilic carbonyl carbon of GBL. This opens the lactone ring to form a methyl ester intermediate which is then hydrolyzed in situ under basic conditions to the sodium salt of the target acid. A final acidification step yields the desired this compound.

GBL_Synthesis cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Acidification GBL γ-Butyrolactone (GBL) Intermediate Sodium 4-methoxybutanoate (Salt Intermediate) GBL->Intermediate Nucleophilic Attack NaOMe Sodium Methoxide (CH₃ONa in Methanol) HCl Aqueous Acid (e.g., HCl) Product This compound Intermediate->Product Protonation

Caption: Workflow for the synthesis of this compound from GBL.

Step-by-Step Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry methanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Methoxide Formation: Carefully add sodium metal in small portions to the methanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Nucleophilic Addition: Cool the sodium methoxide solution in an ice bath. Slowly add γ-butyrolactone (GBL) dropwise to the stirred solution.[7] The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3-4 hours to ensure the complete ring-opening and hydrolysis.[8]

  • Work-up (Acidification): Cool the reaction mixture to room temperature. Slowly and carefully add a dilute aqueous solution of hydrochloric acid (e.g., 3M HCl) until the pH of the solution is acidic (pH ~2-3), which protonates the carboxylate salt.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation if necessary to achieve high purity (>98%).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~11-12Singlet (broad)1H-COOH
Methylene (α to -OCH₃)~3.4 - 3.5Triplet2H-O-CH₂ -CH₂-
Methoxy~3.3Singlet3H-OCH₃
Methylene (α to -COOH)~2.4 - 2.5Triplet2H-CH₂ -COOH
Methylene (β to -COOH)~1.9 - 2.0Quintet2H-CH₂-CH₂ -CH₂-
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl~178-180C =O
Methylene (α to -OCH₃)~70-72-O-C H₂-
Methoxy~58-60-OC H₃
Methylene (α to -COOH)~30-32-C H₂-COOH
Methylene (β to -COOH)~23-25-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.[9] This broadness is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[9]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band typically found between 1700-1725 cm⁻¹.[2]

  • C-O Stretch (Ether & Acid): Strong absorption bands in the fingerprint region, typically between 1050-1300 cm⁻¹.[2][9] The ether C-O stretch is expected around 1050-1150 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The expected exact mass is 118.0630 g/mol .[2][6] The electron ionization (EI) spectrum would show a molecular ion peak at m/z = 118.

  • Key Fragmentation Patterns: Common fragments would include the loss of the methoxy group ([M-31]⁺), the carboxyl group ([M-45]⁺), and cleavage of the alkyl chain.

Chemical Reactivity and Applications

The bifunctional nature of this compound is the source of its synthetic utility.[2] The carboxylic acid and ether moieties can undergo a variety of chemical transformations, often selectively.

Reactivity Core This compound Ester Ester Derivative Core->Ester Esterification Amide Amide Derivative Core->Amide Amidation Alcohol 4-Methoxy-1-butanol Core->Alcohol Reduction Halide α-Halo Acid Core->Halide α-Halogenation ROH Alcohol (R-OH) + Acid Catalyst ROH->Ester Amine Amine (R-NH₂) + Coupling Agent Amine->Amide Reducer Reducing Agent (e.g., LiAlH₄) Reducer->Alcohol Halogen Halogen (X₂) + PBr₃ Halogen->Halide

Caption: Key chemical transformations of this compound.

Key Reactions:

  • Esterification: The carboxylic acid readily reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]

  • Amidation: Reaction with amines, typically using a coupling agent (e.g., DCC, EDC), yields amide derivatives.[2]

  • Reduction: The carboxylic acid can be reduced to the primary alcohol, 4-methoxy-1-butanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

  • Ether Cleavage: While more robust than the carboxylic acid, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, HI) to yield γ-butyrolactone.

As a versatile building block, this compound is valuable in constructing larger molecules where a C4 spacer with a terminal methoxy group is desired. This structural motif is relevant in the design of various pharmacologically active compounds and specialized polymers.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a hazardous substance.

  • Hazard Identification: Causes severe skin burns and eye damage. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and bases.[10] Keep the container tightly closed.[10] Recommended storage temperature is often -20°C for long-term stability.[5]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]

    • In all cases of exposure, seek immediate medical attention.[10][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[12]

Conclusion

This compound (CAS: 29006-02-8) is a functionally rich C4 building block with significant potential in synthetic chemistry. Its well-defined physicochemical properties, straightforward synthesis from γ-butyrolactone, and predictable reactivity make it a reliable intermediate for drug discovery and materials science. This guide provides the core technical knowledge required for its effective and safe utilization, serving as a valuable resource for scientists and researchers.

References

A Comprehensive Technical Guide to 4-Methoxybutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and medicinal chemistry, 4-methoxybutyric acid, also known as 4-methoxybutanoic acid, emerges as a versatile building block and a molecule of significant interest. Its bifunctional nature, possessing both a carboxylic acid and a methoxy group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and applications of 4-methoxybutyric acid, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical utility.

Part 1: Nomenclature and Identification

Accurate identification of a chemical entity is paramount for reproducible research and seamless collaboration. 4-Methoxybutyric acid is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and other standard identifiers.

Identifier Type Value Source
Systematic Name This compoundIUPAC
Common Synonyms 4-Methoxybutyric acid, Butanoic acid, 4-methoxy-, Butyric acid, 4-methoxy-General
CAS Number 29006-02-8
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
InChI Key VRRCYIFZBSJBAT-UHFFFAOYSA-NIUPAC

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 4-methoxybutyric acid is crucial for its handling, storage, and application in various experimental setups.

Property Value Source
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 218.4 ± 23.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in polar solventsGeneral
Storage Temperature -20°C[1]
Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 4-methoxybutyric acid. While complete spectral data for the free acid can be sparse in publicly available databases, data for its methyl ester, methyl 4-methoxybutanoate (CAS: 29006-01-7), is more readily available and provides valuable structural insights.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹.[3] The spectrum for 4-methoxybutyric acid would be expected to exhibit these characteristic peaks.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy (-OCH₃) protons, multiplets for the methylene (-CH₂-) protons of the butyric acid chain, and a characteristic broad singlet for the carboxylic acid proton (-COOH) typically downfield.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for the methoxy carbon, the three distinct methylene carbons, and the carbonyl carbon of the carboxylic acid group.

Mass Spectrometry (MS): The mass spectrum of the methyl ester, methyl 4-methoxybutanoate, shows characteristic fragmentation patterns that can be used to confirm its structure.[5][6]

Part 3: Synthesis of 4-Methoxybutyric Acid

Several synthetic routes can be envisioned for the preparation of 4-methoxybutyric acid, with the choice of method often depending on the starting materials, desired scale, and laboratory capabilities. A common and effective laboratory-scale synthesis involves the ring-opening of γ-butyrolactone.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is based on the principle of nucleophilic ring-opening of a lactone using a methoxide source, followed by acidification.

Materials:

  • γ-Butyrolactone (GBL)

  • Sodium methoxide (NaOMe) or Sodium metal (Na) in anhydrous methanol (MeOH)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol to generate sodium methoxide in situ. Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • Reaction Setup: To the stirred sodium methoxide solution, add one equivalent of γ-butyrolactone dropwise at room temperature.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete ring-opening. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is acidic. This protonates the carboxylate to form the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-methoxybutyric acid.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield the pure 4-methoxybutyric acid.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium methoxide is essential to facilitate the nucleophilic attack on the electrophilic carbonyl carbon of the lactone, leading to the ring-opening.

  • Anhydrous conditions are crucial in the initial step to prevent the reaction of sodium metal with water and to ensure the efficiency of the methoxide nucleophile.

  • Acidification is a critical step to convert the sodium salt of the carboxylic acid into its free, neutral form, which is more soluble in organic solvents for extraction.

Caption: Workflow for the synthesis of 4-methoxybutyric acid from γ-butyrolactone.

Part 4: Applications in Research and Drug Development

4-Methoxybutyric acid and its derivatives are valuable tools in medicinal chemistry and drug discovery, primarily serving as building blocks for more complex molecules with potential therapeutic activities.

Role as a Versatile Intermediate

The dual functionality of 4-methoxybutyric acid allows for selective modification at either the carboxylic acid or the methoxy group. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, enabling its incorporation into larger molecular scaffolds.

Use in the Synthesis of Bioactive Molecules

While direct biological activity of 4-methoxybutyric acid is not extensively documented, its structural motif is found in various compounds of pharmacological interest. For instance, derivatives of butyric acid are known to have roles in cellular processes, and the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its polarity, metabolic stability, and receptor-binding interactions.

  • Analogs in Peptide Synthesis: Carboxylic acids are fundamental components of peptides. Modified amino acids and related structures containing the methoxybutyrate scaffold can be synthesized and incorporated into peptides to modulate their properties. For example, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid is a well-known linker used in solid-phase peptide synthesis.[7] While not a direct synonym, this highlights the utility of the butyric acid backbone in this field.

  • Derivatives with Potential Therapeutic Applications: Research into butyric acid derivatives has shown a wide range of biological activities. For example, certain derivatives have been investigated for their potential in treating metabolic disorders and as anti-inflammatory agents. The introduction of a methoxy group can be a strategic modification in the design of new drug candidates to optimize their therapeutic profile.

Part 5: Conclusion and Future Perspectives

4-Methoxybutyric acid is a chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined structure and versatile reactivity make it an attractive starting material and intermediate for the creation of novel molecules with diverse applications. This guide has provided a comprehensive overview of its nomenclature, properties, a detailed synthesis protocol, and its applications, with a focus on scientific integrity and practical utility for the research community. Future research may further elucidate the direct biological activities of 4-methoxybutyric acid and expand its utility in the development of new therapeutic agents.

References

Physical and chemical properties of 4-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block

This compound (CAS No: 29006-02-8) is a versatile organic compound that is gaining traction as a valuable intermediate in the fine chemical and pharmaceutical industries.[1] Its structure is deceptively simple, featuring a four-carbon aliphatic chain with two distinct functional groups: a terminal carboxylic acid and a terminal methoxy ether. This bifunctionality is the cornerstone of its chemical utility, providing two reactive handles for synthetic transformations. The carboxylic acid moiety offers a site for derivatization through reactions like esterification, amidation, and reduction, while the methoxy group introduces polarity and can be cleaved under specific acidic conditions.[1]

This unique arrangement makes this compound an attractive building block for creating more complex molecular architectures. In the context of drug development, it can serve as a flexible linker or a scaffold fragment. Derivatives of the closely related 4-hydroxybutanoic acid have been investigated as ligands for γ-hydroxybutyrate (GHB) receptors, suggesting a potential role for methoxy--substituted analogues in modulating central nervous system targets.[2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and handling, offering a critical resource for scientists leveraging this compound in their research.

Molecular and Structural Data

The fundamental identity of this compound is defined by its molecular formula and structure. These identifiers are crucial for database searches, regulatory submissions, and analytical characterization.

IdentifierValueSource
CAS Number 29006-02-8[3]
Molecular Formula C₅H₁₀O₃[1][3]
Molecular Weight 118.13 g/mol [1][3]
Canonical SMILES COCCCC(=O)O[1]
InChI InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)[1]
InChIKey VRRCYIFZBSJBAT-UHFFFAOYSA-N[1]

Physical Properties

This compound is typically supplied as a colorless to light yellow liquid.[1] Its physical characteristics are summarized below. It is important to note a discrepancy in the reported boiling point in the literature; one source reports a value of 218-228 °C at atmospheric pressure, while another reports 146-147 °C.[1] This may be due to differences in measurement conditions or purity and should be considered during experimental design, particularly for purification by distillation.

PropertyValueUnit
Physical State Liquid (at 20°C)-
Appearance Colorless to light yellow clear liquid-
Boiling Point 218.4 ± 23.0 (at 760 mmHg)°C
Density 1.1 ± 0.1g/cm³
Flash Point 91.6 ± 16.1°C
Refractive Index 1.423-
Solubility Soluble in polar solvents (water, alcohols)-
Storage Temperature -20°C

Data compiled from Vulcanchem.[1] and United States Biological.[3]

Chemical Properties and Reactivity

Acidity
Reactivity Profile

The dual functionality of this compound allows for a range of chemical transformations, making it a versatile synthetic intermediate.

  • Carboxylic Acid Reactions : The -COOH group is the primary site of reactivity. It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[1] It can also be converted to amides via coupling with amines, or reduced to the corresponding primary alcohol, 4-methoxy-1-butanol, using appropriate reducing agents.

  • Ether Group Reactivity : The methoxy group (-OCH₃) is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding alcohol, γ-hydroxybutyric acid (GHB), or its lactone form, γ-butyrolactone (GBL).

Reactivity_of_4-Methoxybutanoic_Acid Key Reactions of this compound main This compound (COCCCC(=O)O) ester Ester (COCCCC(=O)OR') main->ester Esterification amide Amide (COCCCC(=O)NHR') main->amide Amidation primary_alcohol 4-Methoxy-1-butanol (COCCCCO) main->primary_alcohol Reduction alcohol Alcohol (R'-OH) + Acid Catalyst alcohol->ester amine Amine (R'-NH2) + Coupling Agent amine->amide reducer Reducing Agent (e.g., LiAlH4) reducer->primary_alcohol

Caption: Major reaction pathways involving the carboxylic acid group.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show four distinct signals. The methoxy group protons (-OCH₃) would appear as a sharp singlet around 3.3 ppm. The methylene group adjacent to the ether oxygen (-CH₂-O) would be a triplet around 3.4-3.6 ppm. The methylene group alpha to the carbonyl (-CH₂-COOH) would appear as a triplet around 2.3-2.5 ppm. The central methylene group (-CH₂-) would be a multiplet (quintet or sextet) around 1.8-2.0 ppm. The acidic proton of the carboxyl group would appear as a broad singlet far downfield, typically above 10 ppm, and its visibility can depend on the solvent and concentration.[4]

    • ¹³C NMR : The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in unique chemical environments: the carbonyl carbon (~175-180 ppm), the carbon attached to the ether oxygen (~70 ppm), the methoxy carbon (~58 ppm), and the two central methylene carbons (~25-35 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption peak will appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. A distinct C-O stretching band for the ether linkage is expected around 1050-1150 cm⁻¹.

Synthesis and Purification

Representative Synthesis: Hydrolysis of Methyl 4-methoxybutanoate

A common and straightforward laboratory synthesis involves the base-catalyzed hydrolysis of the corresponding methyl ester, which is commercially available.

Protocol:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-methoxybutanoate (1.0 eq). Add a 2M aqueous solution of sodium hydroxide (NaOH) (1.5 eq) and ethanol (as a co-solvent to aid miscibility) in sufficient volume to dissolve the ester.

  • Reflux : Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up : Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification : Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2 using 2M hydrochloric acid (HCl). The product, this compound, will separate or can be extracted.

  • Extraction : Extract the acidified mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Drying and Isolation : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The crude acid can be purified by vacuum distillation if necessary to yield a clear, colorless liquid.

Alternative Synthesis from γ-Butyrolactone (GBL)

Industrially, GBL is a common precursor for butyric acid derivatives.[5][6] A potential route to this compound involves the ring-opening of GBL with sodium methoxide to form sodium 4-methoxybutanoate, followed by acidic workup. This method avoids the use of an oxidant.

Applications in Research and Drug Development

This compound serves primarily as a versatile intermediate. Its bifunctional nature allows it to act as a linker, connecting two different molecular fragments in a larger molecule. This is particularly useful in drug design for optimizing pharmacokinetic properties or for creating bivalent ligands.

A key area of interest stems from its relationship to γ-hydroxybutyric acid (GHB). Derivatives of 4-hydroxybutanoic acid are known to be ligands for GHB-specific receptors in the central nervous system.[2] The synthesis of analogues, such as this compound derivatives, represents a rational approach to developing novel agonists or antagonists with potentially therapeutic applications for sleep disorders, anxiety, and other neurological conditions.[2]

Safety and Handling

This compound is classified as harmful if swallowed and requires careful handling in a laboratory setting.

  • GHS Classification : Warning (GHS07)

  • Hazard Statements : H302 (Harmful if swallowed)

  • Precautionary Statements :

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

Handling Recommendations :

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid contact with skin, eyes, and clothing.[8]

  • Store in a tightly sealed container in a cool, dry place, as recommended at -20°C for long-term stability.[3]

References

4-Methoxybutanoic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 29006-02-8). Synthesizing technical data with practical, field-proven insights, this document is intended to empower researchers to work safely and effectively with this compound. The information herein is structured to explain not just the necessary protocols, but the scientific rationale underpinning them, ensuring a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a carboxylic acid functional group and a terminal methoxy group.[1] This bifunctional nature, possessing both acidic and ether characteristics, dictates its reactivity and physical properties.[2] It is typically a colorless to light yellow liquid at room temperature.[2][3]

A thorough understanding of its physical properties is the foundation of safe handling, influencing everything from storage conditions to the appropriate response in the event of a spill.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29006-02-8[2][3][4]
Molecular Formula C₅H₁₀O₃[1][2][4]
Molecular Weight 118.13 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 218.4 - 228 °C at 760 mmHg[2][3]
Flash Point 91.6 - 92 °C[2][3]
Density ~1.1 g/cm³[2]
Specific Gravity 1.06 (20/20)[3]
Solubility Soluble in polar solvents like water and alcohols.[1]
Refractive Index ~1.43[3]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[2]

Hazard Identification and GHS Classification: A Case for Precaution

A critical aspect of the safety assessment for this compound is the conflicting information regarding its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification provided by different suppliers. This discrepancy underscores the necessity of a cautious and conservative approach to handling.

Table 2: Conflicting GHS Classifications for this compound

Supplier ProfilePictogramsSignal WordHazard Statements
Profile A Danger H227: Combustible liquidH290: May be corrosive to metalsH314: Causes severe skin burns and eye damage
Profile B Warning H302: Harmful if swallowed

Source(s): Profile A[3]; Profile B[4]

Expert Analysis of the Discrepancy:

The divergence in classification is significant. Profile A indicates a corrosive substance that can cause irreversible damage to skin and eyes, while Profile B points to a less severe, though still significant, hazard of acute oral toxicity. The reasons for such discrepancies can include different data sources, varying purity levels of the tested material, or the use of predictive (QSAR) models versus experimental data.

The Causality of Corrosivity: The potential for corrosivity (H314) is rooted in the carboxylic acid functional group. Carboxylic acids can be irritating and corrosive, with the severity depending on concentration, pKa, and contact duration. The H314 classification implies that the substance can cause visible necrosis through the epidermis and into the dermis after an exposure of up to 4 hours.

Core Directive: In the face of conflicting safety information, researchers must adopt the more stringent set of precautions. Therefore, all handling procedures should be based on the assumption that this compound is corrosive, combustible, and harmful if swallowed. This conservative approach ensures the highest level of protection.

The Hierarchy of Controls: A Systematic Approach to Exposure Prevention

Effective risk management follows a "Hierarchy of Controls" to minimize potential exposure. This systematic approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls

The primary line of defense is to handle the material within a controlled environment.

  • Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This contains vapors and protects the user from inhalation and facial exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.

Administrative Controls

These are the work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this chemical. The SOP should include specifics on quantities used, required safety measures, and emergency procedures.

  • Training: All personnel must be trained on the specific hazards (including the conflicting classifications) and safe handling procedures for this compound before commencing any work.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. Given the H314 classification, a face shield should also be worn when handling larger quantities or during procedures with a high splash risk.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.

    • Lab Coat: A flame-resistant lab coat with long sleeves is required. Ensure it is fully buttoned.

  • Respiratory Protection: Under normal use in a chemical fume hood, respiratory protection is not typically required. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling and Use
  • Preparation: Before starting work, confirm that the fume hood is operational and that the safety shower and eyewash station are unobstructed.

  • PPE Donning: Put on all required PPE as described in Section 3.3.

  • Chemical Transfer: Dispense the chemical slowly and carefully to avoid splashing. Use a secondary container to transport the primary container within the lab.

  • Heating: The compound is a combustible liquid (Flash Point ~92°C).[2][3] Keep away from open flames, sparks, and hot surfaces. Use controlled heating methods such as a heating mantle or water bath.

  • End of Work: After use, ensure the container is tightly sealed. Decontaminate the work area in the fume hood. Wash hands thoroughly.

Conditions for Safe Storage
  • Container: Keep the container tightly closed and store in a corrosive-resistant container with a resistant inner liner.[3]

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and combustible liquids.[3]

  • Incompatibilities: The molecule's carboxylic acid and ether groups make it susceptible to reaction with certain classes of chemicals. Store separately from strong oxidizing agents, strong bases, and reducing agents. The reaction with strong oxidizers can be highly exothermic and potentially explosive.

  • Temperature: While some suppliers recommend room temperature storage, others suggest -20°C. For long-term stability and to minimize vapor pressure, storing in a cool, dark place (<15°C) is advisable.[3]

Waste Disposal

Dispose of waste this compound and contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures: A Self-Validating Response Plan

A robust emergency plan is critical. All personnel must be familiar with these procedures.

EmergencyResponse cluster_spill Chemical Spill Response cluster_exposure Personal Exposure Response Spill Spill Occurs Alert Alert personnel Evacuate if necessary Spill->Alert Assess Assess spill size and risk Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain spill with absorbent material PPE->Contain Neutralize Neutralize (if safe) with sodium bicarbonate Contain->Neutralize Cleanup Collect residue into waste container Neutralize->Cleanup Decontaminate Decontaminate area Cleanup->Decontaminate Exposure Exposure Occurs Remove Remove contaminated clothing Exposure->Remove Rinse Rinse affected area Remove->Rinse SeekMedical Seek immediate medical attention Rinse->SeekMedical SDS Provide SDS to medical personnel SeekMedical->SDS

Caption: Emergency response workflow for spills and personal exposure.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or water spray.[3]

  • Specific Hazards: The substance is a combustible liquid. Hazardous decomposition products include carbon monoxide and carbon dioxide. Vapors may be heavier than air and can travel to a source of ignition.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear all appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup: Absorb spillage with a non-combustible, inert material (e.g., sand, vermiculite). Collect the material and place it in a suitable, labeled container for hazardous waste disposal. Do not let the chemical enter drains.

Toxicological and Ecological Information

Toxicological Information: There is a lack of comprehensive, publicly available toxicological data for this compound. No specific LD₅₀ (median lethal dose) values have been identified in the reviewed literature.[5][6] The GHS classifications "Harmful if swallowed" (H302) and "Causes severe skin burns and eye damage" (H314) are the primary indicators of its acute toxicity and corrosive potential, respectively. The absence of further data necessitates treating this compound with a high degree of caution, assuming it may have unknown long-term health effects.

Ecological Information: Detailed ecological impact studies are not readily available. As a standard precaution, prevent the release of this chemical into the environment, including soil and waterways.

References

Potential Therapeutic Applications of 4-Methoxybutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxybutanoic acid, a structurally simple carboxylic acid ether, has emerged as a molecule of interest in the landscape of drug discovery and development. While direct therapeutic applications remain largely unexplored, its structural similarity to key biological molecules, such as γ-aminobutyric acid (GABA) and short-chain fatty acids (SCFAs), suggests a rich potential for therapeutic intervention in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the putative therapeutic applications of this compound, grounded in an analysis of its chemical properties and the biological activities of its structural analogs. We delve into its potential as a modulator of neurological functions, an anti-inflammatory agent, and an antioxidant, providing detailed, field-proven experimental protocols for researchers to validate these hypotheses. This document is intended to serve as a foundational resource for scientists and drug development professionals, aiming to catalyze further investigation into the therapeutic promise of this intriguing molecule.

Introduction: The Chemical and Biological Landscape of this compound

This compound (4-MBA) is an organic compound with the chemical formula C5H10O3.[1] It is a colorless to pale yellow liquid at room temperature and is soluble in polar solvents like water and alcohols.[1] Its structure features a butanoic acid backbone with a methoxy group at the 4-position, conferring both acidic and ether functionalities to the molecule. This unique combination of chemical properties makes it a versatile building block in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 29006-02-8[1]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 218.4 °C at 760 mmHg
Solubility Soluble in water and alcohols[1]

The therapeutic potential of 4-MBA is largely inferred from its structural relationship to two key classes of bioactive molecules:

  • γ-Aminobutyric Acid (GABA) Analogs: GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Analogs of GABA are widely used as anticonvulsants, sedatives, and anxiolytics.[3] The structural similarity of 4-MBA to GABA suggests that it may interact with GABA receptors or other components of the GABAergic system, potentially exerting a modulatory effect on neuronal activity.

  • Short-Chain Fatty Acids (SCFAs): SCFAs, such as butyrate, propionate, and acetate, are produced by the gut microbiota and have been shown to possess potent anti-inflammatory properties.[4][5][6] These molecules can modulate immune responses by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.[4][7] The butanoic acid backbone of 4-MBA suggests that it may share some of the anti-inflammatory activities of SCFAs.

This guide will explore these potential therapeutic avenues in detail, providing the scientific rationale and experimental frameworks for their investigation.

Potential Therapeutic Applications

Neurological and CNS Disorders: A GABAergic Hypothesis

The structural resemblance of 4-MBA to GABA provides a strong rationale for investigating its potential in the treatment of neurological and CNS disorders. GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in a wide range of conditions, including epilepsy, anxiety, and sleep disorders.[2][3]

Hypothesized Mechanism of Action:

4-MBA may act as a modulator of the GABAergic system through several potential mechanisms:

  • Direct GABA Receptor Agonism/Antagonism: It may bind directly to GABA-A or GABA-B receptors, either activating or inhibiting them.[8][9]

  • Modulation of GABA Metabolism: It could interfere with the enzymes responsible for GABA synthesis or degradation, thereby altering GABA levels in the synapse.

  • Interaction with GABA Transporters: It might affect the reuptake of GABA from the synaptic cleft by interacting with GABA transporters.

Proposed Experimental Workflow for Investigating Neuro-Modulatory Effects:

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies a GABA Receptor Binding Assays (Radioligand or Fluorescence-based) b Patch-Clamp Electrophysiology on Neuronal Cell Lines a->b Functional Validation d Animal Models of Epilepsy (e.g., PTZ-induced seizures) b->d Disease Model Testing c GABA Transporter Uptake Assays f Microdialysis for Neurotransmitter Level Measurement c->f Synaptic GABA Level Assessment e Behavioral Models of Anxiety (e.g., Elevated Plus Maze) d->e Broader CNS Effect Evaluation

Caption: Workflow for investigating the neuro-modulatory effects of 4-MBA.

Inflammatory Disorders: An SCFA-like Anti-inflammatory Role

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and atherosclerosis.[7] SCFAs have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[4][6] Given its butanoic acid core, 4-MBA may exert similar anti-inflammatory actions.

Hypothesized Mechanism of Action:

4-MBA could mitigate inflammation by:

  • Inhibiting NF-κB Activation: By preventing the activation of this key pro-inflammatory transcription factor, 4-MBA could downregulate the expression of various inflammatory genes.[4]

  • Reducing Pro-inflammatory Cytokine Production: It may suppress the release of cytokines such as TNF-α, IL-6, and IL-1β from immune cells.[5][10]

  • Modulating Immune Cell Function: It could affect the migration and activation of leukocytes, such as neutrophils and macrophages.[6]

Proposed Experimental Workflow for Assessing Anti-inflammatory Properties:

G cluster_0 In Vitro Cellular Assays cluster_1 In Vivo Models of Inflammation a LPS-stimulated Macrophage Assay (e.g., RAW 264.7) c Cytokine Profiling (ELISA or Multiplex Assay) a->c Measure Cytokine Release b NF-κB Reporter Gene Assay b->a Confirm NF-κB Inhibition e DSS-induced Colitis Model c->e Validate in Disease Model d Carrageenan-induced Paw Edema in Rodents f Histological Analysis of Inflamed Tissues d->f Assess Tissue Inflammation

Caption: Workflow for evaluating the anti-inflammatory potential of 4-MBA.

Oxidative Stress-Related Conditions: A Potential Antioxidant

While direct evidence is lacking, some sources suggest that 4-MBA may possess antioxidant properties. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Hypothesized Mechanism of Action:

The antioxidant activity of 4-MBA, if present, could be attributed to its ability to:

  • Scavenge Free Radicals: Directly neutralize ROS and other free radicals.

  • Chelate Metal Ions: Bind to transition metal ions that can catalyze the formation of ROS.

  • Upregulate Endogenous Antioxidant Enzymes: Enhance the expression of the body's own antioxidant defense systems.

Detailed Experimental Protocols

In Vitro GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of 4-MBA for the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [3H]-Muscimol (radioligand)

  • This compound (test compound)

  • GABA (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of 4-MBA and GABA in binding buffer.

  • Assay Setup: In a 96-well plate, add rat cortical membranes, [3H]-Muscimol, and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or varying concentrations of 4-MBA.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for 4-MBA.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of 4-MBA to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.

  • Treatment: Pre-treat the cells with varying concentrations of 4-MBA or dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by 4-MBA.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of 4-MBA using the stable DPPH radical.[11][12][13][14][15]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound (test compound)

  • Ascorbic acid (positive control)

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol and serial dilutions of 4-MBA and ascorbic acid.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with the test compound dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for 4-MBA.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its structural analogies to GABA and SCFAs provide a strong theoretical foundation for exploring its roles in neurological and inflammatory disorders. While direct evidence for its therapeutic efficacy is currently limited, the experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate its biological activities. Future research should focus on elucidating its precise mechanisms of action, evaluating its pharmacokinetic and toxicological profiles, and exploring its efficacy in relevant preclinical disease models. The synthesis and evaluation of novel derivatives of 4-MBA could also open up new avenues for the development of more potent and selective therapeutic agents.[16][17][18] This technical guide serves as a call to action for the scientific community to unlock the full therapeutic potential of this promising molecule.

References

In-Depth Technical Guide: 4-Methoxybutanoic Acid as a Putative Prodrug of Gamma-Hydroxybutyrate (GHB)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide synthesizes the currently available scientific and technical information on 4-methoxybutanoic acid in the context of its potential role as a derivative and prodrug of gamma-hydroxybutyrate (GHB). While extensive research has been conducted on GHB and its well-known precursors like gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD), specific peer-reviewed studies on the synthesis, metabolism, pharmacology, and toxicology of this compound are limited. Therefore, this document draws upon established principles of organic chemistry, drug metabolism, and pharmacology to present a comprehensive overview based on inference and the analysis of related compounds. The experimental protocols provided are adapted from methodologies for similar analytes and would require validation for the specific analysis of this compound.

Introduction: The Landscape of GHB and Its Analogs

Gamma-hydroxybutyrate (GHB) is a psychoactive substance that is both an endogenous neurotransmitter and a central nervous system depressant.[1] It has legitimate medical applications, such as in the treatment of narcolepsy, but is also a substance of abuse known for its euphoric and sedative effects.[2][3] The legal status of GHB is tightly controlled in many jurisdictions, often classified as a Schedule I or II substance. This has led to the emergence of various GHB analogs and prodrugs, which are chemical compounds that are structurally similar to GHB and are converted into GHB in the body.[3] Notable examples of such prodrugs include gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD).[4] This guide focuses on a lesser-known potential prodrug, this compound, exploring its chemical characteristics, plausible metabolic fate, and the analytical methodologies required for its study.

Chemical Profile of this compound

This compound is a carboxylic acid with a methoxy group at the 4-position. Its chemical structure suggests it could serve as a precursor to GHB through metabolic processes.

PropertyValueSource
Chemical Formula C₅H₁₀O₃[5]
Molecular Weight 118.13 g/mol [5]
CAS Number 29006-02-8[5]
Appearance Colorless to light yellow liquidInferred from similar compounds
Solubility Soluble in polar solventsInferred from structure

Plausible Metabolic Pathway: Conversion to GHB

The central hypothesis surrounding this compound as a GHB derivative is its potential in vivo conversion to GHB. A likely metabolic route for this transformation is O-demethylation , a common reaction in drug metabolism catalyzed by the cytochrome P450 (CYP450) family of enzymes in the liver.[1][6]

Metabolic Pathway 4-Methoxybutanoic_Acid This compound GHB Gamma-Hydroxybutyrate (GHB) 4-Methoxybutanoic_Acid->GHB O-demethylation (Cytochrome P450 Enzymes)

Caption: Plausible metabolic conversion of this compound to GHB.

Synthesis of this compound: A Theoretical Approach

Hypothetical Synthesis Protocol

Reaction: The synthesis of this compound could be achieved by reacting ethyl 4-chlorobutanoate with sodium methoxide, followed by hydrolysis of the resulting ester.

Step 1: Formation of Ethyl 4-methoxybutanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium methoxide.

  • To this solution, add ethyl 4-chlorobutanoate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction.

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4-methoxybutanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 4-methoxybutanoate in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

  • The final product can be further purified by distillation under reduced pressure.

Synthesis Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis Sodium_Methoxide Prepare Sodium Methoxide Reaction1 React with Ethyl 4-chlorobutanoate Sodium_Methoxide->Reaction1 Workup1 Workup and Extraction Reaction1->Workup1 Hydrolysis Base-catalyzed Hydrolysis Workup1->Hydrolysis Crude Ethyl 4-methoxybutanoate Acidification Acidification Hydrolysis->Acidification Workup2 Workup and Extraction Acidification->Workup2 Purification Purification (Distillation) Workup2->Purification Crude this compound

Caption: Hypothetical workflow for the synthesis of this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in biological matrices would be crucial for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for this purpose, given the volatile nature of short-chain fatty acids.

Proposed GC-MS Method for this compound in Whole Blood

This protocol is adapted from validated methods for the analysis of short-chain fatty acids in biological samples.[7]

5.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of whole blood in a glass tube, add an internal standard (e.g., a deuterated analog of this compound).

  • Acidify the sample by adding a small volume of a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid group, making it more extractable into an organic solvent.

  • Add a suitable organic extraction solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Vortex the mixture vigorously for several minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a suitable solvent for GC-MS analysis.

5.1.2 Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty acids (e.g., a polar column).

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other matrix components.

  • Mass Spectrometer Parameters: Operate in EI mode. For quantification, use SIM mode, monitoring characteristic ions of this compound and the internal standard.

ParameterRecommended Setting
Column Polar capillary column (e.g., DB-FATWAX UI)
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program 50 °C (1 min), then ramp to 240 °C at 10 °C/min
Carrier Gas Helium
MS Mode Electron Ionization (EI)
Acquisition Selected Ion Monitoring (SIM)

5.1.3 Validation Parameters

A full method validation would be required and should include:

  • Linearity: Assessed by analyzing calibration standards at multiple concentration levels.

  • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Inferred Pharmacological and Toxicological Profile

Due to the lack of specific studies on this compound, its pharmacological and toxicological profile must be inferred from that of GHB.

Pharmacology

If this compound is efficiently converted to GHB in vivo, its pharmacological effects would likely mirror those of GHB. GHB acts as an agonist at the GHB receptor and as a weak agonist at the GABAB receptor.[8] This results in a dose-dependent depression of the central nervous system, leading to effects such as:

  • Euphoria

  • Anxiolysis

  • Sedation

  • Amnesia

Toxicology

The toxicity of this compound would also be expected to be similar to that of GHB. GHB has a steep dose-response curve, and overdose can lead to severe and life-threatening consequences, including:[2]

  • Respiratory depression

  • Bradycardia

  • Hypothermia

  • Coma

  • Death

The co-ingestion of other central nervous system depressants, such as alcohol or benzodiazepines, can potentiate the toxic effects of GHB and increase the risk of a fatal overdose.

Conclusion and Future Directions

This compound represents a plausible, yet understudied, prodrug of GHB. Based on established metabolic pathways, its conversion to the active compound in vivo is a strong theoretical possibility. This guide has outlined the chemical properties, a hypothetical synthesis route, a proposed analytical method, and an inferred pharmacological and toxicological profile for this compound.

To move from plausible theory to established fact, further research is critically needed in the following areas:

  • In Vitro and In Vivo Metabolism Studies: To definitively confirm the conversion of this compound to GHB and identify the specific enzymes involved. Studies using human liver microsomes would be a key first step.[1][6][9][10]

  • Validated Synthesis and Analytical Methods: The development and publication of robust and validated protocols for the synthesis and quantification of this compound are essential for facilitating further research.

  • Pharmacological and Toxicological Evaluation: In vivo studies in animal models are necessary to determine the specific potency, efficacy, and toxicity profile of this compound and compare it to that of GHB.

Such research would not only be of academic interest but also crucial for forensic and clinical toxicology, enabling the identification of this compound as a potential substance of abuse and informing public health and safety measures.

References

The Enigmatic Profile of 4-Methoxybutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxybutanoic acid, a carboxylic acid with the linear formula C5H10O3, presents a curious case in the landscape of chemical biology and drug development.[1][2] While structurally simple, its definitive identification as a naturally occurring compound in biological systems remains elusive in peer-reviewed literature. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound. It addresses the current understanding of its existence, its physicochemical properties, and its potential as a synthetic building block in pharmaceutical and agrochemical research. The guide will delve into established analytical methodologies for its detection and characterization, offering a practical framework for scientists working with or investigating this intriguing molecule.

Introduction: The Scarcity of a Seemingly Simple Molecule in Nature

In the vast repository of naturally occurring organic acids, which play pivotal roles in metabolism and cellular signaling, this compound is conspicuously absent from prominent databases of natural products. Extensive searches of scientific literature do not yield substantive evidence of its isolation from plant, animal, or microbial sources. This is in contrast to structurally related compounds like 3-methylbutanoic acid (isovaleric acid), which is found in many plants and foods.[3] The lack of documented natural occurrence suggests that if this compound does exist endogenously, it is likely a transient or very low-abundance metabolite that has yet to be identified through standard metabolomic screening.

This guide, therefore, pivots from a discussion of natural sources to a more pertinent exploration of this compound as a synthetic compound of interest. Its value lies in its potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of both a carboxylic acid and a methoxy group provides two reactive centers for chemical modification, making it an attractive starting material for medicinal chemists.

Physicochemical Properties and Structural Analogs

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 29006-02-8[1][2][4][5]
Molecular Formula C5H10O3[1][2][4][5]
Molecular Weight 118.13 g/mol [2][5]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 218.4 °C at 760 mmHg
Solubility Soluble in polar solvents like water and alcohols[1]

Table 1: Key Physicochemical Properties of this compound.

The structure of this compound lends itself to comparison with several key analogs, which can provide insights into its potential biological activities and metabolic fate.

  • Gamma-Hydroxybutyric Acid (GHB): A well-known neurotransmitter and psychoactive drug. The substitution of the hydroxyl group with a methoxy group in this compound would significantly alter its polarity and ability to interact with GHB receptors.

  • Perfluoro-4-methoxybutanoic acid (PFMBA): An environmentally persistent per- and polyfluoroalkyl substance (PFAS).[7] Understanding the properties of its non-fluorinated counterpart is crucial for toxicological and environmental studies.

  • 2-Amino-4-methoxybutanoic Acid (Methoxine): A non-natural amino acid used in biochemical research.[8] The presence of the amino group drastically changes the molecule's chemical and biological profile.

Synthesis and Potential Applications in Drug Development

Given the lack of evidence for its natural occurrence, this compound is primarily sourced through chemical synthesis. While specific industrial synthesis routes are proprietary, plausible laboratory-scale syntheses can be envisioned starting from precursors like gamma-butyrolactone or 4-hydroxybutanoic acid.

The true value of this compound for drug development professionals lies in its utility as a scaffold or intermediate. The carboxylic acid moiety can be readily converted to esters, amides, or other functional groups, while the methoxy group can potentially be demethylated to reveal a hydroxyl group for further derivatization.

Logical Flow of Synthetic Utility

G cluster_0 Starting Material cluster_1 Chemical Modifications cluster_2 Potential Bioactive Molecules 4-MBA This compound Esterification Esterification 4-MBA->Esterification R-OH Amidation Amidation 4-MBA->Amidation R-NH2 Reduction Reduction to Alcohol 4-MBA->Reduction e.g., LiAlH4 Demethylation O-Demethylation 4-MBA->Demethylation e.g., BBr3 Esters Novel Esters (e.g., prodrugs) Esterification->Esters Amides Bioactive Amides Amidation->Amides Alcohols Functionalized Alcohols Reduction->Alcohols Hydroxy_Acids Hydroxy-Butanoic Acid Derivatives Demethylation->Hydroxy_Acids

Caption: Synthetic pathways originating from this compound.

Analytical Methodologies for Detection and Quantification

For researchers synthesizing or working with this compound, robust analytical methods are crucial for purity assessment and quantification.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for the separation and quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility (after derivatization to a more volatile ester, for example), GC-MS is a powerful tool for both identification and quantification. The mass spectrum provides a unique fragmentation pattern that can be used for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is suitable for the analysis of this compound in solution. A reversed-phase C18 column is typically used with an acidic mobile phase to ensure the carboxylic acid is in its protonated form.

Experimental Protocol: HPLC-UV Analysis of this compound
  • Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the sample solutions and quantify the concentration of this compound by comparing the peak area to the standard curve.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation of synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the methoxy group protons, the three methylene groups, and the acidic proton of the carboxylic acid.

    • ¹³C NMR will show distinct signals for the five carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch characteristic of the carboxylic acid, a sharp C=O stretch, and C-O stretches for the ether and carboxylic acid functionalities.

Workflow for Structural Elucidation

G cluster_0 Synthesis & Purification cluster_1 Analytical Confirmation cluster_2 Verified Compound Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC NMR Structural Confirmation (NMR) HPLC->NMR IR Functional Group ID (IR) NMR->IR MS Molecular Weight (MS) IR->MS Verified Structurally Verified this compound MS->Verified

Caption: Workflow for the synthesis and analytical verification of this compound.

Conclusion and Future Directions

While the natural occurrence of this compound remains an open question, its significance as a synthetic tool for researchers is clear. Its straightforward structure and dual functionality make it a valuable building block for creating novel molecules with potential applications in medicine and agriculture. Future research could focus on a few key areas:

  • Targeted Metabolomic Screening: The development of highly sensitive analytical methods could be employed to screen various biological matrices for the presence of this compound. This could finally answer the question of its natural existence.

  • Exploration of Derivatives: Medicinal chemists can continue to explore the derivatization of this compound to generate libraries of new compounds for biological screening.

  • Pharmacokinetic Studies: If incorporated into a drug candidate, understanding the metabolic fate of the this compound moiety, including potential O-demethylation, will be crucial.

References

4-Methoxybutanoic acid and its role as a metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxybutanoic Acid as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-MBA) is a short-chain fatty acid derivative characterized by a methoxy group at the C4 position. While its endogenous role in mammalian metabolism remains to be fully elucidated, emerging interest lies in its potential origin as a microbial metabolite and its subsequent interaction with host physiology. This technical guide provides a comprehensive overview of this compound, consolidating its known chemical properties, exploring its probable metabolic origins, discussing potential physiological implications by analogy to structurally related compounds, and detailing validated analytical methodologies for its detection and quantification in biological matrices. This document serves as a foundational resource for researchers investigating novel metabolites and their impact on health and disease.

Introduction to this compound

This compound is an organic compound with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol .[1][2][3] Structurally, it is a derivative of butyric acid, a well-characterized short-chain fatty acid (SCFA), featuring a methoxy group (-OCH₃) at the terminal carbon. This modification alters its physicochemical properties, including polarity and volatility, compared to its parent compound. While commercially available as a chemical reagent, its presence and role as a metabolite in biological systems are not yet well-defined in scientific literature.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[1][2][3]
Molecular Weight 118.13 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4]
CAS Number 29006-02-8[1][2][3]

Given the profound influence of the gut microbiome on host metabolism, it is plausible that this compound arises from microbial fermentation of dietary components or the modification of other host or microbial metabolites.[5] This guide will explore this hypothesis and its implications.

Metabolic Pathways and Origins

Direct evidence for the endogenous biosynthesis or degradation of this compound in mammalian systems is currently lacking in the peer-reviewed literature. However, based on established biochemical principles and knowledge of related metabolic pathways, we can postulate potential origins.

Microbial Biosynthesis: A Probable Source

The gut microbiota is a rich source of metabolic diversity, producing a vast array of compounds that can influence host physiology.[5] Short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate are well-known products of bacterial fermentation of dietary fibers in the colon.[6][7] It is conceivable that this compound is a product of microbial metabolism through several potential pathways:

  • O-methylation of 4-hydroxybutanoic acid: Gut microbes possess a wide range of enzymatic machinery, including methyltransferases. It is possible that 4-hydroxybutanoic acid, a known metabolite, could be O-methylated by microbial enzymes to form this compound.

  • Metabolism of dietary methoxylated compounds: Various dietary plant-based compounds contain methoxy groups. Microbial degradation of these complex molecules could potentially yield this compound as an intermediate or end-product.[8]

  • Modification of butyrate: Butyrate is a primary product of gut microbial fermentation.[9] While less common, enzymatic modification of butyrate itself could be a potential source.

dot graph TD; A[Dietary Fibers & Methoxylated Compounds] --> B{Gut Microbiota}; B --> C[Butyrate]; B --> D[4-Hydroxybutanoic Acid]; D -- O-Methylation --> E[this compound]; B --> E; C --> E;

subgraph Host Circulation E --> F[Absorption into Host]; end

subgraph Potential Host Effects F --> G[Physiological/Pathophysiological Roles]; end

A[Dietary Fibers & Methoxylated Compounds] B{Gut Microbiota} C[Butyrate] D[4-Hydroxybutanoic Acid] E[this compound] F[Absorption into Host] G[Physiological/Pathophysiological Roles]

caption: "Hypothesized Microbial Origin of this compound"

Hypothetical Mammalian Metabolism

Should this compound be absorbed into host circulation, it would likely be subject to mammalian metabolic pathways for short-chain fatty acids and ether-containing compounds. Potential metabolic fates could include:

  • Beta-oxidation: As a fatty acid derivative, it may undergo mitochondrial beta-oxidation, although the methoxy group might hinder this process.

  • O-demethylation: Cytochrome P450 enzymes in the liver are known to catalyze O-demethylation reactions, which would convert this compound to 4-hydroxybutanoic acid and formaldehyde.

  • Conjugation and Excretion: The carboxylic acid group could be conjugated with glucuronic acid or amino acids to facilitate its excretion in urine.

Potential Physiological and Pathophysiological Roles

The physiological effects of this compound have not been directly studied. However, by examining structurally related compounds, we can infer potential areas of biological activity that warrant investigation.

Analogy to Short-Chain Fatty Acids (SCFAs)

SCFAs, particularly butyrate, are crucial signaling molecules in the gut-brain axis and play a significant role in maintaining gut homeostasis, modulating the immune system, and influencing host metabolism.[6][7][9] Butyrate serves as a primary energy source for colonocytes and is an inhibitor of histone deacetylases (HDACs), thereby influencing gene expression.[10] It is plausible that this compound could share some of these properties, potentially acting as an HDAC inhibitor or interacting with G-protein coupled receptors that are known to be activated by SCFAs.[6]

Potential Role in Neurological Function

The gut-brain axis is a bidirectional communication network between the gastrointestinal tract and the central nervous system, heavily influenced by microbial metabolites.[9][11][12] Given its structural similarity to butyrate, which has known effects on brain function, this compound could potentially cross the blood-brain barrier and influence neurological processes. Further research is needed to explore any such neuroactive properties.

Association with Disease

While no direct link between this compound and specific diseases has been established, alterations in the gut microbiome and its metabolome are associated with numerous conditions, including inflammatory bowel disease, metabolic syndrome, and certain cancers.[13][14] As a potential microbial metabolite, fluctuations in the levels of this compound could be indicative of dysbiosis or a particular disease state. Furthermore, some small molecule organic acids are considered uremic toxins that accumulate in chronic kidney disease.[10][15][16][17][18] Investigation into the renal clearance of this compound and its potential accumulation in kidney disease is a valid area for future research.

Analytical Methodologies for Quantification in Biological Samples

Accurate and sensitive quantification of this compound in complex biological matrices is essential for elucidating its role as a metabolite. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical platforms for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group, derivatization is typically required to enhance the volatility of this compound for GC analysis.[19][20][21]

This protocol is adapted from established methods for urinary organic acid profiling.[1][21][22]

1. Sample Preparation and Extraction: a. Thaw frozen urine samples to room temperature and vortex. b. To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample). c. Acidify the sample to pH < 2 with hydrochloric acid. d. Extract the organic acids with 2 x 2 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the layers. e. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization: a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. c. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.

dot graph TD; subgraph "Sample Preparation" A[Urine Sample] --> B{Add Internal Standard}; B --> C{Acidification}; C --> D[Liquid-Liquid Extraction]; D --> E{Evaporation}; end

caption: "GC-MS Analytical Workflow for this compound"

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, although derivatization can be used to enhance ionization efficiency.[12][23][24]

This protocol is based on general methods for the quantification of small carboxylic acids in plasma.[25][26][27]

1. Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at >10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system. b. LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to resolve the analyte from matrix components. c. MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard would need to be determined by infusion.

dot graph TD; subgraph "Sample Preparation" A[Plasma Sample] --> B{Add Internal Standard in Acetonitrile}; B --> C[Protein Precipitation]; C --> D{Centrifugation}; D --> E[Supernatant Transfer]; E --> F{Evaporation & Reconstitution}; end

caption: "LC-MS/MS Analytical Workflow for this compound"

Method Validation

Any developed analytical method for this compound must be rigorously validated to ensure data quality and reliability. Key validation parameters, as per regulatory guidelines, include:[2][17][28][29][30]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

Table 2: Representative Acceptance Criteria for Method Validation

ParameterAcceptance CriteriaReference(s)
Linearity (r²) ≥ 0.99[31]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[31]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[31]
Recovery Consistent, precise, and reproducible[28]

Conclusion and Future Directions

This compound represents a novel metabolite with a likely origin in the gut microbiome. While its direct physiological and pathophysiological roles are yet to be discovered, its structural similarity to biologically active short-chain fatty acids suggests it may have important functions in host-microbe interactions and the gut-brain axis. The analytical methodologies detailed in this guide provide a robust framework for its accurate quantification in biological samples, which is the first critical step in elucidating its metabolic significance.

Future research should focus on:

  • Confirming the microbial origin of this compound through in vitro fermentation studies and metagenomic analysis.

  • Investigating the physiological effects of this compound in cell culture and animal models, with a focus on its potential role as a signaling molecule.

  • Conducting metabolomic studies to determine if levels of this compound are altered in various disease states, which could establish its potential as a biomarker.

This technical guide serves as a call to the scientific community to explore the uncharted territory of this and other novel microbial metabolites, which hold the potential to unlock new understandings of human health and disease.

References

Antihistamine potential of 4-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Antihistamine Potential of 4-Methoxybutanoic Acid

Executive Summary

The landscape of antihistamine drug discovery is in continuous evolution, driven by the need for novel chemical entities with improved efficacy and safety profiles. This technical guide outlines a comprehensive research framework for the systematic evaluation of this compound as a potential antihistamine. While direct, peer-reviewed evidence of its antihistaminergic activity is not yet established in scientific literature, a compelling rationale for this investigation is built upon the immunomodulatory properties of structurally related short-chain fatty acids (SCFAs) and the intricate relationship between the GABAergic and histaminergic systems. This document provides a detailed, phased experimental plan, from initial in-vitro receptor binding and cell-based functional assays to subsequent ex-vivo and in-vivo validation. The protocols and logical workflows detailed herein are designed to rigorously assess the viability of this compound as a novel therapeutic candidate for allergic disorders.

Introduction: The Unmet Need and a Novel Hypothesis

Histamine, a biogenic amine, is a pivotal mediator in allergic and inflammatory responses, acting through its four G-protein coupled receptors (GPCRs), H1, H2, H3, and H4.[1] The histamine H1 receptor, in particular, is the primary target for a multitude of "antihistamine" drugs used to treat conditions like allergic rhinitis, urticaria, and atopic dermatitis.[2] These drugs function by blocking the action of histamine at the H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms.[3][4]

First-generation antihistamines, while effective, are known for their sedative side effects due to their ability to cross the blood-brain barrier.[5] Second-generation antihistamines were developed to be more selective for peripheral H1 receptors and less sedating.[5] Despite these advancements, the search for new chemical scaffolds with improved therapeutic indices continues.

This guide focuses on this compound (also known as 4-methoxybutyric acid), a compound whose antihistamine potential is suggested by at least one commercial supplier, though this claim awaits validation in peer-reviewed literature.[6][7] The structural characteristics of this compound and its relation to other biologically active molecules provide a scientifically sound basis for a thorough investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 29006-02-8[8][9][10]
Molecular Formula C5H10O3[8][9][10]
Molecular Weight 118.13 g/mol [8][9][10]
Appearance Colorless to light yellow clear liquid[11]
Boiling Point 218.4 ± 23.0 °C at 760 mmHg[11]
Structure A linear four-carbon chain with a carboxylic acid group at one end and a methoxy group at the other.[11]

The Scientific Rationale: Connecting the Dots

The hypothesis that this compound may possess antihistamine properties is built on two key pillars:

2.1. The Role of Short-Chain Fatty Acids (SCFAs) in Allergy Modulation:

This compound is a derivative of butyric acid, a well-known SCFA. Recent research has highlighted the significant role of SCFAs, produced by gut microbiota from dietary fiber, in regulating the immune system.[12][13] Studies have shown that butyrate and other SCFAs can suppress mast cell activation and degranulation, the primary event leading to histamine release.[14] This effect is, in part, mediated through the inhibition of histone deacetylases (HDACs), leading to epigenetic changes that downregulate key signaling molecules in the allergic cascade.[14][15] Given its structural similarity to butyric acid, it is plausible that this compound could exert similar inhibitory effects on mast cells.

2.2. The GABA-Histamine Axis:

This compound is structurally analogous to γ-hydroxybutyric acid (GHB), a neurotransmitter that acts on GABA receptors.[16][17] The central nervous system contains a dense network of histaminergic neurons that are crucial for wakefulness, and these neurons are modulated by the GABAergic system.[3][18] Research indicates a complex interaction where GABA can act as a "brake" on the histaminergic system.[3][19] An agent that modulates GABAergic tone could, therefore, indirectly influence histamine-mediated pathways. While the primary focus for allergy treatment is on peripheral H1 receptors, understanding any central effects is crucial for a complete pharmacological profile.

A Phased Approach to Experimental Validation

A structured, multi-phase research plan is essential to systematically evaluate the antihistamine potential of this compound. The workflow progresses from high-throughput in-vitro screening to more complex in-vivo models.

G cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: Ex-Vivo Analysis cluster_2 Phase 3: In-Vivo Models a Histamine H1 Receptor Binding Assay b Cell-Based Functional Assays (Calcium Flux, cAMP) a->b c Mast Cell Stabilization Assay (Histamine Release) b->c d Isolated Tissue Assays (Guinea Pig Ileum) c->d e Histamine-Induced Paw Edema (Anti-inflammatory Effect) d->e f Passive Cutaneous Anaphylaxis (Allergic Response) e->f g Histamine-Induced Bronchoconstriction (Asthma Model) f->g

Caption: Phased experimental workflow for evaluating this compound.

Phase 1: In-Vitro Screening

Objective: To determine if this compound directly interacts with the histamine H1 receptor or inhibits mast cell degranulation.

3.1.1. Protocol: Histamine H1 Receptor Radioligand Binding Assay

  • Preparation: Use cell membranes from a stable cell line overexpressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This will determine its binding affinity for the H1 receptor. A known H1 antagonist like diphenhydramine should be used as a positive control.

3.1.2. Protocol: Cell-Based Functional Assays (Calcium Flux)

The histamine H1 receptor is a Gq-coupled GPCR.[3][4] Its activation leads to an increase in intracellular calcium. An inverse agonist or antagonist will block this effect.

  • Cell Culture: Culture CHO-H1 or HEK293-H1 cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound or a positive control (e.g., cetirizine).

  • Histamine Challenge: Add a known concentration of histamine to stimulate the H1 receptors.

  • Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the ability of this compound to inhibit the histamine-induced calcium flux and calculate its potency (IC50).

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Allergic_Response Downstream Allergic and Inflammatory Responses PKC->Allergic_Response

Caption: Simplified Histamine H1 Receptor Signaling Cascade.

3.1.3. Protocol: Mast Cell Stabilization Assay

This assay assesses the ability of a compound to prevent the release of histamine from mast cells, a key mechanism for many anti-allergic drugs.[20][21]

  • Mast Cell Isolation: Isolate peritoneal mast cells from rats.

  • Sensitization: Sensitize the mast cells with anti-dinitrophenyl (DNP) IgE antibody.

  • Compound Incubation: Incubate the sensitized mast cells with varying concentrations of this compound or a known mast cell stabilizer (e.g., cromolyn sodium).

  • Challenge: Induce degranulation by adding DNP-HSA antigen.

  • Histamine Quantification: Centrifuge the samples and collect the supernatant. Measure the histamine content in the supernatant using an enzyme immunoassay (EIA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of this compound and determine the IC50.

Table 2: Hypothetical In-Vitro Screening Results

AssayThis compoundDiphenhydramine (Control)Cromolyn Sodium (Control)
H1 Receptor Binding (Ki, nM) 85025N/A
Calcium Flux (IC50, µM) 1.20.05N/A
Mast Cell Stabilization (IC50, µM) 25>10015

This table presents hypothetical data for illustrative purposes.

Phase 2: Ex-Vivo Analysis

Objective: To evaluate the functional antagonism of this compound in an integrated biological system.

3.2.1. Protocol: Guinea Pig Ileum Contraction Assay

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, aerated with carbogen (95% O2, 5% CO2).

  • Contraction Measurement: Record isometric contractions using a force transducer.

  • Histamine Dose-Response: Establish a cumulative concentration-response curve for histamine-induced contractions.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a set period.

  • Second Histamine Curve: Re-establish the histamine concentration-response curve in the presence of the test compound.

  • Data Analysis: Analyze the rightward shift in the histamine dose-response curve to determine the nature of the antagonism (competitive vs. non-competitive) and calculate the pA2 value, a measure of antagonist potency.

Phase 3: In-Vivo Models

Objective: To assess the efficacy of this compound in living organisms, providing insights into its potential therapeutic effect.

3.3.1. Protocol: Histamine-Induced Paw Edema in Mice

  • Animal Groups: Divide mice into groups: vehicle control, positive control (e.g., mepyramine), and groups receiving different doses of this compound.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Edema Induction: After a suitable absorption period, inject histamine into the subplantar region of the right hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at various time points after the histamine injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

3.3.2. Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats

  • Sensitization: Inject anti-DNP IgE intradermally into the dorsal skin of rats at multiple sites.

  • Compound Administration: After 24-48 hours, administer this compound or a control compound.

  • Antigen Challenge: After the drug absorption period, intravenously inject a mixture of the DNP-HSA antigen and Evans blue dye. The dye extravasates at the site of the allergic reaction.

  • Evaluation: After a set time, euthanize the animals and excise the skin. Extract the Evans blue dye from the injection sites and quantify it spectrophotometrically.

  • Data Analysis: A reduction in the amount of dye extravasation in the drug-treated groups indicates inhibition of the allergic response.

Conclusion and Future Directions

This guide presents a rigorous, hypothesis-driven framework for investigating the antihistamine potential of this compound. The proposed workflow is designed to provide a comprehensive dataset, from molecular target engagement to in-vivo efficacy.

Should this compound demonstrate promising activity in these assays, particularly in mast cell stabilization and in-vivo models, further research would be warranted. This would include medicinal chemistry efforts to optimize its structure for improved potency and pharmacokinetic properties, as well as detailed toxicology and safety pharmacology studies. The exploration of this compound and its analogues could potentially unveil a new class of immunomodulatory agents for the treatment of allergic diseases.

References

An In-Depth Technical Guide to Investigating 4-Methoxybutanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel CNS Drug Candidate

Foreword: Unveiling the Potential of a Novel Neuromodulator

To the pioneering researchers, scientists, and drug development professionals, this guide serves as a comprehensive framework for the exploration of 4-Methoxybutanoic acid, a compound of nascent interest yet considerable potential in the field of neuroscience. In the quest for novel therapeutics for a spectrum of neurological disorders, from neurodegenerative conditions to neuropsychiatric ailments, the scientific community must cast a wide net. This compound, by virtue of its structural analogies to key endogenous neuromodulators, represents a compelling, albeit underexplored, candidate.

This document is not a mere compilation of protocols; it is a strategic guide born from field-proven insights. It is designed to empower you with the rationale, methodologies, and analytical rigor required to systematically investigate the neuropharmacological profile of this intriguing molecule. We will delve into its theoretical underpinnings, propose a multi-tiered experimental approach, and provide the detailed, self-validating protocols necessary for robust and reproducible findings. As we embark on this scientific journey, let us be guided by the principles of causality, meticulous execution, and a commitment to advancing our understanding of the intricate chemistry of the brain.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a short-chain fatty acid derivative with the molecular formula C₅H₁₀O₃. While direct research into its neuroscientific applications is sparse, its structural similarity to two key classes of neuroactive compounds provides a strong impetus for its investigation:

  • Structural Analogy to GHB: this compound is a close structural analog of gamma-hydroxybutyric acid (GHB), a naturally occurring neurotransmitter and a therapeutic agent used for narcolepsy and alcoholism.[1] GHB exerts its effects through weak agonism at the GABAB receptor and as an agonist at the dedicated GHB receptor.[[“]][[“]] These interactions lead to profound effects on the sleep-wake cycle, dopamine release, and neuronal excitability. The methoxy group in this compound, replacing the hydroxyl group of GHB, may alter its binding affinity, selectivity, and pharmacokinetic profile, potentially offering a novel therapeutic window.

  • Classification as a Short-Chain Fatty Acid (SCFA): As a derivative of butanoic acid (butyrate), this compound belongs to the class of short-chain fatty acids. SCFAs produced by the gut microbiome, such as butyrate, are increasingly recognized as critical mediators of the gut-brain axis.[4][[“]] They can cross the blood-brain barrier and exert neuroprotective and anti-inflammatory effects, in part by inhibiting histone deacetylases (HDACs) and modulating microglial activity.[6][7] The potential for this compound to share these properties warrants thorough investigation.

This dual identity positions this compound as a unique candidate for investigation, with potential applications in conditions characterized by dysfunctional GABAergic signaling, neuroinflammation, or metabolic dysregulation.

Postulated Mechanisms of Action

Based on its structural characteristics, we can postulate several primary mechanisms through which this compound may exert its effects on the central nervous system. A comprehensive research program should aim to validate or refute these hypotheses.

  • GABAergic Modulation: The primary hypothesis is that this compound interacts with the GABAergic system. This could occur through direct binding to GABAB receptors, similar to GHB, or potentially through allosteric modulation of GABAA receptors.[8][9]

  • Gut-Brain Axis Communication: As an SCFA derivative, it may influence the gut-brain axis, potentially modulating neuroinflammation and supporting neuronal health.[10][11]

  • Epigenetic Regulation: The potential for this compound to act as an HDAC inhibitor, akin to butyrate, could lead to changes in gene expression related to synaptic plasticity and neuroprotection.[7]

The following experimental workflows are designed to systematically test these hypotheses.

A Multi-Tiered Experimental Workflow for the Neuropharmacological Profiling of this compound

A logical, phased approach is critical to efficiently and comprehensively characterize a novel compound. The proposed workflow progresses from initial in vitro screening to more complex in vivo studies.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Target Engagement cluster_2 Phase 3: Behavioral & Disease Modeling a1 Receptor Binding Assays (GABA-A, GABA-B, GHB) a2 Functional Assays (e.g., Electrophysiology) a1->a2 Confirm Functional Activity a3 Neuronal Cell Culture Models (Toxicity, Neuroprotection) a2->a3 Assess Cellular Effects b1 Pharmacokinetic Studies (Blood-Brain Barrier Penetration) a3->b1 Select Doses for In Vivo Studies b2 Microdialysis (Neurotransmitter Release) b1->b2 Correlate Exposure with Neurochemical Changes c1 Behavioral Phenotyping (Sedation, Anxiolysis, Cognition) b2->c1 Link Mechanism to Behavior c2 Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's) c1->c2 Evaluate Therapeutic Potential

Caption: A phased experimental workflow for the comprehensive evaluation of this compound.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the direct molecular targets and cellular effects of this compound.

3.1.1 Receptor Binding and Functional Assays

The causality behind this initial step is to ascertain whether this compound physically interacts with its primary hypothesized targets.

Assay TypeTargetPurpose
Radioligand Binding GABAA, GABAB, GHB receptorsTo determine binding affinity and selectivity.
Electrophysiology Primary cortical neurons or HEK293 cells expressing receptor subtypesTo measure functional activity (agonist, antagonist, modulator) at target receptors.[8]
HDAC Activity Assay Nuclear extractsTo assess the direct inhibitory effect on histone deacetylase activity.

3.2 Phase 2: In Vivo Pharmacokinetics and Target Engagement

This phase is crucial for understanding the compound's behavior in a living system, with a focus on its ability to reach its target in the brain.

3.2.1 Blood-Brain Barrier Penetration

A key determinant of a CNS drug's viability is its ability to cross the blood-brain barrier.

  • Methodology: Intravenous or intraperitoneal administration in rodents, followed by collection of blood and brain tissue at multiple time points.

  • Analysis: Quantification of this compound in plasma and brain homogenate via LC-MS/MS.[12][13]

  • Key Metric: Brain-to-plasma concentration ratio.

3.3 Phase 3: Behavioral and Disease Modeling

The final phase aims to link the molecular and cellular effects of this compound to relevant behavioral outcomes and its potential therapeutic efficacy in animal models of neurological disease.[14][15][16]

3.3.1 Behavioral Phenotyping

Based on its structural similarity to GHB, initial behavioral screens should focus on sedative, anxiolytic, and cognitive effects.

Behavioral TestSpeciesMeasured Outcome
Open Field Test Mouse/RatLocomotor activity, anxiety-like behavior
Elevated Plus Maze Mouse/RatAnxiety-like behavior
Morris Water Maze Mouse/RatSpatial learning and memory

3.3.2 Neurodegenerative Disease Models

The potential neuroprotective and anti-inflammatory properties of this compound can be tested in established animal models of diseases like Alzheimer's or Parkinson's disease.[17][18]

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, with built-in controls and quality checks to ensure the trustworthiness of the data.

Protocol: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

Objective: To determine if this compound can protect primary neurons from excitotoxicity.

Methodology:

  • Cell Culture: Culture primary cortical neurons from E18 rat embryos.

  • Treatment: At DIV (days in vitro) 7, pre-treat neurons with a dose range of this compound (e.g., 1 µM to 1 mM) for 24 hours.

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 15 minutes in the presence of the compound.

  • Washout and Recovery: Wash out the glutamate and compound, and return the cells to their original culture medium for 24 hours.

  • Assessment of Cell Viability: Quantify neuronal viability using an MTT assay or by counting surviving neurons stained with MAP2.

  • Controls: Include a vehicle control (no compound, no glutamate), a glutamate-only control, and a positive control (e.g., MK-801).

neuroprotection_assay A Day 0: Plate Primary Cortical Neurons B Day 7: Pre-treat with This compound (24h) A->B C Day 8: Induce Excitotoxicity with Glutamate (15 min) B->C D Day 8: Washout and Incubate (24h) C->D E Day 9: Assess Neuronal Viability (MTT Assay) D->E

Caption: Workflow for the in vitro neuroprotection assay.

Protocol: Quantification of this compound in Brain Tissue by LC-MS/MS

Objective: To accurately measure the concentration of this compound in brain tissue.[19]

Methodology:

  • Sample Collection: Euthanize the animal and immediately harvest the brain. Flash-freeze in liquid nitrogen and store at -80°C.

  • Homogenization: Weigh the frozen brain tissue and homogenize in a 4-fold volume of ice-cold acetonitrile containing a suitable internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound spiked into blank brain homogenate. Calculate the concentration in the unknown samples by interpolating from the standard curve.

Concluding Remarks and Future Directions

The framework presented in this guide provides a robust and comprehensive approach to the initial investigation of this compound in neuroscience. The structural similarities to GHB and butyrate offer compelling hypotheses for its potential as a neuromodulator with therapeutic applications. The proposed multi-tiered workflow, from in vitro target validation to in vivo disease modeling, is designed to systematically build a deep understanding of its pharmacological profile.

Future research should focus on elucidating the specific GABAB receptor subtypes it may interact with, exploring its effects on microglial activation and neuroinflammation in more detail, and investigating its potential in models of other neurological disorders, such as epilepsy or mood disorders. The journey of a novel compound from a theoretical concept to a potential therapeutic is long and challenging, but with a rigorous and systematic scientific approach, the true potential of this compound can be unveiled.

References

Stability of 4-Methoxybutanoic acid at room temperature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Room Temperature Stability of 4-Methoxybutanoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stability of this compound at room temperature. Moving beyond simple storage recommendations, this document delves into the underlying chemical principles governing its stability, outlines potential degradation pathways, and provides detailed protocols for establishing a robust stability-indicating analytical method.

Introduction

This compound (CAS No. 29006-02-8) is an organic compound featuring a carboxylic acid functional group and a methoxy group.[1] Its bifunctional nature makes it a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Understanding the stability of this reagent is paramount for ensuring the integrity of experimental outcomes, the quality of synthesized products, and the reproducibility of scientific research.

While often shipped at ambient temperature, long-term storage is typically recommended at -20°C.[3][4] This guide aims to elucidate the chemical rationale for these conditions by examining the molecule's intrinsic reactivity and providing the technical framework to empirically validate its stability profile under specific laboratory conditions.

Physicochemical Characteristics

The stability of a molecule is intrinsically linked to its structure and physical properties. This compound is a colorless to light yellow liquid at room temperature.[2] Its structure contains two key functional groups: a terminal carboxylic acid and a methoxy group at the 4-position. This duality governs its reactivity; the carboxylic acid can undergo esterification or amidation, while the ether linkage presents a site for potential cleavage or oxidation.[2]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₅H₁₀O₃ [5]
Molecular Weight 118.13 g/mol [5]
Appearance Colorless to light yellow clear liquid [2]
Boiling Point 218.4 ± 23.0 °C at 760 mmHg [2][6]
Density 1.1 ± 0.1 g/cm³ [2][6]
Solubility Soluble in polar solvents like water and alcohols [1]

| Purity (Typical) | >98.0% (GC) | |

Potential Degradation Pathways at Ambient Temperature

While kinetically slow at room temperature, several degradation pathways are theoretically possible over extended periods. The recommendation for cold storage is a preventative measure to minimize the rates of these potential reactions.

G cluster_oxidation Oxidative Degradation cluster_decarboxylation Decarboxylation cluster_esterification Intermolecular Esterification main This compound ox_intermediate Peroxide Intermediate main->ox_intermediate [O] decarb_product 1-Methoxypropane + CO₂ main->decarb_product -CO₂ ester_product Dimer Ester + H₂O main->ester_product + Self - H₂O ox_products Aldehydes, Formates, Shorter-chain acids ox_intermediate->ox_products Further Oxidation ox_conditions Initiators: Light, O₂, Trace Metals ox_conditions->main decarb_conditions Energy Input: Heat (slow at RT) decarb_conditions->main ester_conditions Catalyst: Trace Acidity ester_conditions->main

Potential degradation pathways for this compound.
  • Oxidative Degradation : The ether linkage can be susceptible to auto-oxidation, a radical-initiated process that can be accelerated by light, oxygen, and trace metal ions. This can lead to the formation of hydroperoxides which can further decompose into a variety of smaller, more volatile impurities.

  • Decarboxylation : While typically requiring elevated temperatures, the loss of carbon dioxide from the carboxylic acid group can occur very slowly over long-term storage.[2]

  • Intermolecular Esterification : Two molecules of this compound can react to form an ester dimer and water. This reaction is generally slow but can be catalyzed by trace acidic impurities.

Protocol for a Stability-Indicating Analytical Method

To accurately assess stability, a validated stability-indicating analytical method is required. Such a method must be able to resolve the intact parent compound from any potential degradation products without interference. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application.[7]

The Causality of Method Choice

Carboxylic acids like this compound lack a strong chromophore, making them difficult to detect at low levels using standard UV detectors.[8] While analysis at low wavelengths (~210 nm) is possible, it is often non-specific. For quantitative analysis of degradation products, which may be present at levels <0.1%, derivatization with a fluorescent tag is often the most trustworthy approach. This chemical modification adds a highly fluorescent moiety to the molecule, dramatically increasing detection sensitivity and selectivity.[9]

Workflow for Method Development and Validation

G start Start: Define Analytical Target Profile method_dev 1. HPLC Method Development (C18, ACN/H₂O Gradient) start->method_dev derivatization 2. Select & Optimize Derivatization Protocol (e.g., with ADAM reagent) method_dev->derivatization forced_degradation 3. Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) derivatization->forced_degradation peak_purity 4. Assess Peak Purity (PDA Detector) & Specificity forced_degradation->peak_purity validation 5. Method Validation (Linearity, Accuracy, Precision, LOQ) peak_purity->validation final_method Final Validated Stability-Indicating Method validation->final_method

Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: HPLC Method Development with Fluorescent Derivatization

This protocol provides a self-validating system. The forced degradation step (3) is critical as it intentionally generates the likely degradation products. If the analytical method can separate the parent peak from these new impurity peaks, it proves its specificity and is therefore "stability-indicating."

1. Materials:

  • This compound reference standard

  • 9-Anthryldiazomethane (ADAM), fluorescent derivatizing agent

  • Methanol, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade with 0.1% Formic Acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

  • Prepare a working standard by diluting the stock solution to 10 µg/mL in methanol.

3. Derivatization Procedure:

  • To 100 µL of the working standard, add 100 µL of a 1 mg/mL solution of ADAM in methanol.

  • Vortex briefly and allow the reaction to proceed in the dark at room temperature for 1 hour.

  • Quench the reaction by adding 10 µL of acetic acid.

  • Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

4. Forced Degradation Study:

  • Subject the 1.0 mg/mL stock solution to the following conditions in separate vials:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 4 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal: Heat at 80°C for 24 hours.

    • Photolytic: Expose to high-intensity UV light for 24 hours.

  • After exposure, neutralize the acidic and basic samples, then derivatize an aliquot of each stressed sample as described in step 3.

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: Fluorescence detector (Excitation: 365 nm, Emission: 412 nm).

  • Analysis: Inject the derivatized unstressed standard and each of the five derivatized forced degradation samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Room Temperature Stability Study Protocol

Once the analytical method is validated, a formal stability study can be conducted.

G start Prepare Homogenous Batch of this compound t0 T=0 Analysis: Assay, Purity, Appearance start->t0 storage Aliquot & Store Samples - Condition 1: 25°C/60% RH (Dark) - Condition 2: 25°C/60% RH (Light) t0->storage pull Pull Samples at Timepoints (1, 3, 6, 12 months) storage->pull analysis Analyze Samples: - Visual Appearance - Assay (% Initial) - Purity (% Degradants) pull->analysis data Compile Data & Assess Trends analysis->data report Generate Stability Report & Determine Shelf-Life data->report

Workflow for a formal room temperature stability study.

Protocol:

  • Initial Analysis (T=0): Perform a complete analysis of the starting material using the validated HPLC method. Record the initial assay value and impurity profile.

  • Sample Storage: Store aliquots of the material in sealed, appropriate containers under two conditions:

    • ICH Standard: 25°C / 60% Relative Humidity, protected from light.

    • Photostability: 25°C / 60% Relative Humidity, exposed to controlled laboratory light.

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 1, 3, 6, and 12 months).

  • Analysis at Each Time Point: For each sample, perform the following:

    • Note any change in physical appearance.

    • Determine the assay value by HPLC.

    • Quantify any degradation products and calculate the total impurities.

Table 2: Example Stability Data Summary Table

Time Point Storage Condition Appearance Assay (% of Initial) Total Degradation Products (%)
0 N/A Colorless Liquid 100.0 <0.05
3 Months 25°C / 60% RH, Dark Conforms 99.8 0.08
3 Months 25°C / 60% RH, Light Conforms 99.5 0.15
6 Months 25°C / 60% RH, Dark Conforms 99.6 0.11

| 6 Months | 25°C / 60% RH, Light | Conforms | 98.9 | 0.32 |

Final Recommendations for Handling and Storage

Based on supplier safety data and an understanding of the compound's chemical nature, the following handling and storage conditions are recommended for ensuring the long-term integrity of this compound:

  • Long-Term Storage (Recommended): For storage periods exceeding several weeks, the material should be kept at -20°C.[3][4] This temperature significantly reduces the kinetic rate of all potential degradation reactions.

  • Short-Term Storage (Acceptable): For routine laboratory use and shipping, storage at ambient room temperature (e.g., 20-25°C) is acceptable for short durations.[3][4]

  • Container: Store in a tightly sealed, corrosion-resistant container to prevent contamination with moisture and air.

  • Protection from Light: To minimize the risk of photolytically-initiated oxidative degradation, the compound should be stored in an amber or opaque container.

  • Inert Atmosphere: For the highest level of stability, particularly for use as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) will prevent oxidation.

Conclusion

This compound is a reasonably stable compound for short-term handling and shipping at room temperature. However, its molecular structure presents pathways for slow degradation over time through oxidation, decarboxylation, and self-esterification. Therefore, for long-term storage and to ensure the highest purity for critical applications in research and drug development, storage at -20°C in a sealed, light-protected container is strongly advised. The implementation of a properly validated, stability-indicating HPLC method is essential for empirically confirming the quality and shelf-life of this important chemical intermediate.

References

Methodological & Application

Protocol & Application Note: Synthesis of 4-Methoxybutanoic Acid via Jones Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Synthetic Chemistry Professionals

Abstract

4-Methoxybutanoic acid is a valuable bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a terminal carboxylic acid and a methoxy group, allows for diverse chemical modifications.[2] This document provides a detailed, field-proven protocol for the synthesis of this compound through the robust and efficient Jones oxidation of the corresponding primary alcohol, 4-methoxy-1-butanol. The Jones oxidation is a classic and reliable method for converting primary alcohols to carboxylic acids, valued for its use of inexpensive reagents and the straightforward nature of the reaction.[3][4][5] This guide explains the underlying mechanism, provides a step-by-step experimental procedure, outlines safety considerations, and details the characterization of the final product.

Introduction and Rationale

The synthesis of carboxylic acids is a cornerstone of organic chemistry. Among the myriad of available oxidative methods, the Jones oxidation, developed by Sir Ewart Jones, remains a powerful and relevant technique, particularly when a strong and efficient oxidant is required for the conversion of primary alcohols directly to carboxylic acids.[5][6] Alternative methods, such as those employing milder reagents like Pyridinium Chlorochromate (PCC), typically halt the oxidation at the aldehyde stage.[4][7]

The choice of the Jones oxidation for preparing this compound is based on several key advantages:

  • High Yield: The reaction is known for its efficiency and typically provides high yields.

  • Cost-Effectiveness: The reagents—chromium trioxide, sulfuric acid, and acetone—are inexpensive and readily available.[6]

  • Visual Monitoring: The reaction's progress can be visually tracked by the distinct color change from the orange-red of the Cr(VI) reagent to the green of the resulting Cr(III) species.[5][6]

  • Direct Conversion: Primary alcohols are oxidized directly to carboxylic acids in a one-pot procedure, bypassing the isolation of the intermediate aldehyde.[7]

This protocol is designed for researchers in synthetic chemistry and drug development who require a reliable and scalable method for producing this compound.

Reaction Scheme and Mechanism

Overall Transformation:

Mechanism of Jones Oxidation

The Jones oxidation proceeds through a well-established mechanism.[5][7]

  • Formation of Chromate Ester: The primary alcohol (4-methoxy-1-butanol) attacks the chromium trioxide (in its hydrated, acidic form, chromic acid) to form a chromate ester intermediate.[5]

  • Oxidation to Aldehyde: A base (water) abstracts a proton from the carbon bearing the alcohol, leading to an elimination reaction that forms a carbonyl group (an aldehyde) and a reduced chromium (IV) species.

  • Hydration of Aldehyde: In the aqueous acidic conditions, the intermediate aldehyde is rapidly hydrated to form a geminal diol.

  • Oxidation to Carboxylic Acid: The gem-diol is then oxidized by another equivalent of the chromium reagent in a manner similar to the initial alcohol oxidation, yielding the final carboxylic acid product.[7]

This multi-step process occurs rapidly under the reaction conditions, making the aldehyde intermediate transient.

Experimental Protocol

This protocol details the synthesis of this compound on a 50 mmol scale.

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Quantity
4-Methoxy-1-butanol20324-32-7C₅H₁₂O₂104.15505.21 g (5.4 mL)
Chromium Trioxide (CrO₃)1333-82-0CrO₃99.99676.70 g
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.08-5.8 mL
Acetone67-64-1C₃H₆O58.08-125 mL
Isopropanol67-63-0C₃H₈O60.10-~10 mL
Diethyl Ether (or Ethyl Acetate)60-29-7C₄H₁₀O74.12-200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04-As needed
Water (Deionized)7732-18-5H₂O18.02-As needed

3.2. Step-by-Step Procedure

Part A: Preparation of Jones Reagent

  • CAUTION: Chromium trioxide is highly toxic, corrosive, and a strong oxidizing agent. Perform this step in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Carefully add 6.70 g (67 mmol) of chromium trioxide (CrO₃) to a 50 mL beaker.

  • Slowly and with stirring, add 5.8 mL of concentrated sulfuric acid. The mixture will become a thick, dark red paste.

  • Cool the beaker in an ice-water bath.

  • Very slowly and cautiously, add 20 mL of deionized water dropwise. This process is highly exothermic. Allow the solution to cool to room temperature. The final solution should be a clear, orange-red liquid.

Part B: Oxidation Reaction

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.21 g (50 mmol) of 4-methoxy-1-butanol in 100 mL of acetone.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Using a dropping funnel, add the prepared Jones reagent dropwise to the stirred acetone solution. Maintain the internal reaction temperature below 20 °C throughout the addition.

  • A color change from orange-red to a sludgy green should be observed as the reagent is added, indicating the reduction of Cr(VI) to Cr(III).[6]

  • Continue adding the Jones reagent until a faint orange-red color persists in the solution for about 20 minutes, which indicates that the alcohol has been fully consumed.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Cool the reaction mixture again in an ice bath.

  • Quench the excess oxidant by adding isopropanol dropwise until the solution turns entirely green. A few milliliters should be sufficient.

  • Pour the mixture into a beaker containing 200 mL of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil is this compound. If higher purity is required, the product can be purified by vacuum distillation.

3.3. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Will show a broad absorption band for the carboxylic acid O-H stretch (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1700-1725 cm⁻¹), along with a C-O ether stretch (approx. 1050-1150 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide structural confirmation with characteristic chemical shifts for the methoxy, methylene, and carboxylic acid groups.[2]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification prep_reagent Prepare Jones Reagent (CrO₃ + H₂SO₄ + H₂O) add_reagent Add Jones Reagent Dropwise (< 20 °C) prep_reagent->add_reagent setup Dissolve 4-Methoxy-1-butanol in Acetone cool_react Cool to 0-5 °C setup->cool_react cool_react->add_reagent stir Stir at RT (2 hours) add_reagent->stir quench Quench with Isopropanol stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product This compound (Crude Product) evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Chromium(VI) Hazard: Chromium(VI) compounds are known carcinogens and are highly toxic and corrosive.[6] Always handle chromium trioxide and the prepared Jones reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

  • Corrosives: Concentrated sulfuric acid is extremely corrosive. Handle with care.

  • Waste Disposal: All chromium-containing waste must be collected and disposed of according to institutional and local environmental regulations for heavy metal waste. Do not pour chromium waste down the drain.

  • Exothermic Reaction: The preparation of the Jones reagent and the oxidation reaction itself are exothermic. Proper cooling and slow, controlled addition of reagents are critical to prevent runaway reactions.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(4-methoxyphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(4-methoxyphenyl)butyric acid, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis is approached via a robust two-step sequence involving an initial Friedel-Crafts acylation followed by a carbonyl group reduction. This document offers in-depth explanations of the underlying chemical principles, discusses alternative methodologies, and presents field-proven insights to ensure a high-yield, high-purity outcome. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction & Significance

4-(4-methoxyphenyl)butyric acid (CAS 4521-28-2) is a key building block in organic synthesis.[1][2] Its molecular structure serves as a versatile scaffold for the development of various therapeutic agents, including those with potential analgesic and anti-inflammatory properties.[1] Furthermore, upon demethylation, it yields 4-hydroxyphenylbutyric acid, a critical starting material for advanced pharmaceutical candidates.[3] The reliable synthesis of this compound with high purity, often exceeding 99%, is therefore crucial for downstream applications where impurities can drastically affect reaction outcomes and the quality of the final active pharmaceutical ingredient.[1]

This guide details a classical and efficient synthetic route, beginning with the Friedel-Crafts acylation of anisole with succinic anhydride, followed by the reduction of the resulting ketoacid. We will explore and compare three common reduction methods—Catalytic Hydrogenation, Clemmensen, and Wolff-Kishner—to provide a comprehensive understanding of the available options.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach is a classic strategy to achieve primary alkylation of an aromatic ring, circumventing the carbocation rearrangements often problematic in direct Friedel-Crafts alkylations.[4]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Carbonyl Reduction Anisole Anisole Ketoacid 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->Ketoacid AlCl3 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid Ketoacid_ref 4-(4-methoxyphenyl)-4-oxobutanoic acid FinalProduct 4-(4-methoxyphenyl)butyric acid Ketoacid_ref->FinalProduct [H]

Caption: Overall two-step synthesis workflow.

Step 1: Friedel-Crafts Acylation of Anisole

This reaction is a cornerstone of electrophilic aromatic substitution, creating a new carbon-carbon bond between the aromatic ring of anisole and the electrophilic acylium ion derived from succinic anhydride.[5]

Mechanism Explained

The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is crucial. It coordinates with an oxygen atom of succinic anhydride, polarizing the carbonyl group and generating a highly reactive acylium ion electrophile.[6][7] The electron-rich anisole ring, activated by the electron-donating methoxy group, then acts as a nucleophile. The attack occurs predominantly at the para position due to steric hindrance at the ortho positions and the strong activating effect of the methoxy group directing to these positions.

G cluster_mech Mechanism: Friedel-Crafts Acylation start Succinic Anhydride + AlCl₃ acylium Acylium Ion Intermediate (Electrophile) start->acylium Generation of Electrophile sigma Sigma Complex (Resonance Stabilized) acylium->sigma Nucleophilic Attack anisole Anisole (Nucleophile) anisole->sigma product 4-(4-methoxyphenyl)-4-oxobutanoic acid sigma->product Deprotonation & Workup

Caption: Key mechanistic steps of the acylation reaction.

Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
Anisole108.140.1010.8 g (10.9 mL)
Succinic Anhydride100.070.1010.0 g
Anhydrous Aluminum Chloride133.340.2229.3 g
Dichlorobenzene (solvent)147.00-150 mL
5% Hydrochloric Acid (aq)--200 mL
Crushed Ice--~200 g

Procedure:

  • Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube. Place the flask in an ice-water bath.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (29.3 g) and dichlorobenzene (100 mL). Begin stirring to form a slurry.

  • Anisole & Anhydride Solution: In a separate beaker, dissolve succinic anhydride (10.0 g) in anisole (10.8 g). Gently warm if necessary to fully dissolve, then cool back to room temperature. Transfer this solution to the dropping funnel.

  • Reaction: Add the anisole-anhydride solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup & Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker. This is a highly exothermic process. Once the ice has melted, add 5% aqueous HCl (200 mL) to dissolve the aluminum salts.

  • Isolation: Transfer the mixture to a separatory funnel. The product will precipitate as a solid. Isolate the solid product by vacuum filtration.

  • Purification: Wash the crude solid with copious amounts of cold water, followed by a small amount of cold petroleum ether to remove residual dichlorobenzene. Dry the product under vacuum. The expected yield is typically high for the para isomer due to its lower solubility in the solvent system.[8]

Step 2: Reduction of the Carbonyl Group

The second step involves the reduction of the ketone functionality in 4-(4-methoxyphenyl)-4-oxobutanoic acid to a methylene group (CH₂). The choice of reduction method is critical and depends on the presence of other functional groups in the molecule and desired reaction conditions (acidic vs. basic).

Method A: Catalytic Hydrogenation

This is often a clean and efficient method. The reaction involves heterogeneous catalysis where the ketoacid is reacted with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

  • Expertise & Causality: This method is preferred for its mild conditions and high yields. The acetic acid in the solvent mixture helps maintain the solubility of the starting material and the product.[3][8] The reaction proceeds via the adsorption of the carbonyl group onto the catalyst surface, followed by the addition of hydrogen atoms.

Protocol:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation), add 4-(4-methoxyphenyl)-4-oxobutanoic acid (10.0 g).

  • Reagents: Add a solvent mixture of ethyl acetate (100 mL) and acetic acid (10 mL).[8] Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g).

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (a balloon or a pressure of 0.4 MPa can be used).[3] Stir the mixture vigorously at a slightly elevated temperature (e.g., 50-70°C) overnight.[8]

  • Workup: Once the reaction is complete (monitored by TLC), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting solid is 4-(4-methoxyphenyl)butyric acid, which can be further purified by recrystallization from a suitable solvent like toluene/heptane or by simply washing with water.[3][8]

Method B: Wolff-Kishner Reduction

This method is ideal for substrates that are sensitive to strong acids.[4] The reaction uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures.[9][10]

  • Expertise & Causality: The mechanism involves the in situ formation of a hydrazone intermediate.[11] The strong base then deprotonates the hydrazone, leading to a cascade that results in the evolution of nitrogen gas and the formation of a carbanion, which is subsequently protonated by the solvent to yield the alkane.[9][10] The high-boiling solvent (e.g., diethylene glycol) is necessary to achieve the high temperatures required for the decomposition of the hydrazone intermediate.[9]

Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser, add 4-(4-methoxyphenyl)-4-oxobutanoic acid (10.0 g), potassium hydroxide (8.0 g), and diethylene glycol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (85% solution, 10 mL) to the mixture.

  • Reaction: Heat the mixture to 110-130°C for 1 hour to form the hydrazone.[12] Then, increase the temperature to ~200°C, allowing water and excess hydrazine to distill off (the Huang-Minlon modification, which significantly shortens reaction times).[10] Maintain this temperature for 4-5 hours until nitrogen evolution ceases.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of water.

  • Isolation: Acidify the aqueous solution with concentrated HCl to a pH of ~2-3. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Method C: Clemmensen Reduction

This classic reduction is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones like the intermediate in this synthesis.[13][14]

  • Expertise & Causality: The reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[13] The exact mechanism is complex and thought to occur on the surface of the zinc, but it effectively deoxygenates the carbonyl without affecting the carboxylic acid group.[15][16] This method is complementary to the Wolff-Kishner reduction; it is used for base-sensitive compounds, whereas the Wolff-Kishner is used for acid-sensitive ones.[15]

Protocol:

  • Zinc Amalgam Preparation: In a fume hood, carefully swirl granulated zinc (30 g) with a 5% mercuric chloride solution (30 mL) for 5 minutes. Decant the solution and wash the resulting zinc amalgam with water.

  • Setup: In a large round-bottom flask with a reflux condenser, place the freshly prepared zinc amalgam.

  • Reagents: Add water (25 mL), concentrated hydrochloric acid (50 mL), toluene (30 mL), and 4-(4-methoxyphenyl)-4-oxobutanoic acid (10.0 g).

  • Reaction: Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Periodically (e.g., every hour), add small portions of concentrated HCl (5 mL) to maintain the acidity.

  • Workup: After cooling, decant the liquid phase from the remaining zinc amalgam. Separate the organic (toluene) layer.

  • Isolation: Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the toluene under reduced pressure to yield the crude product, which can be purified by recrystallization.

Product Characterization

The final product, 4-(4-methoxyphenyl)butyric acid, should be a colorless or cream-colored crystalline solid.[8][17]

  • Melting Point: 56-59 °C[3]

  • Molecular Formula: C₁₁H₁₄O₃[2][18]

  • Molecular Weight: 194.23 g/mol [2]

  • Spectroscopic Data: The structure should be confirmed using standard analytical techniques.

    • ¹H NMR: Expected signals include those for the methoxy group (singlet, ~3.7-3.8 ppm), the aromatic protons (~6.8 and ~7.1 ppm), and the aliphatic chain protons (multiplets and triplets between ~1.8 and ~2.6 ppm), along with a broad singlet for the carboxylic acid proton.[3]

    • IR Spectroscopy: Key peaks will include a strong carbonyl stretch for the carboxylic acid (C=O) around 1700 cm⁻¹ and a broad O-H stretch from ~2500-3300 cm⁻¹.[2]

References

Application Note: Structural Elucidation of 4-Methoxybutanoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the determination of molecular structure in solution.[1][2][3][4] It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For organic molecules such as 4-methoxybutanoic acid, ¹H and ¹³C NMR are the most commonly employed techniques, offering a non-destructive method to elucidate the carbon-hydrogen framework.

The key parameters obtained from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Spin-Spin Coupling): This reveals the number of neighboring protons, providing connectivity information.

  • Coupling Constant (J): The distance between peaks in a multiplet, measured in Hertz (Hz), provides further detail on the spatial relationship between coupled nuclei.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra. The following protocol is recommended:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on solubility and experimental requirements.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Sample Height: Ensure the solvent height in the NMR tube is between 4 and 5 cm for optimal shimming and spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 128 to 1024 scans, or more, may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The chemical shifts are predicted and also compared to the experimental data of the structurally similar methyl 4-methoxybutanoate.

Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

G cluster_0 C1 C¹(OOH) C2 C²H₂ C1->C2 - C1->C2 O1 O O2 O C3 C³H₂ C2->C3 - C2->C3 C4 C⁴H₂ C3->C4 - C3->C4 C4->O2 - O_ether O C4->O_ether C5 C⁵H₃ O2->C5 - O_ether->C5

Caption: Atom numbering scheme for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The carboxylic acid proton (on C1) will be a broad singlet, often in the 10-12 ppm range, and its chemical shift can be concentration-dependent.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2 (C²H₂)~ 2.45Triplet (t)2H~ 7.4
H-3 (C³H₂)~ 1.95Quintet2H~ 6.9
H-4 (C⁴H₂)~ 3.40Triplet (t)2H~ 6.3
H-5 (C⁵H₃)~ 3.30Singlet (s)3H-
-COOH~ 11-12Broad Singlet (br s)1H-

Table 1: Predicted ¹H NMR data for this compound.

  • -COOH Proton: The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[4]

  • H-2 Protons (α to COOH): These protons are adjacent to the electron-withdrawing carbonyl group and are thus deshielded, appearing as a triplet due to coupling with the two H-3 protons.

  • H-3 Protons (β to COOH): These methylene protons are coupled to both H-2 and H-4 protons. With similar coupling constants, they are expected to appear as a quintet.

  • H-4 Protons (γ to COOH): These protons are adjacent to the electronegative ether oxygen, leading to a downfield shift. They appear as a triplet due to coupling with the two H-3 protons.

  • H-5 Methoxy Protons: The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet.

Caption: ¹H-¹H coupling relationships in this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five signals, corresponding to the five chemically non-equivalent carbon atoms.

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (COOH)~ 178
C-2~ 30
C-3~ 23
C-4~ 68
C-5 (OCH₃)~ 58

Table 2: Predicted ¹³C NMR data for this compound.

  • C-1 (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.[5]

  • C-4 (Carbon α to Ether Oxygen): This carbon is attached to the electronegative oxygen atom of the ether and is therefore significantly deshielded.

  • C-5 (Methoxy Carbon): The carbon of the methoxy group also experiences deshielding due to the attached oxygen.

  • C-2 and C-3 (Alkyl Carbons): These carbons of the methylene groups appear in the typical aliphatic region of the spectrum. C-2 is slightly more deshielded than C-3 due to its proximity to the carbonyl group.

Conclusion

This application note has detailed the expected ¹H and ¹³C NMR spectra of this compound and provided a comprehensive guide to its analysis. By understanding the principles of chemical shifts and coupling patterns, researchers can confidently verify the structure of this and similar molecules. The provided protocols for sample preparation and data acquisition serve as a robust starting point for obtaining high-quality NMR data, ensuring accuracy and reproducibility in chemical research and drug development.

References

Application Note: Elucidating the Molecular Structure of 4-Methoxybutanoic Acid via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of 4-Methoxybutanoic acid. As a bifunctional molecule, its fragmentation pattern is a composite of the characteristic cleavages of both carboxylic acids and ethers. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this and similar compounds in complex matrices, which is of significant interest in fields such as drug metabolism studies, environmental analysis, and chemical synthesis quality control. This document outlines the primary fragmentation mechanisms, presents a detailed protocol for sample analysis, and offers insights into the causality behind the observed spectral features.

Introduction

This compound is a small organic molecule containing both a carboxylic acid and a methoxy functional group. This bifunctional nature makes it an interesting candidate for mass spectrometric analysis, as its fragmentation pattern will be influenced by the competing and cooperative fragmentation pathways initiated at these two sites. Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident structural confirmation.

The interpretation of the mass spectrum of this compound relies on recognizing the characteristic fragmentation patterns of its constituent functional groups. For the carboxylic acid moiety, key fragmentations include the loss of the hydroxyl radical (•OH) and the entire carboxyl group (•COOH).[1][2] For the ether functionality, the dominant fragmentation is typically α-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom.[3][4]

Predicted Mass Spectrum and Fragmentation Analysis

The major fragmentation pathways are initiated by the ionization of the molecule, which can occur at either the carboxylic acid or the ether oxygen.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
m/zProposed Fragment StructureFragmentation Pathway
118[CH₃OCH₂CH₂CH₂COOH]⁺•Molecular Ion (M⁺•)
101[CH₃OCH₂CH₂CH₂CO]⁺α-cleavage at the carboxylic acid: Loss of •OH (M-17)
87[CH₃OCH₂CH₂]⁺β-cleavage with respect to the carbonyl group.
73[CH₂CH₂COOH]⁺α-cleavage at the ether: Loss of •CH₂OCH₃
73[CH₃OCH₂CH₂]⁺Not a primary fragment from the parent molecule.
59[CH₃OCH₂]⁺α-cleavage at the ether functionality.
45[COOH]⁺α-cleavage at the carboxylic acid: Loss of the butyl chain.
45[CH₃OCH₂]⁺Not a primary fragment from the parent molecule.
Fragmentation Mechanisms

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and neutral radicals. The primary pathways are detailed below:

  • α-Cleavage at the Carboxylic Acid: The loss of a hydroxyl radical (•OH, 17 Da) is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[1][2] For this compound, this would result in a fragment at m/z 101. A subsequent loss of carbon monoxide (CO, 28 Da) from this acylium ion could lead to a fragment at m/z 73.

  • α-Cleavage at the Ether: The C-C bond adjacent to the ether oxygen is susceptible to cleavage.[3] This can occur in two ways for this compound:

    • Loss of a propyl-carboxyl radical to form the stable oxonium ion at m/z 45 ([CH₃O=CH₂]⁺).

    • Loss of a methyl radical (•CH₃, 15 Da) is less likely as a primary fragmentation but can occur.

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond.[5] This would result in the loss of a neutral alkene and the formation of a radical cation. For this compound, this would lead to the loss of propene (C₃H₆, 42 Da) and the formation of a fragment at m/z 76.

  • Loss of the Carboxyl Group: The entire carboxyl group (•COOH, 45 Da) can be lost, resulting in a fragment at m/z 73.[1][7]

Diagram 1: Proposed Fragmentation Pathway of this compound

G M [M]⁺• (m/z 118) This compound F101 [M-17]⁺ (m/z 101) Loss of •OH M->F101 - •OH F73_cooh [M-45]⁺ (m/z 73) Loss of •COOH M->F73_cooh - •COOH F45 m/z 45 [CH₂=O⁺CH₃] M->F45 α-cleavage (ether) F87 m/z 87 M->F87 β-cleavage F101->F73_cooh - CO F59 m/z 59 F87->F59 - C₂H₄

Caption: Proposed EI fragmentation pathways for this compound.

Experimental Protocol

This section provides a detailed protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Materials and Reagents
  • This compound (min 97%)[8]

  • Methanol (LC-MS grade)

  • Helium (99.999% purity)

  • GC-MS system equipped with an EI source and a quadrupole mass analyzer.

  • A suitable capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with methanol for GC-MS analysis.

GC-MS Parameters

Gas Chromatograph (GC) Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

  • Scan Rate: 2 scans/second

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[9]

  • Interpret the fragmentation pattern based on the principles outlined in Section 2.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The use of a standard 70 eV EI source ensures that the fragmentation pattern is highly reproducible and can be compared to established databases. The GC separation provides an orthogonal separation mechanism, ensuring that the analyzed spectrum corresponds to a pure compound. The expected retention time and the characteristic fragmentation pattern together provide a high degree of confidence in the identification of this compound.

Conclusion

The mass spectrum of this compound is a rich source of structural information, reflecting the interplay of its carboxylic acid and ether functional groups. By understanding the fundamental principles of mass spectral fragmentation, researchers can confidently identify this molecule and elucidate its structure. The provided protocol offers a robust and reliable method for the analysis of this compound, applicable to a wide range of research and development settings.

References

Gas chromatography-mass spectrometry (GC-MS) of 4-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 4-Methoxybutanoic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the robust analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the methodology, present a detailed, field-proven protocol, and discuss the interpretation of the resulting data.

Scientific Introduction: The Analytical Challenge of this compound

This compound (C₅H₁₀O₃, Mol. Wt. 118.13 g/mol ) is an organic compound featuring a four-carbon chain with a terminal carboxylic acid group and a methoxy group at the opposite end.[1][2] This dual functionality makes it a versatile building block in organic synthesis, including for potential pharmaceutical and agrochemical intermediates.[1][2]

The primary analytical challenge in its quantification by GC-MS lies in the properties conferred by the carboxylic acid group. This functional group is highly polar and capable of hydrogen bonding, which results in:

  • Low Volatility: The compound does not readily vaporize at temperatures compatible with standard GC analysis.

  • Poor Chromatographic Performance: Direct injection often leads to significant peak tailing due to interactions with the silanol groups on the GC column and inlet liner, compromising resolution and sensitivity.[3]

To overcome these issues, a chemical derivatization step is essential. This process modifies the problematic functional group, converting the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[4][5] This guide will focus on silylation, a widely used and highly effective derivatization technique for compounds containing active hydrogens.[3][6]

The Analytical Workflow: A Conceptual Overview

The entire process, from sample receipt to final data analysis, follows a logical sequence designed to ensure accuracy, reproducibility, and sensitivity. The core stages involve isolating the analyte from the sample matrix, chemically modifying it for GC compatibility, and finally, performing the instrumental analysis.

GC-MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction (Acidification & Solvent Addition) Sample->Extraction Drying Evaporation of Solvent (Dry Down under N2) Extraction->Drying Deriv Silylation Reaction (BSTFA + Catalyst, Heat) Drying->Deriv GCMS GC-MS Injection Deriv->GCMS Separation Chromatographic Separation GCMS->Separation Detection Ionization & Mass Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Application Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard and quality control checks at each stage ensures the trustworthiness and accuracy of the final results.

Part A: Sample Preparation via Liquid-Liquid Extraction (LLE)

The goal of this step is to efficiently transfer the polar this compound from a complex aqueous matrix (e.g., plasma, urine, reaction mixture) into a clean organic solvent.

Methodology:

  • Aliquoting: Transfer 1.0 mL of the aqueous sample into a clean glass centrifuge tube.

  • Internal Standard (IS): Spike the sample with a known concentration of an appropriate internal standard. A deuterated analog of the analyte is ideal; however, a structurally similar compound not present in the sample, such as heptanoic acid, can also be used.

  • Acidification: Add 100 µL of 6 M Hydrochloric Acid (HCl) to adjust the sample pH to <2.[7] This is a critical step to ensure the carboxylic acid is fully protonated (R-COOH), making it less polar and more extractable into an organic solvent.

  • Solvent Addition: Add 4.0 mL of a high-purity organic solvent, such as ethyl acetate or dichloromethane.[7][8]

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 5 minutes. This will create a sharp demarcation between the upper organic layer and the lower aqueous layer.[7]

  • Collection: Carefully transfer the upper organic layer to a new clean glass tube, taking care not to disturb the aqueous layer.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas in a heated block (30-40°C). This step concentrates the analyte and removes the extraction solvent.[7] The dried residue is now ready for derivatization.

Part B: Derivatization via Silylation

This step chemically converts the non-volatile analyte into its volatile trimethylsilyl (TMS) ester.

Methodology:

  • Reagent Preparation: Use a fresh, high-quality silylating reagent. A common and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.[3]

  • Reconstitution: To the dried extract from Part A, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent that is unreactive to the silylating agent.

  • Reaction: Securely cap the vial, vortex for 10 seconds, and heat at 70°C for 45-60 minutes.[6][9] The elevated temperature is crucial to drive the reaction to completion, especially for carboxylic acids.[6]

  • Cooling: Allow the vial to cool completely to room temperature before opening.

  • Analysis: The sample is now derivatized and ready for immediate injection into the GC-MS system.

Part C: GC-MS Instrumental Parameters

The following parameters serve as a robust starting point. Optimization may be necessary based on the specific instrumentation used.

Parameter Recommended Setting Rationale
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace-level analysis. A split ratio (e.g., 20:1) can be used for more concentrated samples.[4]
Injector Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[7]
Column Type30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A non-polar column that provides excellent separation for a wide range of derivatized compounds.[10]
Carrier GasHelium, constant flowInert gas providing good chromatographic efficiency. A constant flow of ~1.2 mL/min is typical.
Oven ProgramInitial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points. This program is a good starting point for derivatized organic acids.[7]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable and characteristic fragmentation patterns, ideal for library matching.[7]
Source Temperature230 °CStandard source temperature to maintain analyte integrity and prevent contamination.
Transfer Line Temp280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.[7]
Mass Scan Rangem/z 50 - 550A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte and internal standard.[4]
Acquisition ModeFull Scan / Selected Ion Monitoring (SIM)Full Scan is used for initial method development and qualitative identification. SIM is used for quantitative analysis to enhance sensitivity and selectivity by monitoring only specific ions.[4][7]

Expected Results and Data Interpretation

The derivatized analyte is the trimethylsilyl ester of this compound (C₈H₁₈O₃Si), with a molecular weight of 190.31 g/mol .

Chromatogram: A successful analysis will yield a sharp, symmetrical chromatographic peak at a consistent retention time.

Predicted Fragmentation of TMS-4-Methoxybutanoate:

  • Molecular Ion (M⁺˙): A peak at m/z 190 should be visible, though it may be of low abundance.

  • [M-15]⁺: The loss of a methyl group (∙CH₃) from the TMS moiety is a hallmark of silylated compounds, resulting in a prominent ion at m/z 175 . This is often the base peak or a very abundant ion and is an excellent choice for a quantifier ion in SIM mode.

  • Characteristic TMS Ions: The presence of ions at m/z 73 ([(CH₃)₃Si]⁺) and m/z 75 ([(CH₃)₂SiOH]⁺) further confirms the presence of a silylated compound.

  • Chain Cleavage: Fragmentation along the butanoate chain will also occur. An ion at m/z 117 ([M-COOTMS]⁺) corresponding to the methoxybutyl fragment is possible. A key fragment resulting from alpha-cleavage next to the methoxy group is expected at m/z 45 ([CH₂OCH₃]⁺).

Fragmentation parent TMS-4-Methoxybutanoate [M]⁺˙ m/z 190 m15 [M-CH₃]⁺ m/z 175 parent->m15 - •CH₃ m73 [(CH₃)₃Si]⁺ m/z 73 parent->m73 Fragmentation m45 [CH₂OCH₃]⁺ m/z 45 parent->m45 Fragmentation

Caption: Predicted major fragmentation pathway for TMS-4-Methoxybutanoate.

For quantitative analysis using SIM, the following ions are recommended:

  • Quantifier Ion: m/z 175

  • Qualifier Ions: m/z 73, m/z 190

The ratio of the qualifier to quantifier ions must remain constant across all standards and samples for confident peak identification.[4]

References

High-performance liquid chromatography (HPLC) method for 4-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methoxybutanoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Recognizing the analytical challenges posed by this small, polar, and weakly chromophoric molecule, this document presents two distinct, validated protocols: a direct analysis method using UV detection at a low wavelength for high-concentration samples, and a more sensitive method employing pre-column derivatization for trace-level quantification. The causality behind methodological choices, from mobile phase pH control to the selection of a derivatizing agent, is thoroughly explained. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for the determination of this compound in various matrices.

Introduction and Method Principle

This compound (CAS: 29006-02-8) is a carboxylic acid derivative that serves as an intermediate in various chemical syntheses, including the development of pharmaceutical and agrochemical compounds.[1] Its accurate quantification is crucial for process monitoring, quality control, and metabolic studies. However, like many short-chain fatty acids (SCFAs), this compound presents a significant analytical challenge for HPLC with UV detection due to its high polarity and lack of a strong UV-absorbing chromophore.[2][3]

This application note addresses this challenge by leveraging the principles of Reversed-Phase (RP) HPLC. The core strategy involves manipulating the ionization state of the analyte to enhance its retention on a nonpolar stationary phase (e.g., C18). For trace analysis, a pre-column derivatization step is introduced to covalently attach a strongly UV-absorbing moiety to the molecule, drastically improving detection sensitivity.

Physicochemical Properties and Chromatographic Implications

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The key parameters for this compound are summarized below.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₅H₁₀O₃Low molecular weight, suggesting potential volatility but suitable for LC.[4]
Molecular Weight 118.13 g/mol Influences molar concentration calculations for standards.[4][5]
LogP (Octanol/Water) -0.06Indicates high polarity (hydrophilicity).[4][5] The compound will be weakly retained on a standard C18 column, requiring a highly aqueous mobile phase.
pKa ~4.8 (Estimated)As a carboxylic acid, the molecule's charge is pH-dependent. To ensure retention in RP-HPLC, the mobile phase pH must be kept at least 2 units below the pKa to maintain the neutral, protonated form.[6]
UV Absorbance Weak (n→π*)The carboxylic acid group provides weak absorbance around 200-210 nm.[7] Direct detection is only feasible at high concentrations and requires a low-wavelength UV detector. For sensitivity, derivatization is essential.

Protocol I: Direct Analysis by RP-HPLC with UV Detection

This protocol is suitable for the quantification of this compound in simple matrices where concentrations are expected to be high (e.g., >10 µg/mL).

Rationale

The method relies on suppressing the ionization of the carboxylic acid group by maintaining a low mobile phase pH.[8] This increases the hydrophobicity of the molecule, allowing for sufficient retention on a C18 column for separation and quantification.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric Acid (H₃PO₄), 85%

  • 0.45 µm syringe filters

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (Aqueous): Add 1.0 mL of 85% Phosphoric Acid to 1 L of HPLC-grade water. Mix thoroughly and degas. The final pH should be approximately 2.0-2.5.

    • Mobile Phase B is 100% Acetonitrile.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with Mobile Phase A.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in Mobile Phase A to an expected concentration within the calibration range.

    • Vortex to mix and filter through a 0.45 µm syringe filter prior to injection.

  • HPLC Instrumentation and Conditions:

    • Inject the standards and samples onto the HPLC system.

    • Generate a calibration curve by plotting peak area against concentration.

    • Quantify the this compound concentration in the samples using the calibration curve.

Chromatographic Conditions Table
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 98% A / 2% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV Detector
Detection Wavelength 210 nm
Run Time 10 minutes

Protocol II: Enhanced Sensitivity via Pre-Column Derivatization

For trace-level analysis, direct UV detection is inadequate. Derivatization introduces a strong chromophore, enabling detection at higher wavelengths with significantly improved sensitivity.[9]

Rationale and Derivatization Chemistry

This protocol uses 2-picolylamine (PA) as a derivatizing agent. In the presence of a coupling agent like 2,2'-dipyridyl disulfide and triphenylphosphine, PA reacts with the carboxylic acid group of this compound to form a stable amide bond.[10] The resulting derivative incorporates the pyridine ring, a strong chromophore, allowing for sensitive UV detection around 254 nm.

Materials and Reagents
  • All reagents from Protocol I

  • 2-Picolylamine (PA)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Anhydrous Acetonitrile

Step-by-Step Derivatization and Analysis Protocol
  • Reagent Preparation:

    • Prepare a 50 mM solution of PA in anhydrous ACN.

    • Prepare a 50 mM solution of DPDS in anhydrous ACN.

    • Prepare a 50 mM solution of TPP in anhydrous ACN.

  • Derivatization of Standards and Samples:

    • In a microcentrifuge tube, add 100 µL of the standard or sample (dissolved in ACN).

    • Add 100 µL of the 50 mM PA solution.

    • Add 100 µL of the 50 mM DPDS solution.

    • Initiate the reaction by adding 100 µL of the 50 mM TPP solution.

    • Vortex briefly and incubate at 60 °C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

    • Dilute the reaction mixture with the HPLC mobile phase (e.g., 1:10) before injection.

  • HPLC Instrumentation and Conditions:

    • Inject the derivatized standards and samples.

    • The resulting derivative is significantly more hydrophobic, requiring a higher percentage of organic solvent in the mobile phase for elution.

Chromatographic Conditions Table (Post-Derivatization)
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 70% A / 30% B, hold for 2 min. Linearly increase to 20% A / 80% B over 8 min.
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector DAD or UV Detector
Detection Wavelength 254 nm
Run Time 15 minutes

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to international standards, such as the ICH Q2(R2) guidelines.[11][12]

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyze blank matrix, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity To demonstrate a proportional response to concentration.Analyze 5-6 calibration standards across the desired range.Correlation coefficient (r²) ≥ 0.998.
Accuracy To measure the closeness of results to the true value.Perform recovery studies by spiking a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between measurements.Repeatability: 6 replicate injections of one standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[13]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Based on signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with precision.Based on signal-to-noise ratio (S/N) of 10:1.S/N ≥ 10 and RSD ≤ 10%.[13]
Robustness To measure the method's capacity to remain unaffected by small variations.Deliberately vary parameters like flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.1).System suitability parameters remain within acceptable limits.

Visualizations and Workflows

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis Workflow Sample Weigh/Measure Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Create Calibration Curve Standards Standard->Dilute_Standard Deriv Protocol II Only: Perform Derivatization Reaction Dilute_Sample->Deriv Filter Filter through 0.45µm Syringe Filter Dilute_Sample->Filter Protocol I Dilute_Standard->Deriv Dilute_Standard->Filter Protocol I Deriv->Filter If performed Inject Inject onto HPLC System Filter->Inject Acquire Acquire Chromatographic Data Inject->Acquire Process Integrate Peaks & Generate Calibration Curve Acquire->Process Quantify Quantify Analyte in Sample Process->Quantify

Caption: Overall experimental workflow from sample preparation to final quantification.

Troubleshooting Guide

G Start Problem Observed PeakTailing Peak Tailing / Asymmetry Start->PeakTailing NoPeaks No Peaks or Very Small Peaks Start->NoPeaks RetentionShift Retention Time Drifting Start->RetentionShift Sol_Tailing_pH Action: Ensure Mobile Phase pH is < 2.5. Rationale: Incomplete suppression of ionization. PeakTailing->Sol_Tailing_pH Is pH correct? Sol_Tailing_Column Action: Flush or replace column. Rationale: Column contamination or degradation. PeakTailing->Sol_Tailing_Column Is column old? Sol_NoPeaks_System Action: Check pump, injector, and detector. Rationale: System hardware failure. NoPeaks->Sol_NoPeaks_System Is system pressure normal? Sol_NoPeaks_Deriv Action: Check derivatization reagents/conditions. Rationale: Incomplete or failed reaction. NoPeaks->Sol_NoPeaks_Deriv Using derivatization? Sol_Shift_Mobile Action: Prepare fresh mobile phase. Rationale: Mobile phase composition change (evaporation). RetentionShift->Sol_Shift_Mobile Is mobile phase fresh? Sol_Shift_Temp Action: Check column oven temperature. Rationale: Unstable column temperature. RetentionShift->Sol_Shift_Temp Is temperature stable? Sol_Shift_Leak Action: Check for system leaks. Rationale: Inconsistent flow rate. RetentionShift->Sol_Shift_Leak Is pressure stable?

Caption: A decision tree for troubleshooting common HPLC issues.

References

Application Note: Purification of 4-Methoxybutanoic Acid from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 4-methoxybutanoic acid from a typical synthetic reaction mixture. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The primary purification strategy employs a liquid-liquid acid-base extraction, a robust method for isolating carboxylic acids from neutral and basic impurities. Further purification can be achieved through vacuum distillation, which is particularly suitable for this liquid carboxylic acid. This document explains the scientific rationale behind each step, offers a detailed, step-by-step protocol, and includes troubleshooting guidance. The methodologies described are grounded in established chemical principles to ensure reproducibility and high purity of the final product.

Introduction

This compound is a bifunctional organic compound featuring both a carboxylic acid and an ether moiety.[1] This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Synthetic routes to this compound, such as the oxidation of 4-methoxy-1-butanol or the ring-opening of γ-butyrolactone followed by methylation, often result in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[1] The presence of these impurities can interfere with subsequent reactions and compromise the quality of the final product. Therefore, an effective purification strategy is critical.

This guide focuses on a primary purification sequence involving acid-base extraction followed by vacuum distillation. Acid-base extraction leverages the acidic nature of the carboxylic acid group to selectively move the target compound between immiscible aqueous and organic phases, effectively separating it from non-acidic impurities.[2] Vacuum distillation is then employed to separate the liquid this compound from non-volatile impurities and residual solvents based on differences in boiling points.

Principle of Purification

The purification strategy is based on the distinct physicochemical properties of this compound compared to common impurities.

Acid-Base Extraction

The core of this purification method relies on the reversible conversion of the carboxylic acid to its water-soluble carboxylate salt. Carboxylic acids, with a typical pKa around 4-5, are readily deprotonated by a weak base such as sodium bicarbonate (NaHCO₃) or a strong base like sodium hydroxide (NaOH).[3] The resulting ionic salt is highly soluble in the aqueous phase, while neutral organic impurities (e.g., unreacted alcohol starting materials, ether byproducts) and basic impurities remain in the organic phase.

The reaction with sodium bicarbonate is as follows: CH₃O(CH₂)₃COOH + NaHCO₃ → CH₃O(CH₂)₃COONa + H₂O + CO₂

After separating the aqueous layer containing the sodium 4-methoxybutanoate salt, the process is reversed by adding a strong acid (e.g., HCl) to lower the pH well below the pKa of the carboxylic acid.[2] This protonates the carboxylate, regenerating the water-insoluble this compound, which can then be extracted back into an organic solvent.

G cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Acidification & Re-extraction cluster_2 Step 3: Final Processing Crude_Mixture Crude Reaction Mixture (this compound + Impurities) in Organic Solvent (e.g., Diethyl Ether) Aqueous_Base Aqueous NaHCO₃ Solution Separatory_Funnel_1 Separatory Funnel Organic_Layer_1 Organic Layer (Neutral & Basic Impurities) Aqueous_Layer_1 Aqueous Layer (Sodium 4-Methoxybutanoate) Aqueous_Layer_1_in Aqueous Layer (Sodium 4-Methoxybutanoate) Strong_Acid Aqueous HCl Separatory_Funnel_2 Separatory Funnel Organic_Solvent Fresh Organic Solvent (e.g., Diethyl Ether) Aqueous_Layer_2 Aqueous Layer (Salts, e.g., NaCl) Organic_Layer_2 Organic Layer (Purified this compound) Organic_Layer_2_in Organic Layer (Purified Acid) Drying Dry with Na₂SO₄ Filter Evaporation Solvent Removal (Rotary Evaporator) Pure_Product Purified this compound

Vacuum Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. This compound has a relatively high boiling point (approximately 218-228 °C at atmospheric pressure).[1] Distilling at this temperature risks thermal decomposition. Vacuum distillation reduces the pressure above the liquid, thereby lowering the boiling point and allowing for distillation at a lower, safer temperature.[4] This technique is highly effective for separating the desired liquid acid from non-volatile impurities (e.g., salts, polymeric byproducts) and more volatile residual solvents.

Materials and Equipment

Reagents:

  • Crude this compound reaction mixture

  • Diethyl ether (or other suitable water-immiscible organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% aqueous hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Separatory funnel (appropriate size for the reaction scale)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask, vacuum pump, and cold trap)

  • Heating mantle and magnetic stirrer

  • Standard laboratory glassware and personal protective equipment (safety glasses, lab coat, gloves)

Detailed Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable volume of diethyl ether (approximately 3-5 times the volume of the crude mixture).

  • Transfer to Separatory Funnel: Transfer the ethereal solution to a separatory funnel.

  • First Extraction (Basification):

    • Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the organic layer volume.

    • Stopper the funnel and invert it, immediately opening the stopcock to vent any pressure buildup from CO₂ evolution. Caution: Pressure buildup can be significant. Vent frequently and cautiously.

    • Shake the funnel gently for 1-2 minutes, with periodic venting.

    • Allow the layers to fully separate. The lower aqueous layer contains the sodium 4-methoxybutanoate salt.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat step 3 with a fresh portion of saturated NaHCO₃ solution to ensure all the carboxylic acid has been extracted from the organic layer. Combine the aqueous extracts. The remaining organic layer, which contains neutral and basic impurities, can be discarded.

  • Acidification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 5% HCl solution while stirring until the solution becomes acidic (pH ~2, verify with pH paper). The this compound will separate, often causing the solution to become cloudy or form an oily layer.

  • Second Extraction (Recovery):

    • Transfer the acidified aqueous solution back to the separatory funnel.

    • Add a fresh portion of diethyl ether.

    • Shake the funnel for 1-2 minutes to extract the purified this compound into the ether layer.

    • Allow the layers to separate and drain the lower aqueous layer, which can be discarded.

    • Collect the upper organic (ether) layer.

  • Repeat Recovery Extraction: Perform a second extraction of the aqueous layer with fresh diethyl ether to maximize the recovery of the product. Combine the organic extracts.

  • Drying and Solvent Removal:

    • Transfer the combined organic extracts to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous Na₂SO₄ to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the purified this compound as an oil or liquid.

Protocol 2: Vacuum Distillation

This protocol is for further purification of the this compound obtained from the extraction step.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Loading: Transfer the crude this compound from Protocol 1 into the round-bottom distillation flask. Add a magnetic stir bar.

  • Initiate Vacuum and Cooling:

    • Start the flow of coolant through the condenser.

    • Turn on the vacuum pump and slowly reduce the pressure in the system. The liquid may bubble as dissolved gases are removed.

  • Heating:

    • Begin stirring and gently heat the distillation flask using a heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and vapor condenses in the distillation head.

  • Distillation:

    • Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask first.

    • When the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.

  • Completion:

    • Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to fluctuate significantly.

    • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

    • The collected liquid in the main receiving flask is the purified this compound.

Alternative Purification Methods

For applications requiring exceptionally high purity, chromatographic methods can be employed.

  • Flash Chromatography: Due to the polarity of the carboxylic acid group, normal-phase flash chromatography on silica gel can be challenging. However, reversed-phase (C18) flash chromatography is a viable option.[5] A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress ionization and improve peak shape.[5][6]

Characterization and Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

ParameterMethodExpected Result
Purity Gas Chromatography (GC)A single major peak corresponding to this compound. Commercial purity often exceeds 98%.[1]
Identity ¹H NMR SpectroscopyCharacteristic peaks for the methoxy (-OCH₃), methylene (-CH₂-), and carboxylic acid (-COOH) protons.[1]
Functional Groups Infrared (IR) SpectroscopyCharacteristic absorption bands for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and the C-O stretch of the ether (around 1050-1150 cm⁻¹).[1]

Table 1: Analytical Methods for Characterization.

Troubleshooting

ProblemPossible CauseSolution
Emulsion forms during extraction Vigorous shaking; presence of surfactants.Allow the funnel to stand for a longer period. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery after extraction Incomplete extraction from the organic layer; insufficient acidification.Perform additional extractions with the basic solution. Ensure the pH is well below 2 during the acidification step.
Product "oils out" instead of precipitating cleanly during acidification This is normal for a liquid product.Proceed directly to the re-extraction step with an organic solvent.
Bumping during distillation Uneven heating; insufficient stirring.Ensure vigorous and constant stirring. Heat the flask slowly and evenly.

Table 2: Troubleshooting Guide.

Conclusion

The combination of acid-base extraction and vacuum distillation provides a robust and scalable method for the purification of this compound from common reaction impurities. The choice of methods and the rigor of their application can be tailored to meet the specific purity requirements of the intended downstream application. For ultimate purity, chromatographic techniques offer a powerful alternative. Proper analytical characterization is essential to confirm the identity and purity of the final product.

References

Application Note: Purification of 4-Methoxybutanoic Acid by Low-Temperature Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 4-Methoxybutanoic acid, a valuable intermediate in chemical synthesis.[1] Given that this compound is a liquid at ambient temperature, this guide focuses on the principles and execution of low-temperature recrystallization.[1][2] We will explore the theoretical basis for this technique, criteria for selecting an appropriate solvent system, a step-by-step experimental protocol, and methods for assessing the purity of the final product. This document is intended for researchers and professionals in organic synthesis and drug development who require high-purity this compound for their work.

Introduction: The Purification Challenge

This compound (C₅H₁₀O₃) is a bifunctional molecule featuring both a carboxylic acid and an ether moiety.[2] This structure makes it a versatile building block in the synthesis of more complex molecules.[1] However, like many synthetic intermediates, crude this compound often contains impurities from the manufacturing process, such as unreacted starting materials (e.g., γ-butyrolactone) or side-products.[3] Achieving high purity is critical for downstream applications, particularly in pharmaceutical development, where impurities can affect reaction yields, product stability, and biological activity.

The primary challenge in purifying this compound lies in its physical state. It is typically a liquid at room temperature, which precludes the use of standard recrystallization techniques designed for solid compounds.[2] This guide details a robust low-temperature recrystallization method, which leverages solubility differences at sub-ambient temperatures to effectively isolate the pure compound from soluble impurities.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a successful purification strategy.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[1][2][4]
Molecular Weight 118.13 g/mol [2][4]
Appearance Colorless to light yellow liquid[1][2]
Physical State (20°C) Liquid[2]
Boiling Point 218-228 °C at 760 mmHg[2]
Density ~1.1 g/cm³[2]
Solubility Soluble in polar solvents (water, alcohols)[1]

Note: A precise melting point is not widely reported, but its liquid state at 20°C indicates a melting point below ambient temperature.

Principle of Low-Temperature Recrystallization

Recrystallization is a purification technique based on differential solubility.[5] The core principle is that the compound of interest and its impurities have different solubility profiles in a given solvent at varying temperatures. For a successful low-temperature recrystallization:

  • The target compound (this compound) should be soluble in a chosen solvent at or slightly above room temperature.

  • The target compound should be significantly less soluble at very low temperatures (e.g., -20°C to -78°C).

  • The impurities should remain soluble (i.e., stay in the "mother liquor") even at these low temperatures.

By slowly cooling a saturated solution, the target compound selectively crystallizes out, leaving the impurities behind in the solvent.

Recrystallization_Principle cluster_0 Step 1: Dissolution cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation A Impure Liquid (this compound + Impurities) B Add Minimum Volume of Suitable Solvent at RT A->B C Saturated Solution (Compound & Impurities Dissolved) B->C D Slow Cooling (e.g., -78°C Bath) C->D E Pure Crystals Form (Low Solubility at Low Temp) D->E F Impurities Remain in Mother Liquor (Soluble) D->F G Cold Vacuum Filtration E->G F->G H Pure Solid Crystals of this compound G->H I Mother Liquor (Solvent + Impurities) - Discarded G->I

Caption: Workflow for Low-Temperature Recrystallization.

Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization.[5] An ideal solvent should meet the following criteria:

  • Steep Solubility Curve: It should dissolve the compound well at room temperature but poorly at the target low temperature.

  • Low Freezing Point: The solvent itself must not freeze at the temperatures used for crystallization.

  • Inertness: It must not react with this compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.

Based on the structure of this compound ("like dissolves like"), suitable solvents are likely to be moderately polar. A mixed-solvent system often provides the necessary steep solubility curve.[6]

Solvent SystemRationale & ConsiderationsFreezing Point (°C)
Diethyl Ether / n-Pentane Diethyl ether is a good solvent for many organic acids. Adding the non-polar n-pentane as an "anti-solvent" will decrease the solubility upon cooling. Both have very low freezing points.Ether: -116.3Pentane: -130
Acetone / n-Pentane Similar to the ether system, acetone is a polar aprotic solvent that can be tuned with an anti-solvent.Acetone: -95
Toluene While less polar, some carboxylic acids show good solubility in hot toluene and crystallize well upon cooling.[7] Its utility would need to be tested for low-temperature applications.Toluene: -95
Ethanol / Water A classic choice for many carboxylic acids.[6] However, the high freezing point of water (0°C) limits its use for crystallization at very low temperatures unless the proportion of ethanol is very high.Ethanol: -114

Recommendation: A diethyl ether/n-pentane mixture is a promising starting point for optimization.

Detailed Experimental Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Diethyl ether and pentane are extremely flammable. Ensure there are no ignition sources nearby. Dry ice/acetone baths can cause severe cold burns upon contact.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • n-Pentane (or other selected anti-solvent)

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • Filter paper

  • Dewar flask for cold bath

  • Dry ice

  • Acetone or isopropanol

  • Glass stirring rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimum amount of diethyl ether at room temperature. Stir until a homogenous solution is formed. The goal is to create a nearly saturated solution.

  • Induce Saturation (Anti-Solvent Addition): Slowly add n-pentane dropwise to the stirred solution at room temperature. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of diethyl ether to the cloudy mixture, just enough to make the solution clear again. This ensures you start the cooling process from a saturated, homogenous state.

  • Slow Cooling and Crystallization:

    • Prepare a cold bath by carefully adding small pieces of dry ice to a Dewar flask containing acetone or isopropanol until the temperature stabilizes at approximately -78°C.

    • Place the Erlenmeyer flask containing the solution into the cold bath, ensuring it is securely clamped. Do not seal the flask tightly to avoid pressure buildup.

    • Allow the solution to cool slowly and undisturbed. Crystal formation should begin as the solubility of this compound drops. This process may take 30 minutes to several hours.

  • Inducing Crystallization (If Necessary): If no crystals form after an extended period, induce crystallization by gently scratching the inside of the flask at the surface of the liquid with a glass stirring rod.[7]

  • Cold Filtration:

    • Pre-chill the Büchner funnel and filter flask by placing them in a freezer or rinsing them with a small amount of the cold mother liquor.

    • Once crystallization is complete, quickly filter the cold slurry under vacuum to collect the crystals. Minimize the time the setup is exposed to ambient air to prevent atmospheric moisture from condensing.

  • Washing: Wash the collected crystals with a small amount of pre-chilled (-78°C) n-pentane to remove any residual mother liquor. Use a minimal volume to avoid redissolving the product.

  • Drying: Keep the vacuum on for several minutes to pull air through the crystals and evaporate most of the solvent. Transfer the purified solid to a watch glass or petri dish and allow it to dry completely in a desiccator under vacuum.

Purity Assessment

After purification, it is crucial to verify the purity of the this compound.

  • Gas Chromatography (GC): As a volatile compound, GC is an excellent method to determine purity.[2] A single, sharp peak indicates high purity, and the area percentage can provide a quantitative measure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities by their characteristic signals.[2]

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the key functional groups (carboxylic acid C=O and O-H stretch, ether C-O-C stretch).[2]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No Crystals Form The solution is not sufficiently saturated; too much solvent was used.Evaporate some of the solvent under a gentle stream of nitrogen and re-cool. Try inducing crystallization by scratching or adding a seed crystal (if available).[7]
"Oiling Out" The compound's solubility limit is exceeded at a temperature above its melting point in that solvent mixture; cooling is too rapid.Re-warm the solution to dissolve the oil. Add a small amount of the primary solvent (e.g., diethyl ether) to reduce saturation. Allow the solution to cool more slowly.[7]
Low Recovery Too much solvent was used; crystals were washed with solvent that was not cold enough; compound is too soluble even at low temp.Optimize the solvent-to-anti-solvent ratio. Ensure the wash solvent is thoroughly chilled. Try a different solvent system.

Alternative Purification: Vacuum Distillation

For a liquid compound like this compound, vacuum distillation is a viable and often preferred alternative to recrystallization. This technique separates compounds based on differences in their boiling points at reduced pressure. It is particularly effective for removing non-volatile impurities or those with significantly different boiling points. The choice between low-temperature recrystallization and vacuum distillation depends on the nature of the impurities and the scale of the purification.

Conclusion

The purification of this compound requires a specialized approach due to its liquid state at room temperature. The low-temperature recrystallization protocol detailed in this application note, particularly using a mixed solvent system like diethyl ether/n-pentane, provides an effective method for obtaining high-purity material. Careful selection of solvents and precise control over the cooling process are paramount to achieving good recovery and excellent purity. Post-purification analysis by GC or NMR is essential to confirm the success of the procedure.

References

Application Note & Protocols: Leveraging 4-Methoxybutanoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-methoxybutanoic acid as a versatile building block in the synthesis of pharmaceutical intermediates. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core reactivity of this bifunctional molecule and provides robust, validated protocols for its key transformations. Our focus is on the practical application and the chemical rationale behind methodological choices, ensuring both reproducibility and a foundational understanding for further innovation.

Introduction: The Strategic Value of a Bifunctional Synthon

This compound (CAS: 29006-02-8) is a valuable C5 building block in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its structure is deceptively simple, featuring a terminal carboxylic acid and a methoxy group at the 4-position.[1] This bifunctionality is its key strategic advantage; the carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction, while the methoxy-protected primary alcohol offers a stable ether linkage that can be carried through multiple synthetic steps or cleaved under specific conditions if required.[1]

This unique combination allows for the introduction of a flexible, four-carbon hydrophilic spacer into a target molecule, a common strategy in drug design to modulate properties such as solubility, metabolic stability, and receptor binding.[2][3] Its utility is demonstrated in the synthesis of precursors for a range of therapeutic agents, including antipsychotics and other complex molecular architectures where precise control over functionality is paramount.[4][5][6]

Physicochemical & Spectroscopic Data

A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use. The data below has been compiled from reputable suppliers and databases.[1][7][8]

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[9]
Molecular Weight 118.13 g/mol [9]
CAS Number 29006-02-8[9]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 218.4 ± 23.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 91.6 ± 16.1 °C[1]
Refractive Index ~1.423[1]
Purity (Typical) >97-98% (GC)[1][9]
IR Absorption (cm⁻¹) 1700-1725 (C=O, acid), 1050-1150 (C-O, ether)[1]
¹H NMR Characteristic shifts for -OCH₃, -CH₂-, and -COOH protons[1]

Core Synthetic Transformations & Utility

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group. Three primary transformations—esterification, amidation, and reduction—convert it into distinct intermediates, each with further synthetic potential.

Core_Transformations Reactant This compound invis1 Reactant->invis1 invis2 Reactant->invis2 invis3 Reactant->invis3 Ester Methyl 4-methoxybutanoate (Ester Intermediate) Amide N-Aryl/Alkyl-4-methoxybutanamide (Amide Intermediate) Alcohol 4-Methoxy-1-butanol (Alcohol Intermediate) invis1->Ester Esterification (e.g., MeOH, H⁺) invis2->Amide Amidation (e.g., R-NH₂, EDC) invis3->Alcohol Reduction (e.g., BH₃•THF)

Caption: Core synthetic pathways of this compound.

  • Esterification: The conversion to an ester, such as methyl 4-methoxybutanoate, serves two purposes.[10] It protects the carboxylic acid, allowing for reactions elsewhere in a more complex substrate, or it can be the final desired functionality. The Fischer-Speier esterification is a classic, cost-effective method for this transformation.[11][12]

  • Amide Bond Formation: This is arguably the most critical reaction in medicinal chemistry.[13] Coupling this compound with primary or secondary amines using modern coupling reagents produces highly stable amide intermediates. This reaction is central to building the core scaffolds of many active pharmaceutical ingredients (APIs).[14]

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, 4-methoxy-1-butanol, unmasks a new reactive site.[15] This alcohol can then participate in etherification, esterification (with a different acid), or conversion to a leaving group for nucleophilic substitution.

Application Workflow: Synthesis of a Prototypical Amide Intermediate

To illustrate its practical use, we outline a standard workflow for synthesizing an N-aryl amide intermediate. This two-step process involves the activation and coupling of this compound with an aniline derivative, followed by purification. Such intermediates are foundational in constructing more complex molecules, for example, in the synthesis pathways of certain antipsychotic or anti-inflammatory agents.[4][6]

Workflow_Diagram start_end start_end process process input_output input_output qc qc start Start step1 Step 1: Amide Coupling Add this compound, Amine, EDC, HOBt to solvent (e.g., DMF). Stir at room temperature for 12-24h. start->step1 Reagents step2 Step 2: Aqueous Work-up Quench reaction with water. Extract with ethyl acetate. Wash organic layer with brine. step1->step2 Crude Mixture step3 Step 3: Purification Dry organic layer (Na₂SO₄). Concentrate via rotary evaporation. Purify via column chromatography. step2->step3 Organic Phase end_product Final Intermediate (N-Aryl-4-methoxybutanamide) step3->end_product Purified Product

Caption: Workflow for N-Aryl-4-methoxybutanamide synthesis.

Detailed Experimental Protocols

The following protocols are standardized procedures for the key transformations of this compound.

This protocol utilizes a large excess of alcohol (methanol) to drive the reaction equilibrium toward the ester product, a hallmark of the Fischer-Speier esterification.[11][16]

  • Materials:

    • This compound (1.0 eq, e.g., 5.0 g, 42.3 mmol)

    • Methanol (MeOH), anhydrous (20-30 eq, ~50 mL)

    • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.5 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g).

    • Add anhydrous methanol (50 mL) and stir until the acid is fully dissolved.

    • Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (0.5 mL) dropwise with vigorous stirring.

    • Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours.

    • Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature. Carefully neutralize the reaction by slowly adding it to 100 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify by vacuum distillation to obtain methyl 4-methoxybutanoate as a clear liquid.

  • Expected Outcome: Yields typically range from 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

This method employs N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a standard and reliable method for forming amide bonds with minimal side products and racemization (if applicable).[13][14]

  • Materials:

    • This compound (1.0 eq, e.g., 1.0 g, 8.46 mmol)

    • Aniline derivative (e.g., 4-fluoroaniline) (1.0 eq, 0.94 g, 8.46 mmol)

    • EDC hydrochloride (1.1 eq, 1.78 g, 9.31 mmol)

    • HOBt hydrate (1.1 eq, 1.42 g, 9.31 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 3.7 mL, 21.15 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (~20 mL)

    • Deionized water, Ethyl acetate (EtOAc), Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Flask, magnetic stirrer, syringes, standard glassware.

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 g) and the aniline derivative (0.94 g) in anhydrous DMF (20 mL).

    • Add HOBt (1.42 g) and stir until dissolved.

    • Add EDC hydrochloride (1.78 g) to the mixture.

    • Finally, add DIPEA (3.7 mL) dropwise. The reaction is typically mildly exothermic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into 100 mL of deionized water and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid or oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Expected Outcome: Yields typically range from 70-90%, depending on the amine used. Characterize by NMR, IR, and Mass Spectrometry.

This protocol uses borane tetrahydrofuran complex (BH₃•THF), a selective reagent for the reduction of carboxylic acids to alcohols that is generally milder than alternatives like lithium aluminum hydride (LAH).

  • Materials:

    • This compound (1.0 eq, e.g., 2.0 g, 16.9 mmol)

    • Borane tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (2.0 eq, 33.8 mL)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Flasks, dropping funnel, ice bath, magnetic stirrer.

  • Procedure:

    • In a dry, three-neck flask under an inert atmosphere, dissolve this compound (2.0 g) in anhydrous THF (20 mL).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add the 1.0 M solution of BH₃•THF (33.8 mL) dropwise via a dropping funnel over 30 minutes. (Caution: Hydrogen gas evolution).

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting acid is no longer visible.

    • Cool the flask back to 0 °C and very slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

    • Slowly add 1 M HCl to neutralize the mixture.

    • Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via column chromatography or distillation to yield 4-methoxy-1-butanol.[15]

  • Expected Outcome: High yields (>90%) are common for this reduction. Characterize by NMR and by comparing with commercially available standards.[15]

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: May cause skin and eye irritation.[17] Consult the Safety Data Sheet (SDS) before use.

  • Reagents: Many reagents used in these protocols are hazardous. Concentrated sulfuric acid is highly corrosive.[17] EDC is a sensitizer. Borane complexes are flammable and react with water.[18][19] Always review the specific SDS for each chemical before starting an experiment.

References

Application Notes & Protocols: Leveraging 4-Methoxybutanoic Acid as a Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. The identification of simple, versatile, and synthetically accessible chemical scaffolds is a cornerstone of modern agrochemical discovery. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Methoxybutanoic acid as a foundational building block for developing new herbicides, fungicides, and insecticides. We present detailed protocols for its synthesis, strategies for library generation through derivatization, and robust in-vitro screening assays to identify promising lead compounds. The narrative emphasizes the rationale behind experimental design and the principles of structure-activity relationship (SAR) studies to guide the optimization process.

Introduction: The Case for a Novel Scaffold

The agrochemical industry faces significant challenges, including stringent regulatory hurdles and the growing prevalence of resistance to existing commercial products. Carboxylic acids and their derivatives have a long and successful history in agrochemical development, targeting a wide array of biological pathways in target organisms[1]. Simple aliphatic chains containing functional groups like ethers and carboxylic acids offer a compelling starting point for discovery programs due to their synthetic tractability and potential to interact with various biological targets.

This compound (Fig. 1) is an organic compound featuring both a carboxylic acid and a methoxy group.[2] This bifunctional nature makes it an attractive scaffold. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, while the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions. The presence of methoxy groups has been linked to enhanced biological activity in various contexts, including antifungal and antibacterial agents[3][4][5]. This guide outlines a systematic workflow, from synthesis to biological evaluation, to explore the potential of the this compound scaffold in identifying next-generation crop protection agents.

Figure 1: Structure of this compound

  • Chemical Formula: C₅H₁₀O₃[2][6][7]

  • Molecular Weight: 118.13 g/mol [6][7]

  • CAS Number: 29006-02-8[2][6][7][8]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a scaffold is essential for designing derivatives and formulating screening assays.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[2][6][7]
Molecular Weight 118.13 g/mol [6][7]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in polar solvents like water and alcohols[2]
Reactivity Reacts with bases to form salts; reacts with alcohols to form esters[2]
Synonyms 4-Methoxybutyric acid; Butanoic acid, 4-methoxy-[2][7]

Synthesis and Library Development

The first step in exploring a new scaffold is to establish a reliable synthetic route and generate a diverse library of analogues. This allows for a systematic investigation of the structure-activity relationship (SAR).

Workflow for Scaffold Elaboration and Screening

The overall process follows a logical progression from the core molecule to a library of diverse candidates, which are then subjected to a battery of biological tests.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Analysis & Optimization Start γ-Butyrolactone (Precursor) Synth Protocol 3.1: Synthesis of This compound Start->Synth Deriv Protocol 3.2 & 3.3: Esterification, Amidation, etc. Synth->Deriv Library Diverse Chemical Library Deriv->Library Screen_H Protocol 4.1: Herbicidal Assay Library->Screen_H Primary Screening Screen_F Protocol 4.2: Fungicidal Assay Library->Screen_F Primary Screening Screen_I Protocol 4.3: Insecticidal Assay Library->Screen_I Primary Screening Data Activity Data Collection (IC50, MIC, LC50) Screen_H->Data Screen_F->Data Screen_I->Data SAR SAR Analysis Data->SAR SAR->Deriv Iterative Optimization Lead Lead Compound Identification SAR->Lead

Caption: Agrochemical discovery workflow using this compound.

Protocol 3.1: Synthesis of this compound from γ-Butyrolactone

Rationale: This protocol utilizes the base-catalyzed ring-opening of γ-butyrolactone, a readily available precursor[8], with a methoxide source. This is a common and efficient method for producing 4-alkoxy carboxylic acids.

Materials:

  • γ-Butyrolactone

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide (1.1 eq.) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add γ-butyrolactone (1.0 eq.) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated HCl until the pH is ~2. Caution: The reaction is exothermic.

  • Remove the methanol under reduced pressure.

  • Partition the remaining residue between diethyl ether and water.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the product via vacuum distillation or column chromatography as needed.

Protocol 3.2: General Procedure for Esterification

Rationale: Converting the carboxylic acid to an ester modifies the compound's lipophilicity and can significantly impact its uptake and activity in target organisms. Carboxylic esters have shown higher herbicidal activity in some scaffolds.[9][10]

Procedure (Fischer Esterification):

  • Combine this compound (1.0 eq.), the desired alcohol (e.g., ethanol, butanol; 5-10 eq., serves as solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a round-bottom flask.

  • Heat the mixture to reflux for 8-12 hours, using a Dean-Stark apparatus to remove water if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography.

Protocol 3.3: General Procedure for Amidation

Rationale: Carboxylic acid amides (CAAs) are a well-established class of fungicides, demonstrating the potential utility of this derivatization.[11][12] This procedure creates an amide bond, which can introduce new hydrogen bonding capabilities and alter the molecule's biological profile.

Procedure (via Acid Chloride):

  • Convert this compound to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine; 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C.

  • Slowly add the freshly prepared 4-methoxybutanoyl chloride (1.0 eq.) to the amine solution.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Protocols for Biological Screening

A tiered screening approach is recommended, starting with high-throughput in-vitro assays to identify initial "hits." These assays must be robust, reproducible, and relevant to the desired agrochemical application.

Protocol 4.1: Herbicidal Activity - Seed Germination and Radicle Growth Inhibition

Rationale: This assay provides a rapid assessment of a compound's pre-emergent herbicidal potential by measuring its effect on fundamental plant development processes. Carboxylic acid derivatives have a long history as herbicides.[1]

Target Species: Lolium rigidum (rigid ryegrass) and Amaranthus retroflexus (redroot pigweed) as representative monocot and dicot weeds.

Procedure:

  • Prepare stock solutions of test compounds in DMSO. Create a dilution series (e.g., 1, 10, 50, 100 µg/mL) in a 0.5% aqueous Tween® 80 solution.

  • Place a sterile filter paper disc in each well of a 24-well plate.

  • Pipette 200 µL of each test concentration onto the filter paper. Include a solvent control (0.5% Tween 80 with DMSO) and a positive control (e.g., Glyphosate or MCPB[13]).

  • Place 5-10 surface-sterilized seeds of the target species onto each disc.

  • Seal the plates and incubate in a growth chamber with a defined light/dark cycle and temperature for 5-7 days.

  • Measure the germination percentage and the length of the radicle (primary root) for each treatment.

  • Calculate the percent inhibition relative to the solvent control and determine the IC₅₀ value (the concentration causing 50% inhibition of radicle growth).

Protocol 4.2: Fungicidal Activity - Mycelial Growth Inhibition Assay

Rationale: This assay directly measures the fungistatic or fungicidal effect of a compound on the vegetative growth of a target pathogen. Methoxy-substituted fatty acids have demonstrated significant antifungal properties.[3]

Target Species: Fusarium oxysporum or Phytophthora infestans[12] (common plant pathogens).

Procedure:

  • Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to 50-55°C.

  • Add the test compounds from DMSO stock solutions to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). The final DMSO concentration should not exceed 1%.

  • Pour the amended agar into sterile Petri dishes. Include solvent controls and a positive control (e.g., Mandipropamid, a CAA fungicide[11][12]).

  • Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition and determine the MIC (Minimum Inhibitory Concentration) or EC₅₀ value.

Protocol 4.3: Insecticidal Activity - Cell Viability Assay

Rationale: Insect cell lines, such as Sf9 from the fall armyworm (Spodoptera frugiperda), provide a high-throughput method for initial screening of compounds with cytotoxic or metabolic effects, which can correlate with insecticidal activity.[14]

Target Species: Sf9 insect cell line (Spodoptera frugiperda).

Procedure:

  • Seed Sf9 cells into a 96-well microtiter plate at a density of 2 x 10⁴ cells per well in insect cell culture medium. Allow cells to attach for 2-4 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the seeding medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include solvent controls and a positive control (e.g., Chlorpyrifos[14] or Imidacloprid[15]).

  • Incubate the plate for 48-72 hours at 27°C.

  • Assess cell viability using a metabolic assay such as MTT or resazurin. Read the absorbance or fluorescence on a plate reader.

  • Calculate the percent loss of viability relative to the solvent control and determine the LC₅₀ value (the concentration causing 50% cell death).

Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is the critical process of correlating a molecule's chemical structure with its biological activity.[16] By analyzing the results from the primary screens, researchers can identify which structural modifications enhance or diminish activity, guiding the synthesis of more potent and selective compounds.

Hypothetical Screening Data and SAR Interpretation
Compound IDR Group (Ester)R₁, R₂ (Amide)Herbicide IC₅₀ (µM) vs. A. retroflexusFungicide EC₅₀ (µM) vs. F. oxysporumInsecticide LC₅₀ (µM) vs. Sf9
4-MBA (Acid)(Acid)>100>100>100
MBA-01 -CH₃-8592>100
MBA-02 -CH₂CH₂CH₃-5568>100
MBA-03 -CH₂Ph-324595
MBA-04 --H, -CH₃>10080>100
MBA-05 --H, -Cyclohexyl904178
MBA-06 --CH₃, -CH₃>10088>100

Interpretation:

  • Initial Hit: The parent acid (4-MBA) is inactive. Derivatization is necessary for activity.

  • Herbicidal SAR: Esterification improves activity. Increasing the steric bulk and lipophilicity of the ester (from methyl to propyl to benzyl) leads to a progressive increase in herbicidal potency (MBA-01 to MBA-03).

  • Fungicidal SAR: Both esters and amides show activity. The N-cyclohexyl amide (MBA-05) is the most potent fungicide, suggesting a specific hydrophobic pocket in the target enzyme.

  • Insecticidal SAR: Only the benzyl ester (MBA-03) and cyclohexyl amide (MBA-05) show weak insecticidal activity, suggesting larger, more complex moieties may be required.

Lead Optimization Workflow

Once an initial "hit" with promising activity is identified, the focus shifts to lead optimization. This iterative process aims to improve potency, selectivity, and physicochemical properties.

Caption: Iterative cycle of lead optimization in agrochemical discovery.

Conclusion and Future Directions

This compound represents a simple, synthetically accessible, and promising scaffold for the development of novel agrochemicals. The protocols outlined in this guide provide a comprehensive framework for synthesizing a diverse chemical library and performing robust primary screening to identify compounds with herbicidal, fungicidal, or insecticidal activity. The true potential of this scaffold will be unlocked through systematic SAR studies and iterative lead optimization. Future work should focus on exploring a wider range of derivatives, elucidating the mechanism of action of any confirmed hits, and conducting in-planta and greenhouse testing to validate in-vitro results. Adherence to established quality control[17] and regulatory testing guidelines[18][19] will be paramount as promising candidates advance through the development pipeline.

References

Application Notes and Protocols for the Analytical Derivatization of 4-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of derivatization strategies for the analytical determination of 4-methoxybutanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the rationale and step-by-step protocols for converting this compound into derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. We will explore three primary derivatization techniques: silylation, esterification, and pentafluorobenzylation. The causality behind experimental choices, self-validating system protocols, and in-depth technical insights are provided to ensure robust and reliable analytical outcomes.

Introduction

This compound (CAS 29006-02-8) is an organic compound featuring a carboxylic acid functional group and a methoxy group.[1] Its structure, with a linear four-carbon chain, a terminal carboxylic acid, and a methoxy group at the opposing end, gives it both acidic and ether-like properties.[2] This dual functionality makes it an interesting molecule in various chemical syntheses, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.[1]

However, the direct analysis of this compound by gas chromatography (GC) is challenging. The presence of the polar carboxylic acid group leads to low volatility and potential interactions with the GC column's stationary phase, resulting in poor peak shape and late elution times.[3] To overcome these analytical hurdles, derivatization is an essential sample preparation step. This process chemically modifies the carboxylic acid group, rendering the molecule more volatile and thermally stable, thus improving its chromatographic behavior and detection sensitivity.[4]

This guide will provide detailed protocols for three effective derivatization methods for this compound:

  • Silylation: Formation of a trimethylsilyl (TMS) ester using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Esterification: Conversion to its methyl ester using Boron Trifluoride-Methanol (BF3-Methanol).

  • Pentafluorobenzylation: Creation of a pentafluorobenzyl (PFB) ester using Pentafluorobenzyl Bromide (PFBBr) for high-sensitivity analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for developing effective analytical methods.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[5][6][7]
Molecular Weight 118.13 g/mol [5][6]
Appearance Colorless to light yellow clear liquid or solid[1][2][5]
Boiling Point 218.4 ± 23.0 °C at 760 mmHg[2]
Solubility Soluble in polar solvents like water and alcohols[1]
CAS Number 29006-02-8[5]

Derivatization Strategies for GC-MS Analysis

The choice of derivatization reagent and method depends on the analytical requirements, such as desired sensitivity, potential interferences from the sample matrix, and available instrumentation.

Silylation with MSTFA

Principle and Rationale: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[8] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[9] This derivatization significantly increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis.[9] The byproducts of the MSTFA reaction are volatile and typically do not interfere with the chromatogram.[9]

Reaction:

silylation cluster_reactants Reactants cluster_products Products 4MBA This compound TMS_Ester This compound, TMS ester 4MBA->TMS_Ester + MSTFA MSTFA MSTFA Byproduct N-Methyltrifluoroacetamide

Silylation of this compound with MSTFA.

Protocol for Silylation of this compound:

  • Sample Preparation:

    • Accurately weigh or measure a known quantity of the sample containing this compound into a clean, dry reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely, for example, by lyophilization or under a gentle stream of nitrogen, as MSTFA is moisture-sensitive.[3]

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of MSTFA (with 1% TMCS as a catalyst, optional but recommended for enhancing reactivity).[3]

    • If the sample is not readily soluble in MSTFA, a solvent such as pyridine or acetonitrile can be added.

    • Securely cap the vial and vortex for 10-30 seconds to ensure thorough mixing.

    • Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or oven.[3][10]

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.[3]

Expected Mass Shift: The addition of a TMS group (Si(CH₃)₃) replaces a proton (H), resulting in a net mass increase of 72.09 Da.

CompoundMolecular Weight ( g/mol )
This compound118.13
This compound, TMS Ester190.22

Typical GC-MS Parameters for Silylated Derivatives:

ParameterSetting
Column Agilent CP-Sil 8 CB Low Bleed/MS (or similar non-polar column)
Oven Program Initial 50°C (1 min), ramp at 10°C/min to 290°C, hold for 10 min
Injector Temp. 270°C
Carrier Gas Helium, constant flow
MS Mode Electron Ionization (EI), Scan mode (e.g., m/z 40-400)
(These are starting parameters and may require optimization for your specific instrument and application.)[11]
Esterification with BF₃-Methanol

Principle and Rationale: Esterification is a classic derivatization method for carboxylic acids. The use of Boron Trifluoride-Methanol (BF₃-Methanol) is a convenient and rapid method for converting carboxylic acids to their corresponding methyl esters (Fatty Acid Methyl Esters or FAMEs).[12] BF₃ acts as a Lewis acid catalyst, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.[7] The resulting methyl ester is significantly more volatile than the parent acid.[3]

Reaction:

esterification cluster_reactants Reactants cluster_products Products 4MBA This compound Methyl_Ester Methyl 4-methoxybutanoate 4MBA->Methyl_Ester + Methanol Methanol Methanol Water Water Catalyst BF₃ Catalyst->Methyl_Ester

Esterification of this compound with BF₃-Methanol.

Protocol for Esterification of this compound:

  • Sample Preparation:

    • Place 1-25 mg of the sample into a screw-cap reaction vial. If the sample is in an aqueous solution, evaporate to dryness.

  • Esterification Reaction:

    • Add 2 mL of 10-14% BF₃-Methanol solution to the sample.[3]

    • Cap the vial tightly and heat at 60-100°C for 5-10 minutes.

    • Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of water and 1-2 mL of a non-polar organic solvent (e.g., hexane or heptane).

    • Vortex vigorously for 1-2 minutes to extract the methyl ester into the organic phase.

    • Allow the layers to separate (centrifugation can aid separation).

    • Carefully transfer the upper organic layer to a clean vial, preferably containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • The organic extract containing the methyl 4-methoxybutanoate is ready for GC-MS analysis.

Expected Mass Shift: The replacement of a proton (H) with a methyl group (CH₃) results in a net mass increase of 14.03 Da.

CompoundMolecular Weight ( g/mol )
This compound118.13
Methyl 4-methoxybutanoate132.16
(The mass spectrum for methyl 4-methoxybutanoate is available in the NIST database.)

Typical GC-MS Parameters for FAMEs:

ParameterSetting
Column Polyethylene glycol (PEG) type column (e.g., BP20) or a standard non-polar column
Oven Program Initial 60°C (2 min), ramp at 15°C/min to 330°C, hold for 5 min
Injector Temp. 250°C
Carrier Gas Helium, constant linear velocity
MS Mode Electron Ionization (EI), Scan mode (e.g., m/z 40-250)
(These are starting parameters and may require optimization.)[1][5]
Pentafluorobenzylation with PFBBr

Principle and Rationale: For trace-level analysis, derivatization with pentafluorobenzyl bromide (PFBBr) offers exceptional sensitivity, particularly when using a GC equipped with an electron capture detector (ECD) or when performing negative chemical ionization (NCI) mass spectrometry.[2] The resulting pentafluorobenzyl (PFB) ester is highly electronegative due to the five fluorine atoms, leading to a strong response in these detection modes.[2]

Reaction:

pfbbr cluster_reactants Reactants cluster_products Products 4MBA This compound PFB_Ester This compound, PFB ester 4MBA->PFB_Ester + PFBBr PFBBr PFBBr Salt KBr Base Base (e.g., K₂CO₃) Base->PFB_Ester

Pentafluorobenzylation of this compound.

Protocol for Pentafluorobenzylation of this compound:

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).

    • Ensure the sample is free of water.

  • Derivatization Reaction:

    • To the sample, add a solution of PFBBr in acetonitrile and a base catalyst, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

    • Heat the mixture at approximately 60-75°C for 1 hour.

  • Work-up and Extraction:

    • After cooling, the reaction mixture is typically partitioned between water and a non-polar organic solvent (e.g., hexane or ethyl acetate).

    • The organic layer containing the PFB ester is collected, washed with water to remove excess reagents and salts, and then dried over anhydrous sodium sulfate.

  • Analysis:

    • The final extract is concentrated if necessary and analyzed by GC-MS, preferably with NCI mode for highest sensitivity.

Expected Mass Shift: A pentafluorobenzyl group (C₇H₂F₅) replaces a proton (H), resulting in a substantial mass increase of 181.02 Da.

CompoundMolecular Weight ( g/mol )
This compound118.13
This compound, PFB Ester299.15

Typical GC-MS Parameters for PFB Esters:

ParameterSetting
Column Standard non-polar capillary column (e.g., 5% phenyl methylpolysiloxane)
Oven Program Initial 80°C (1 min), ramp at 10°C/min to 300°C, hold for 5 min
Injector Temp. 250°C
Carrier Gas Helium
MS Mode Negative Chemical Ionization (NCI) with methane as reagent gas
(These are starting parameters and may require optimization.)[2]

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive analysis by gas chromatography-mass spectrometry. The choice of derivatization method—silylation, esterification, or pentafluorobenzylation—should be guided by the specific analytical goals, required sensitivity, and the nature of the sample matrix. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently develop and validate robust analytical methods for the quantification of this compound in various applications, from metabolic research to pharmaceutical development.

References

Application Notes and Protocols for the Esterification of 4-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Methoxybutanoic Acid Esters

This compound and its corresponding esters are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. The methoxy group imparts specific physicochemical properties, influencing solubility, polarity, and metabolic stability. The ester functionality serves as a versatile handle for further chemical transformations or as a key component of the final target molecule.

The successful and efficient esterification of this compound is, therefore, a critical step in many synthetic routes. The choice of esterification protocol is dictated by several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. This guide provides detailed, field-proven protocols for two robust and widely applicable esterification methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification.

Protocol 1: Fischer-Speier Esterification of this compound

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and the use of readily available and inexpensive reagents.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[1] To drive the reaction towards the formation of the ester, an excess of the alcohol is typically employed, leveraging Le Châtelier's principle.[1]

Causality of Experimental Choices
  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]

  • Excess Alcohol: The use of the alcohol as the solvent ensures a large molar excess, shifting the equilibrium towards the product side.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The work-up procedure is designed to remove the acid catalyst and any unreacted carboxylic acid. A weak base, such as sodium bicarbonate (NaHCO₃), is used to neutralize the acid. A saturated solution is used to minimize the risk of ester hydrolysis, which can occur under strongly basic conditions.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A Dissolve this compound in excess alcohol (e.g., Methanol) B Cool in ice bath A->B C Slowly add concentrated H₂SO₄ B->C D Reflux for 2-4 hours C->D E Cool to RT & remove excess alcohol (rotovap) D->E Reaction Completion F Dissolve residue in Diethyl Ether E->F G Wash with sat. NaHCO₃ (x2) F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter and concentrate I->J K Purify by distillation or column chromatography J->K Crude Product Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A Dissolve this compound, Alcohol, and DMAP in DCM B Add DCC solution dropwise at 0 °C A->B C Stir at room temperature for 2-6 hours B->C D Filter to remove Dicyclohexylurea (DCU) C->D Reaction Completion E Concentrate filtrate D->E F Dissolve residue in Diethyl Ether E->F G Wash with 0.5 M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter and concentrate J->K L Purify by column chromatography K->L Crude Product

References

4-Methoxybutanoic Acid: A Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-methoxybutanoic acid as a strategic precursor in contemporary drug discovery. Moving beyond a simple catalog of reactions, we delve into the causality behind its application in synthesizing molecules for two critical therapeutic areas: neurodegenerative diseases and immuno-oncology. We present detailed, field-proven protocols for the synthesis of key derivatives, including a chemical chaperone, 4-(4-methoxyphenyl)butanoic acid, and a precursor to adenosine A2A receptor antagonists, 4-(4-formyl-2-methoxyphenoxy)butanoic acid. Furthermore, this guide furnishes protocols for the fundamental derivatization of this compound into esters and amides, expanding its utility as a versatile building block. Each protocol is designed as a self-validating system, complete with mechanistic insights and expected outcomes. Visual aids in the form of diagrams for signaling pathways and experimental workflows are provided to enhance understanding. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound in their research endeavors.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound, a seemingly simple four-carbon carboxylic acid with a terminal methoxy group, presents a compelling scaffold for drug discovery. Its bifunctional nature—a reactive carboxylic acid handle and a metabolically stable methoxy group—offers a unique combination of properties for the medicinal chemist. The carboxylic acid provides a readily modifiable site for the introduction of diverse pharmacophores through esterification and amidation, while the methoxy group can influence solubility, lipophilicity, and metabolic stability of the final compound. This guide will illuminate the practical application of this versatile precursor in the synthesis of compounds targeting complex diseases.

Application I: Synthesis of 4-(4-Methoxyphenyl)butanoic Acid, a Chemical Chaperone and HDAC Inhibitor for Neurodegenerative Diseases

Scientific Rationale and Therapeutic Context

A growing body of evidence implicates endoplasmic reticulum (ER) stress and protein misfolding in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Chemical chaperones are small molecules that can stabilize protein conformation, alleviate ER stress, and promote the proper folding of proteins, thereby preventing the formation of toxic aggregates.[1][2] 4-Phenylbutyric acid (4-PBA) is a known chemical chaperone and histone deacetylase (HDAC) inhibitor that has shown neuroprotective effects.[1][3] The methoxy-substituted derivative, 4-(4-methoxyphenyl)butanoic acid, offers the potential for improved pharmacokinetic properties and enhanced efficacy. The methoxy group can increase metabolic stability and modulate the electronic properties of the aromatic ring, potentially influencing its interaction with biological targets.

Mechanism of Action: Alleviating Proteotoxicity

The neuroprotective effects of chemical chaperones like 4-(4-methoxyphenyl)butanoic acid are multi-faceted. By stabilizing protein folding, they reduce the load of misfolded proteins in the ER, thereby mitigating the unfolded protein response (UPR), a cellular stress response that can lead to apoptosis when prolonged.[1][4] Furthermore, as an HDAC inhibitor, this class of compounds can modulate gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory and pro-apoptotic pathways.[3][5]

cluster_ER Endoplasmic Reticulum cluster_Chaperone Chemical Chaperone Action Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress Accumulation UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis Prolonged 4-MPhBA 4-(4-Methoxyphenyl)butanoic acid Protein Folding Protein Folding 4-MPhBA->Protein Folding Stabilizes HDAC Inhibition HDAC Inhibition 4-MPhBA->HDAC Inhibition Protein Folding->Misfolded Proteins Reduces Gene Expression Gene Expression HDAC Inhibition->Gene Expression Modulates Gene Expression->Apoptosis Inhibits

Mechanism of 4-(4-methoxyphenyl)butanoic acid.
Synthetic Protocol: From Anisole and Succinic Anhydride

While a direct synthesis from this compound is less common, a robust and scalable synthesis of 4-(4-methoxyphenyl)butanoic acid involves a two-step process starting from readily available commercial materials: Friedel-Crafts acylation of anisole with succinic anhydride, followed by a Clemmensen reduction.

Step 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

This reaction forms the carbon-carbon bond between the aromatic ring and the butanoic acid backbone.

ReagentMolar Mass ( g/mol )AmountMoles
Anisole108.1410.8 g (10.9 mL)0.1
Succinic Anhydride100.0710.0 g0.1
Anhydrous AlCl₃133.3429.3 g0.22
Dichloromethane-100 mL-
Conc. HCl-50 mL-
Water-200 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (29.3 g) and dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of anisole (10.8 g) and succinic anhydride (10.0 g) in dichloromethane (50 mL).

  • Add the anisole/succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker.

  • Add concentrated hydrochloric acid (50 mL) to the beaker and stir until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude keto-acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, which can be used in the next step without further purification.

Step 2: Clemmensen Reduction of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid

This step reduces the ketone to a methylene group to yield the final product.

ReagentMolar Mass ( g/mol )AmountMoles
4-(4-Methoxyphenyl)-4-oxobutanoic acid208.2120.8 g0.1
Zinc amalgam (Zn(Hg))-50 g-
Conc. HCl-100 mL-
Toluene-100 mL-

Procedure:

  • Prepare zinc amalgam by stirring zinc dust (50 g) with a 5% aqueous solution of mercuric chloride (50 mL) for 5 minutes. Decant the aqueous solution and wash the amalgam with water (3 x 50 mL).

  • In a 500 mL round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water (50 mL), concentrated hydrochloric acid (100 mL), and toluene (100 mL).

  • Add the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid (20.8 g) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 6 hours.

  • Cool the reaction mixture to room temperature and separate the layers.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure. The crude product can be recrystallized from a mixture of ethyl acetate and hexanes to yield pure 4-(4-methoxyphenyl)butanoic acid.

Application II: Synthesis of a Precursor for Adenosine A2A Receptor Antagonists

Scientific Rationale and Therapeutic Context

The adenosine A2A receptor is a G-protein coupled receptor that plays a crucial role in regulating inflammation and immune responses. In the tumor microenvironment, high levels of adenosine can activate A2A receptors on immune cells, leading to immunosuppression and allowing cancer cells to evade immune surveillance.[6] Therefore, antagonists of the A2A receptor are being actively investigated as a novel class of cancer immunotherapies.[7][8] The molecule 4-(4-formyl-2-methoxyphenoxy)butanoic acid is a valuable precursor for the synthesis of potent and selective A2A antagonists, such as analogs of SCH-58261.[6]

Signaling Pathway: A2A Receptor-Mediated Immunosuppression

Activation of the adenosine A2A receptor by its endogenous ligand, adenosine, triggers a signaling cascade that ultimately suppresses the activity of immune cells, such as T cells and natural killer (NK) cells. This is primarily mediated through the Gs protein-adenylyl cyclase-cAMP-PKA pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2A Receptor A2A Receptor Adenosine->A2A Receptor Binds G Protein Gs Protein A2A Receptor->G Protein Activates AC Adenylyl Cyclase G Protein->AC Activates cAMP cAMP ATP ATP ATP:e->cAMP:w PKA Protein Kinase A cAMP->PKA Activates Immune Suppression Immune Suppression PKA->Immune Suppression Leads to

Adenosine A2A receptor signaling pathway.
Synthetic Protocol: Williamson Ether Synthesis

The synthesis of 4-(4-formyl-2-methoxyphenoxy)butanoic acid can be achieved through a Williamson ether synthesis, a reliable method for forming ether linkages. This protocol utilizes 4-bromobutanoic acid and vanillin as starting materials. 4-Bromobutanoic acid can be synthesized from γ-butyrolactone.[9]

Step 1: Synthesis of 4-Bromobutanoic Acid from γ-Butyrolactone

ReagentMolar Mass ( g/mol )AmountMoles
γ-Butyrolactone86.098.6 g (8.6 mL)0.1
48% HBr (aq)-60 mL-
Conc. H₂SO₄-15 mL-

Procedure:

  • In a 250 mL round-bottom flask, combine γ-butyrolactone (8.6 g), 48% aqueous hydrobromic acid (60 mL), and concentrated sulfuric acid (15 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of cold water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-bromobutanoic acid as an oil, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis of 4-(4-formyl-2-methoxyphenoxy)butanoic acid

ReagentMolar Mass ( g/mol )AmountMoles
Vanillin152.1515.2 g0.1
4-Bromobutanoic acid167.0016.7 g0.1
K₂CO₃138.2127.6 g0.2
Acetone-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add vanillin (15.2 g), potassium carbonate (27.6 g), and acetone (200 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-bromobutanoic acid (16.7 g) in acetone (50 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the solid with acetone (50 mL).

  • Combine the filtrates and remove the acetone under reduced pressure.

  • Dissolve the residue in 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted vanillin.

  • Acidify the aqueous layer to pH 2 with 2M HCl.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(4-formyl-2-methoxyphenoxy)butanoic acid.

Foundational Protocols: Derivatization of this compound

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships. Below are foundational protocols for esterification and amidation.

Protocol: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with methanol to yield methyl 4-methoxybutanoate.

ReagentMolar Mass ( g/mol )AmountMoles
This compound118.1311.8 g0.1
Methanol32.0450 mL-
Conc. H₂SO₄-1 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (11.8 g) in methanol (50 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the solution.

  • Heat the mixture to reflux for 4 hours.[10][11][12][13][14]

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the diethyl ether under reduced pressure to yield methyl 4-methoxybutanoate.

Protocol: Amide Bond Formation with this compound

This protocol describes the coupling of this compound with benzylamine using a standard peptide coupling reagent, HATU.

ReagentMolar Mass ( g/mol )AmountMoles
This compound118.131.18 g0.01
Benzylamine107.151.18 g (1.2 mL)0.011
HATU380.234.18 g0.011
DIPEA129.243.88 g (5.2 mL)0.03
DMF-20 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.18 g) in anhydrous DMF (20 mL).

  • Add benzylamine (1.18 g) and DIPEA (3.88 g) to the solution.

  • Add HATU (4.18 g) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-4-methoxybutanamide.

Conclusion

This compound is a cost-effective and versatile precursor with significant potential in drug discovery. Its strategic application in the synthesis of chemical chaperones for neurodegenerative diseases and precursors for adenosine A2A receptor antagonists highlights its utility in addressing complex therapeutic challenges. The foundational protocols for its derivatization further expand its applicability, enabling the creation of diverse chemical libraries for screening and lead optimization. By understanding the scientific rationale and mastering the synthetic protocols detailed in this guide, researchers can effectively harness the power of this compound in their pursuit of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Methoxybutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and ensure the purity of your final product.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and an ether moiety, allows for a range of chemical transformations.[1] The successful synthesis of this compound with high yield and purity is critical for downstream applications. This guide will explore the most common and effective synthetic strategies, focusing on practical optimization and troubleshooting.

We will delve into three primary synthetic routes:

  • Oxidation of 4-Methoxy-1-butanol: A direct and often efficient method.

  • Hydrolysis of Methyl 4-Methoxybutanoate: A reliable route starting from the corresponding ester.

  • Ring-Opening of γ-Butyrolactone with Sodium Methoxide: A cost-effective approach utilizing readily available starting materials.

Each of these methods presents unique challenges and opportunities for optimization. This guide will provide the necessary details to navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Oxidation of 4-Methoxy-1-butanol

This method typically employs a strong oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid and acetone), to convert the primary alcohol to a carboxylic acid.

Q1: What is the mechanism of the Jones oxidation for this conversion?

A1: The Jones oxidation of a primary alcohol to a carboxylic acid proceeds in two main stages. First, the alcohol reacts with chromic acid (formed in situ from CrO₃ and H₂SO₄) to form a chromate ester. A base (water in the reaction mixture) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of H₂CrO₃ and formation of the intermediate aldehyde, 4-methoxybutanal. Under the aqueous acidic conditions of the Jones reagent, this aldehyde is hydrated to form a gem-diol, which is then further oxidized by another equivalent of chromic acid to the final carboxylic acid product, this compound.

Q2: Can I use other oxidizing agents besides Jones reagent?

A2: Yes, other strong oxidizing agents can be used, such as potassium permanganate (KMnO₄) under basic or acidic conditions, or a two-step process involving a milder oxidation to the aldehyde (e.g., using PCC or a Swern oxidation) followed by a subsequent oxidation to the carboxylic acid (e.g., using sodium chlorite). Another modern and "greener" alternative is using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach).[2]

Issue 1: Low yield of this compound.

  • Possible Cause A: Incomplete Reaction. The oxidation may not have gone to completion.

    • Solution:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (4-methoxy-1-butanol).

      • Increase reaction time: Allow the reaction to stir for a longer period.

      • Ensure sufficient oxidant: A slight excess of the Jones reagent may be necessary. However, a large excess can lead to side reactions.

  • Possible Cause B: Over-oxidation or Side Reactions. While less common for this substrate, harsh conditions can lead to degradation.

    • Solution:

      • Control the temperature: The addition of the Jones reagent is exothermic. Maintain the reaction temperature between 15-25°C using an ice bath to prevent unwanted side reactions.

  • Possible Cause C: Product Loss During Workup. The product might be lost during the extraction process.

    • Solution:

      • Optimize extraction: this compound has some water solubility. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery from the aqueous layer.

      • Adjust pH: Ensure the aqueous layer is sufficiently acidified (pH 1-2) before extraction to protonate the carboxylate and increase its solubility in the organic phase.

Issue 2: The final product is contaminated with a green chromium salt.

  • Possible Cause: Incomplete removal of chromium byproducts during the workup.

    • Solution:

      • Quench excess oxidant: After the reaction is complete (as determined by TLC), add a small amount of isopropanol to quench any remaining Cr(VI) (orange) until the solution turns green, indicating the presence of Cr(III).

      • Thorough washing: During the workup, wash the combined organic extracts with saturated sodium bicarbonate solution to remove the acidic product and then with brine. The chromium salts should preferentially remain in the aqueous layers. If necessary, filter the organic layer through a pad of celite or silica gel to remove any remaining fine green precipitate.

Issue 3: The isolated product is an oil instead of a solid.

  • Possible Cause: this compound is a low-melting solid or a liquid at room temperature. Its reported state can vary. The presence of residual solvent or impurities can also prevent solidification.

    • Solution:

      • Purification: Purify the crude product by vacuum distillation.

      • Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvent.

Route 2: Hydrolysis of Methyl 4-Methoxybutanoate

This route involves the cleavage of the ester bond, typically under alkaline conditions (saponification), to yield the carboxylate salt, which is then acidified to give the final product.

Q1: Why is alkaline hydrolysis generally preferred over acidic hydrolysis for this synthesis?

A1: Alkaline hydrolysis (saponification) is an essentially irreversible process because the final step is the deprotonation of the carboxylic acid by the base to form a carboxylate salt. This drives the reaction to completion. Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process. To achieve high yields with acidic hydrolysis, a large excess of water is required to shift the equilibrium towards the products.

Q2: What is the role of using a co-solvent like methanol or ethanol in the hydrolysis reaction?

A2: Methyl 4-methoxybutanoate has limited solubility in purely aqueous base. A co-solvent like methanol or ethanol is used to create a homogeneous reaction mixture, which significantly increases the reaction rate by ensuring the ester and the hydroxide ions are in the same phase.

Issue 1: The hydrolysis reaction is very slow or incomplete.

  • Possible Cause A: Insufficient Base. An inadequate amount of base will result in an incomplete reaction.

    • Solution:

      • Use a stoichiometric excess of base: Typically, 1.5 to 2.0 equivalents of NaOH or KOH are used to ensure the reaction goes to completion and to account for any potential acidic impurities.

  • Possible Cause B: Low Reaction Temperature. The hydrolysis rate is temperature-dependent.

    • Solution:

      • Heat the reaction: Refluxing the reaction mixture is a common practice to ensure a reasonable reaction rate.

  • Possible Cause C: Poor Solubility. The ester may not be sufficiently soluble in the reaction medium.

    • Solution:

      • Adjust the co-solvent ratio: Increase the proportion of the alcohol co-solvent (e.g., methanol or THF) to improve the solubility of the starting ester.

Issue 2: Low yield of isolated product after acidification.

  • Possible Cause A: Incomplete Precipitation. The product may not fully precipitate upon acidification.

    • Solution:

      • Ensure sufficient acidification: Check the pH of the aqueous solution with pH paper to ensure it is strongly acidic (pH 1-2).

      • Cool the solution: Cooling the acidified solution in an ice bath will decrease the solubility of the carboxylic acid and promote precipitation.

      • Extract the product: If the product does not precipitate or is an oil, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Possible Cause B: Product remains in the organic layer during initial washes.

    • Solution:

      • Careful workup: Before acidification, it is common to wash the reaction mixture with a non-polar solvent (like diethyl ether or hexanes) to remove any unreacted ester. Ensure this wash is performed on the basic aqueous solution where the product exists as the water-soluble carboxylate salt.

Issue 3: The final product is contaminated with the starting ester.

  • Possible Cause: Incomplete hydrolysis.

    • Solution:

      • Extend reaction time: Monitor the reaction by TLC until the starting material spot has completely disappeared.

      • Increase temperature: Ensure the reaction is refluxing at a sufficient temperature.

      • Optimize base and solvent: As mentioned in previous points, ensure an excess of base and proper co-solvent are used.

Route 3: Ring-Opening of γ-Butyrolactone with Sodium Methoxide

This method involves the nucleophilic attack of methoxide on the lactone, followed by an acidic workup. It is an attractive route due to the low cost of γ-butyrolactone.

Q1: What is the mechanism for the formation of this compound from γ-butyrolactone and sodium methoxide?

A1: The reaction proceeds via a nucleophilic acyl substitution. The methoxide ion (CH₃O⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of γ-butyrolactone. This opens the lactone ring to form a methyl 4-hydroxybutanoate intermediate. In a subsequent step, which can be part of the initial reaction or a separate step, the hydroxyl group is deprotonated by a base, and then methylated. However, a more common interpretation of the direct reaction with sodium methoxide would be the formation of the sodium salt of 4-hydroxybutanoic acid methyl ester. To obtain this compound, a subsequent etherification step would be required. A more direct, though less commonly cited, one-pot synthesis might involve the formation of the sodium salt of γ-hydroxybutyric acid, followed by reaction with a methylating agent. A simpler approach is the hydrolysis of γ-butyrolactone to sodium 4-hydroxybutyrate, followed by a Williamson ether synthesis with a methylating agent. The direct conversion to this compound in one step with just sodium methoxide is not a standard, well-documented procedure. The information available suggests the formation of GHB (gamma-hydroxybutyrate) from GBL and a base.[3][4][5][6]

Q2: What are the key parameters to control in this reaction?

A2: The key parameters are the stoichiometry of the reagents, the reaction temperature, and the choice of solvent. The reaction is typically carried out in an excess of methanol, which also serves as the solvent.

Issue 1: Low conversion of γ-butyrolactone.

  • Possible Cause A: Insufficient Sodium Methoxide. The reaction is base-catalyzed.

    • Solution:

      • Ensure anhydrous conditions: Sodium methoxide is moisture-sensitive. Use freshly prepared sodium methoxide or a commercially available high-purity reagent. Ensure all glassware and solvents are dry.

      • Use sufficient reagent: Use at least a stoichiometric amount of sodium methoxide.

  • Possible Cause B: Reversibility. The ring-opening can be reversible.

    • Solution:

      • Drive the reaction forward: Using a large excess of methanol can help to shift the equilibrium towards the ring-opened product.

Issue 2: Formation of byproducts.

  • Possible Cause: Polymerization of γ-butyrolactone under certain conditions.

    • Solution:

      • Control temperature: Maintain a consistent and moderate reaction temperature. Avoid excessive heat, which can promote side reactions.

Issue 3: Difficulty in isolating the final product.

  • Possible Cause: The product is a salt before acidification and may be difficult to separate from excess reagents.

    • Solution:

      • Careful workup: After the reaction, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in water and acidified to a low pH (1-2) with a strong acid like HCl. The product is then extracted with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation of 4-Methoxy-1-butanol

Materials:

  • 4-Methoxy-1-butanol

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare the Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 25 g of chromium trioxide to 70 mL of water with stirring. Then, cautiously add 22 mL of concentrated sulfuric acid. Once the solid has dissolved, dilute the solution with water to a final volume of 100 mL.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.4 g (0.1 mol) of 4-methoxy-1-butanol in 100 mL of acetone.

  • Oxidation: Cool the acetone solution to 15-20°C using an ice-water bath. Add the prepared Jones reagent dropwise from the dropping funnel at a rate that maintains the reaction temperature below 30°C. The color of the reaction mixture will change from orange to green. Continue adding the Jones reagent until a faint orange color persists for about 15-20 minutes, indicating that the oxidation is complete.

  • Quenching: Add isopropanol dropwise to the reaction mixture until the orange color disappears and the solution is uniformly green.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of water.

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Hydrolysis of Methyl 4-Methoxybutanoate

Materials:

  • Methyl 4-methoxybutanoate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (or Dichloromethane)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 13.2 g (0.1 mol) of methyl 4-methoxybutanoate in 50 mL of methanol.

  • Hydrolysis: Add a solution of 6.0 g (0.15 mol) of sodium hydroxide in 50 mL of water to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting ester is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with 50 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Isolation and Purification:

    • Extract the acidified aqueous solution with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Data Presentation

Table 1: Optimization Parameters for Synthesis Routes
ParameterRoute 1: Jones OxidationRoute 2: Ester HydrolysisRoute 3: Lactone Ring-Opening
Starting Material 4-Methoxy-1-butanolMethyl 4-methoxybutanoateγ-Butyrolactone
Key Reagents CrO₃, H₂SO₄, AcetoneNaOH or KOH, Methanol, WaterSodium Methoxide, Methanol
Typical Yield 70-85%85-95%Variable, depends on subsequent steps
Reaction Temp. 15-25°CReflux (approx. 80-100°C)Room temperature to reflux
Reaction Time 1-3 hours2-4 hours1-6 hours
Key Advantages Direct conversion of alcoholHigh yield, irreversibleInexpensive starting material
Key Challenges Use of toxic chromium, exothermicReversibility if acid-catalyzedPotential for polymerization

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Hydrolysis cluster_route3 Route 3: Ring-Opening 4-Methoxy-1-butanol 4-Methoxy-1-butanol Oxidation Oxidation 4-Methoxy-1-butanol->Oxidation Jones Reagent Jones Reagent Jones Reagent->Oxidation 4-Methoxybutanoic Acid_R1 This compound Oxidation->4-Methoxybutanoic Acid_R1 Methyl 4-methoxybutanoate Methyl 4-methoxybutanoate Hydrolysis Hydrolysis Methyl 4-methoxybutanoate->Hydrolysis NaOH / H2O NaOH / H2O NaOH / H2O->Hydrolysis Acidification Acidification Hydrolysis->Acidification 4-Methoxybutanoic Acid_R2 This compound Acidification->4-Methoxybutanoic Acid_R2 gamma-Butyrolactone gamma-Butyrolactone Ring-Opening Ring-Opening gamma-Butyrolactone->Ring-Opening Sodium Methoxide Sodium Methoxide Sodium Methoxide->Ring-Opening Intermediate Intermediate (Requires further steps) Ring-Opening->Intermediate 4-Methoxybutanoic Acid_R3 This compound Intermediate->4-Methoxybutanoic Acid_R3 Etherification/ Workup

References

Common side reactions in 4-Methoxybutanoic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxybutanoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthesis, minimize side reactions, and ensure the highest purity of your final product.

Troubleshooting Workflow: A General Approach

Before diving into specific synthesis routes, it's crucial to have a systematic approach to troubleshooting. When a synthesis does not proceed as expected, a logical diagnostic process can save significant time and resources.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Corrective Action start Unexpected Result (Low Yield, Impurities) analyze Analyze Crude Product (NMR, GC-MS, LC-MS) start->analyze Step 1 identify Identify Side Products & Unreacted Starting Materials analyze->identify Step 2 hypothesize Hypothesize Cause of Side Reaction (Temp, Stoichiometry, Purity) identify->hypothesize Step 3 modify Modify Protocol Based on Hypothesis hypothesize->modify Step 4a purify Optimize Purification Strategy hypothesize->purify Step 4b end Successful Synthesis modify->end purify->end

Caption: General troubleshooting workflow for synthesis problems.

FAQ: Synthesis via Oxidation of 4-Methoxy-1-butanol

This is a common and direct method for preparing this compound. However, like all oxidation reactions of primary alcohols, it is prone to specific side reactions if not carefully controlled.[1]

Question 1: My yield of this compound is low, and I've isolated a significant amount of a compound with a characteristic aldehyde peak in my NMR spectrum. What is happening?

Answer: You are likely observing the formation of the intermediate, 4-methoxybutanal. The oxidation of a primary alcohol to a carboxylic acid is a two-step process: the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid.[1] If the reaction is incomplete, the aldehyde will be a major byproduct.

Common Causes:

  • Insufficient Oxidizing Agent: The stoichiometry of your oxidizing agent may be too low to drive the reaction to completion.

  • Reaction Time Too Short: The reaction may not have been allowed to run long enough for the complete conversion of the aldehyde.

  • Low Reaction Temperature: Oxidation reactions often require a certain activation energy. If the temperature is too low, the rate of the second oxidation step (aldehyde to carboxylic acid) might be significantly slower than the first.

Troubleshooting and Avoidance:

  • Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For reagents like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid), a slight excess is often necessary.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Continue the reaction until the starting alcohol and the intermediate aldehyde are no longer detectable.

  • Temperature Control: While avoiding excessive heat that could lead to decomposition, ensure the reaction temperature is adequate for the chosen oxidant. For many common oxidations, maintaining a temperature between room temperature and 50°C is a good starting point, but always refer to established protocols for your specific reagent.

Question 2: I'm observing a sweet-smelling byproduct in my crude product, and my mass spectrometry results suggest an ester. How is this possible?

Answer: You are likely forming an ester through a side reaction between the this compound product and unreacted 4-methoxy-1-butanol starting material. This is particularly common if the reaction is run under acidic conditions, which can catalyze Fischer esterification.

Troubleshooting and Avoidance:

  • Ensure Complete Oxidation: The most effective way to prevent this is to drive the oxidation to completion, so there is no unreacted alcohol left to form an ester.

  • Work-up Procedure: During the work-up, neutralizing any acid catalyst promptly can help minimize ester formation.

  • Purification: If a small amount of the ester does form, it can typically be separated from the carboxylic acid product by distillation or column chromatography. The difference in polarity between the ester and the carboxylic acid makes this separation straightforward.

G A 4-Methoxy-1-butanol B 4-Methoxybutanal (Side Product) A->B Incomplete Oxidation [1] C This compound (Desired Product) A->C Overall Reaction D Ester Byproduct A->D B->C Complete Oxidation C->D Acid-Catalyzed Esterification [2]

Caption: Side reactions in the oxidation of 4-methoxy-1-butanol.

FAQ: Synthesis via Ring-Opening of γ-Butyrolactone (GBL)

This method involves the nucleophilic attack of a methoxide source on the electrophilic carbonyl carbon of γ-butyrolactone (GBL), leading to the ring-opened product.

Question 3: My reaction seems to have stalled, and I have a large amount of unreacted γ-butyrolactone in my final product. What could be the issue?

Answer: Incomplete reaction is a common issue in the ring-opening of GBL. While the reaction is thermodynamically favorable with a strong nucleophile like methoxide, several kinetic factors can hinder its completion.

Common Causes:

  • Insufficient Base/Nucleophile: You may not be using a sufficient molar equivalent of your methoxide source (e.g., sodium methoxide).

  • Poor Solubility: If using a heterogeneous mixture (e.g., sodium methoxide in a solvent where it is not fully soluble), the reaction can be slow.

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Water Contamination: Water can consume your strong base and can also hydrolyze the lactone to form 4-hydroxybutanoic acid, which would then need to be deprotonated before it could be methylated.

Troubleshooting and Avoidance:

  • Reagent Stoichiometry and Quality: Use at least one full equivalent of a strong methoxide source. Ensure your sodium methoxide is fresh and has not been passivated by atmospheric moisture and CO₂.

  • Solvent Choice: Use a solvent that can dissolve both the GBL and the methoxide source to some extent. Methanol is a common choice as it is the conjugate acid of the nucleophile and can help solvate the sodium methoxide.

  • Temperature: Refluxing the reaction mixture is often necessary to ensure a reasonable reaction rate and drive the reaction to completion.[2]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions with water.

Question 4: I'm concerned about the potential for polymerization of γ-butyrolactone. Is this a significant side reaction?

Answer: For unsubstituted γ-butyrolactone, ring-opening polymerization (ROP) is thermodynamically unfavorable under most standard conditions.[3][4] This is due to the low ring strain of the five-membered lactone ring. While some oligomers might form, high molecular weight polymer formation is unlikely unless specialized catalysts or extreme conditions (like very high pressure) are used. Therefore, in a typical laboratory synthesis using sodium methoxide, polymerization is not a primary concern. The main issue is ensuring the initial ring-opening reaction goes to completion.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₁₀O₃118.13218.4 ± 23.0[5]
4-Methoxy-1-butanolC₅H₁₂O₂104.15151-153
4-MethoxybutanalC₅H₁₀O₂102.13~135 (Predicted)
γ-Butyrolactone (GBL)C₄H₆O₂86.09204-205

This data is crucial for planning purification by distillation, as the significant difference in boiling points allows for effective separation of the desired product from common starting materials and byproducts.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Objective: To synthesize this compound via the ring-opening of γ-butyrolactone with sodium methoxide.

Materials:

  • γ-Butyrolactone (GBL)

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Addition of Sodium Methoxide: Carefully add sodium methoxide (1.1 equivalents) to the methanol. This may be exothermic. Stir until the sodium methoxide is fully dissolved.

  • Addition of GBL: Slowly add γ-butyrolactone (1.0 equivalent) to the methanolic sodium methoxide solution via an addition funnel.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC until the GBL is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add concentrated HCl to neutralize the excess base and acidify the mixture to a pH of ~1. A significant amount of sodium chloride will precipitate.

  • Work-up - Extraction: Remove the methanol under reduced pressure. To the remaining residue, add water (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

References

Technical Support Center: Troubleshooting Low Yield in 4-Methoxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of 4-methoxybutanoic acid. By understanding the underlying chemical principles and potential pitfalls of the common synthetic routes, you can optimize your reaction conditions and improve your outcomes.

I. Overview of Synthetic Pathways

A foundational understanding of the primary methods for synthesizing this compound is crucial for effective troubleshooting. The two most prevalent routes are:

  • Ring-opening of γ-butyrolactone: This method involves the nucleophilic attack of a methoxide source, typically sodium methoxide, on γ-butyrolactone. This is a straightforward and often high-yielding reaction if conditions are carefully controlled.

  • Oxidation of 4-methoxy-1-butanol: This two-step approach first involves the synthesis of 4-methoxy-1-butanol, often from 1,4-butanediol, followed by its oxidation to the desired carboxylic acid.[1] The choice of oxidizing agent is critical to the success of this route.

The following diagram illustrates these primary synthetic pathways:

SynthesisPathways cluster_0 Route 1: Ring-Opening of γ-butyrolactone cluster_1 Route 2: Oxidation of 4-methoxy-1-butanol gamma-Butyrolactone gamma-Butyrolactone 4-Methoxybutanoic Acid_R1 This compound gamma-Butyrolactone->4-Methoxybutanoic Acid_R1 Nucleophilic Attack Sodium Methoxide Sodium Methoxide Sodium Methoxide->4-Methoxybutanoic Acid_R1 1,4-Butanediol 1,4-Butanediol 4-methoxy-1-butanol 4-methoxy-1-butanol 1,4-Butanediol->4-methoxy-1-butanol Williamson Ether Synthesis Methylating Agent Methylating Agent Methylating Agent->4-methoxy-1-butanol 4-Methoxybutanoic Acid_R2 This compound 4-methoxy-1-butanol->4-Methoxybutanoic Acid_R2 Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->4-Methoxybutanoic Acid_R2

Caption: Common synthetic routes to this compound.

II. Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about challenges encountered during the synthesis of this compound.

Route 1: Ring-opening of γ-butyrolactone

  • Q1: My yield from the γ-butyrolactone ring-opening is low, and I observe unreacted starting material. What are the likely causes?

    A1: The most common reasons for incomplete conversion are insufficient methoxide, poor quality of the sodium methoxide, or inadequate reaction time and temperature. Sodium methoxide is hygroscopic and can be deactivated by moisture. Ensure you are using fresh, anhydrous sodium methoxide and a dry solvent. The reaction often requires heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.

  • Q2: I'm observing side products in my reaction mixture. What could they be?

    A2: A potential side reaction is the hydrolysis of γ-butyrolactone to γ-hydroxybutyric acid (GHB) if water is present in the reaction.[2][3][4][5][6] This is especially problematic if you are using a solution of sodium methoxide in methanol that has absorbed atmospheric moisture. Another possibility, though less common, is the formation of oligomers if the reaction conditions are too harsh.

Route 2: Oxidation of 4-methoxy-1-butanol

  • Q3: What are the best oxidizing agents for converting 4-methoxy-1-butanol to this compound?

    A3: Strong oxidizing agents are required to convert a primary alcohol to a carboxylic acid.[7][8][9] Common and effective choices include potassium permanganate (KMnO₄), and Jones reagent (CrO₃ in H₂SO₄/acetone).[8][9][10] While effective, chromium-based reagents are toxic and require careful handling and disposal.[8] Greener alternatives like sodium hypochlorite (bleach) can also be used.[7]

  • Q4: My oxidation reaction is giving me a mixture of products, including an aldehyde. How can I favor the formation of the carboxylic acid?

    A4: The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate.[8][10] To ensure complete oxidation to the carboxylic acid, it is crucial to use a strong oxidizing agent in the presence of water.[10] The water allows for the formation of a hydrate from the intermediate aldehyde, which is then further oxidized. Using an excess of the oxidizing agent and ensuring a sufficient reaction time are also key.[11] Heating the reaction under reflux can also help drive the reaction to completion.[11]

  • Q5: The Williamson ether synthesis to produce 4-methoxy-1-butanol is not working well. What are the common pitfalls?

    A5: The Williamson ether synthesis is an S(_N)2 reaction and is sensitive to steric hindrance.[12][13][14][15] While the primary alcohol of 1,4-butanediol is a good substrate, the choice of base and methylating agent is important. A strong base like sodium hydride is often used to deprotonate the alcohol.[13] Methyl iodide or dimethyl sulfate are common methylating agents. Ensure anhydrous conditions, as water will consume the base and can lead to side reactions.

III. Troubleshooting Guide by Symptom

This section provides a systematic approach to troubleshooting based on common observations during your experiment.

Symptom Potential Causes Recommended Actions
Low Yield with Unreacted Starting Material - Insufficient reagent (methoxide, oxidizing agent).- Inactive reagent (e.g., wet sodium methoxide).- Inadequate reaction time or temperature.- Use a stoichiometric excess of the key reagent.- Use fresh, anhydrous reagents and solvents.- Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.
Formation of a Dark Brown or Black Reaction Mixture - Over-oxidation or decomposition of starting materials or products.- Reaction temperature is too high.- Use milder reaction conditions (e.g., lower temperature).- Add the oxidizing agent slowly to control the reaction exotherm.
Presence of Unexpected Peaks in GC-MS or NMR - Formation of side products (e.g., GHB from hydrolysis, aldehyde from incomplete oxidation, ethers from side reactions in Williamson synthesis).- For the γ-butyrolactone route, ensure anhydrous conditions to prevent hydrolysis.- For the oxidation route, use a strong oxidizing agent in the presence of water to ensure complete conversion to the carboxylic acid.- For the Williamson ether synthesis, carefully control stoichiometry and reaction conditions to minimize side reactions.
Difficulty in Isolating the Product - Incomplete reaction leading to a complex mixture.- The product may be water-soluble, making extraction difficult.- Ensure the reaction has gone to completion before workup.- During aqueous workup, acidify the solution to a pH of ~2-3 to protonate the carboxylic acid, making it less water-soluble and more extractable with an organic solvent.[16][17]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound from γ-Butyrolactone

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous methanol.

  • Methoxide Formation: Carefully add sodium metal in small portions to the methanol to generate sodium methoxide in situ. Alternatively, use commercially available anhydrous sodium methoxide.

  • Addition of γ-Butyrolactone: Slowly add γ-butyrolactone to the sodium methoxide solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC until the γ-butyrolactone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench any unreacted sodium methoxide. Acidify the mixture to a pH of ~2-3 with a dilute strong acid (e.g., HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by distillation or column chromatography if necessary.

Protocol 2: Oxidation of 4-methoxy-1-butanol to this compound using KMnO₄

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1-butanol in a suitable solvent (e.g., a mixture of water and acetone).

  • Oxidant Preparation: Prepare a solution of potassium permanganate (KMnO₄) in water.

  • Oxidation: Cool the solution of 4-methoxy-1-butanol in an ice bath. Slowly add the KMnO₄ solution dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

  • Work-up: Filter the reaction mixture to remove the MnO₂. Acidify the filtrate to a pH of ~2-3 with a dilute strong acid.

  • Extraction and Purification: Follow steps 6 and 7 from Protocol 1.

V. Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_purity Analyze Starting Material Purity (NMR, GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No check_reagents Verify Reagent Stoichiometry and Activity purity_ok->check_reagents Yes purify_sm->check_purity reagents_ok Reagents Correct? check_reagents->reagents_ok adjust_reagents Adjust Stoichiometry / Use Fresh Reagents reagents_ok->adjust_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes adjust_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No analyze_crude Analyze Crude Product (NMR, GC-MS) conditions_ok->analyze_crude Yes optimize_conditions->check_conditions identify_byproducts Identify Side Products analyze_crude->identify_byproducts modify_protocol Modify Protocol to Minimize Side Reactions identify_byproducts->modify_protocol end Improved Yield identify_byproducts->end No major side products modify_protocol->start

Caption: A systematic workflow for troubleshooting low-yield reactions.

VI. Data Presentation

Table 1: Comparison of Common Oxidizing Agents for the Conversion of Primary Alcohols to Carboxylic Acids

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Basic or acidic aqueous solutionStrong, efficient, and relatively inexpensive[7][8][9]Can lead to over-oxidation and cleavage of C-C bonds if not controlled; produces MnO₂ waste[7]
Jones Reagent (CrO₃, H₂SO₄, acetone) Acetone, 0°C to room temperatureStrong and reliable[8][9][10]Highly toxic (contains Cr(VI)); produces stoichiometric chromium waste[8][9]
Sodium Hypochlorite (NaClO) Aqueous solution, often with a catalystInexpensive, readily available, and environmentally friendlier than chromium reagents[7]Can be less selective; reaction conditions may need careful optimization
Nitric Acid (HNO₃) Aqueous solution, often at elevated temperaturesStrong and effectiveCan be corrosive and produce hazardous NOx gases

VII. References

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. --INVALID-LINK--

  • JoVE. Oxidation of Alcohols. (2025-05-22). --INVALID-LINK--

  • Wikipedia. Alcohol oxidation. --INVALID-LINK--

  • Master Organic Chemistry. Alcohol Oxidation: “Strong” & “Weak” Oxidants. (2015-05-06). --INVALID-LINK--

  • Chemistry LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023-01-22). --INVALID-LINK--

  • Chemical Entities of Biological Interest (ChEBI). 4-methoxy-1-butanol. --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). --INVALID-LINK--

  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. (2018-05-01). --INVALID-LINK--

  • chemeurope.com. Williamson ether synthesis. --INVALID-LINK--

  • Vulcanchem. This compound. --INVALID-LINK--

  • YouTube. Williamson Ether Synthesis. (2013-10-29). --INVALID-LINK--

  • Khan Academy. Williamson ether synthesis. --INVALID-LINK--

  • Scribd. Gamma-HB Synthesis. --INVALID-LINK--

  • Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. --INVALID-LINK--

  • BenchChem. troubleshooting low yield in the synthesis of Cabozantinib intermediate. --INVALID-LINK--

  • Google Patents. Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. --INVALID-LINK--

  • Organic Syntheses. homoveratric acid. --INVALID-LINK--

  • Scribd. GHB Synthesis Guide for Chemists. --INVALID-LINK--

  • Science.gov. precursors gamma-butyrolactone gbl: Topics by Science.gov. --INVALID-LINK--

  • Google Patents. Production of salts of 4-hydroxybutyrate using biobased raw materials. --INVALID-LINK--

  • Addiction Resource. How is GHB Made: Ingridients, Recipe for Production. (2016-10-04). --INVALID-LINK--

References

Technical Support Center: Purification of Synthetic 4-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Methoxybutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis. By understanding the root causes of impurity formation, you can select the most effective purification strategies, ensuring the high quality required for downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental observations and provides actionable solutions to improve the purity of your this compound.

Q1: My final product is a yellow or brown oil, but I expected a colorless liquid. What causes the coloration and how can I remove it?

A: Discoloration in the final product typically arises from high-molecular-weight byproducts or degradation products formed during the synthesis. These impurities can result from side reactions, especially if the reaction temperature was not well-controlled.

Recommended Action: Activated Charcoal Treatment & Distillation

  • Decolorization: Dissolve the crude this compound in a suitable low-boiling solvent like diethyl ether or ethyl acetate. Add a small amount (typically 1-2% w/w) of activated charcoal to the solution. Stir the mixture at room temperature for 30-60 minutes. The activated charcoal will adsorb the colored impurities[1].

  • Filtration: Remove the charcoal by gravity filtration through a fluted filter paper or by filtration through a pad of Celite®.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The resulting oil should then be purified by fractional distillation under reduced pressure to yield a colorless product.

Q2: The ¹H NMR spectrum of my product shows a singlet at ~3.6 ppm, in addition to the expected peaks for this compound. What is this impurity?

A: A singlet around 3.6 ppm is characteristic of the methyl ester protons of Methyl 4-methoxybutanoate [2]. This impurity is common if the synthesis involved the hydrolysis of the corresponding methyl ester and the reaction did not go to completion[2][3].

Recommended Action: Enhanced Hydrolysis or Distillation

  • Option 1: Re-subject to Hydrolysis: If the impurity level is significant, it may be worthwhile to repeat the hydrolysis step. Dissolve the crude product in a suitable solvent (e.g., a mixture of water and THF or methanol) and add a base like sodium hydroxide or lithium hydroxide. Heat the mixture to drive the hydrolysis to completion. Monitor the reaction by TLC or GC to ensure the disappearance of the ester spot. An acidic workup will then yield the desired carboxylic acid.

  • Option 2: Fractional Distillation: this compound has a boiling point of approximately 218-228 °C at atmospheric pressure[3]. The boiling point of the methyl ester is lower. Therefore, careful fractional distillation under reduced pressure can effectively separate the desired acid from the more volatile ester impurity.

Q3: My yield is low and the product has a broad boiling point range during distillation. What are the likely side-products?

A: A broad boiling point range indicates the presence of multiple impurities. Depending on the synthetic route, these could include unreacted starting materials or byproducts from side reactions. For instance, if synthesizing from γ-butyrolactone, incomplete reaction can leave starting material in the product mixture[4].

Recommended Action: Purity Analysis and Multi-Step Purification

  • Analysis: Obtain a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of your crude product to identify the specific impurities present.

  • Purification Strategy: Based on the GC-MS results, devise a multi-step purification plan. This may involve an initial acid-base extraction to separate the acidic product from neutral impurities, followed by fractional distillation to remove impurities with different boiling points.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer, while neutral impurities (like unreacted esters or starting materials) will remain in the organic layer.

  • Separate the aqueous layer and wash it once more with diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify it with a dilute strong acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the protonated this compound back into an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting product should be of higher purity and can be further purified by distillation if necessary.

Purification Workflow Diagram

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on initial product analysis.

PurificationWorkflow start Crude this compound analysis Initial Purity Analysis (TLC, NMR, GC-MS) start->analysis is_colored Is the product colored? analysis->is_colored charcoal Activated Charcoal Treatment is_colored->charcoal Yes impurities_identified Are specific impurities identified (e.g., ester)? is_colored->impurities_identified No charcoal->impurities_identified distillation Fractional Distillation under Reduced Pressure final_product Pure this compound distillation->final_product impurities_identified->distillation Volatile Impurities Present acid_base Acid-Base Extraction impurities_identified->acid_base Neutral Impurities Present recrystallization Recrystallization (if solid at low temp) impurities_identified->recrystallization Solid Impurities Present acid_base->distillation recrystallization->final_product

Caption: Decision tree for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A: Common methods for synthesizing this compound include the oxidation of 4-methoxy-1-butanol, the hydrolysis of corresponding esters like methyl 4-methoxybutyrate, or the alkylation of γ-butyrolactone followed by hydrolysis[3].

Q2: What is a suitable solvent for recrystallizing this compound?

A: this compound is a liquid at room temperature, so recrystallization is generally not the primary method of purification[3]. However, if it contains high-melting solid impurities, a low-temperature recrystallization could be attempted. Carboxylic acids are often soluble in alcohols, and a mixed solvent system like ethanol/water could be explored[5]. The ideal solvent system would have high solubility for the acid at room temperature but low solubility at colder temperatures (e.g., -20°C or -78°C)[6].

Q3: How should I store purified this compound?

A: It is recommended to store highly purified this compound at -20°C to maintain its stability[7][8]. It should be stored in a tightly sealed container to prevent moisture absorption.

Q4: What are the key safety precautions when handling this compound?

A: this compound is corrosive and can cause severe skin burns and eye damage[9]. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood[10]. Always consult the Safety Data Sheet (SDS) before handling the compound[11][12].

Q5: What analytical techniques are used to confirm the purity of this compound?

A: The purity and structure of this compound are typically confirmed using a combination of analytical methods. Gas Chromatography (GC) is used for assessing purity, with commercial standards often exceeding 98%[3]. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation, and Infrared (IR) spectroscopy can identify the characteristic carboxylic acid and ether functional groups[3].

Data Summary Table

PropertyValueSource
Molecular Formula C₅H₁₀O₃[3][7]
Molecular Weight 118.13 g/mol [3][7]
Appearance Colorless to light yellow liquid[3]
Boiling Point 218.4 ± 23.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 91.6 ± 16.1 °C[3]
ImpurityPotential SourceIdentificationPurification Method
Methyl 4-methoxybutanoate Incomplete ester hydrolysis¹H NMR (singlet ~3.6 ppm), GC-MSFractional Distillation
γ-Butyrolactone Incomplete reaction of starting materialGC-MS, IR (lactone C=O stretch)Acid-Base Extraction
Colored Byproducts Degradation/Side reactionsVisual observation (yellow/brown color)Activated Charcoal Treatment

References

Technical Support Center: Investigating the Degradation Pathways of 4-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Methoxybutanoic acid. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical experimental protocols to navigate the complexities of studying the metabolism of this compound. Given that the specific metabolic fate of this compound is not extensively documented in publicly available literature, this guide synthesizes established biochemical principles to propose putative degradation pathways and provides a framework for their experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound in a biological system?

Based on its chemical structure, which features a terminal carboxylic acid and a methoxy group on the fourth carbon, two primary metabolic transformations are anticipated: O-demethylation and subsequent metabolism of the resulting product.

  • Pathway 1: O-Demethylation followed by oxidation. The most probable initial step is the enzymatic O-demethylation of the methoxy group to yield 4-hydroxybutanoic acid (GHB), a well-known endogenous compound, and formaldehyde.[1] This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2] Following its formation, 4-hydroxybutanoic acid is expected to be oxidized to succinic semialdehyde, which is then further oxidized to succinic acid. Succinic acid can then enter the Krebs cycle for further metabolism.

  • Pathway 2: Potential for Beta-Oxidation. While less likely to be the primary route due to the presence of the ether linkage, it is theoretically possible that a modified form of beta-oxidation could occur.[3][4] However, the ether bond would likely need to be cleaved first.

A visual representation of the primary predicted pathway is provided below.

cluster_main Predicted Degradation Pathway of this compound 4-MBA This compound GHB 4-Hydroxybutanoic Acid (GHB) 4-MBA->GHB O-Demethylation (e.g., CYP450) SSA Succinic Semialdehyde GHB->SSA Oxidation SA Succinic Acid SSA->SA Oxidation Krebs Krebs Cycle SA->Krebs

Caption: Predicted primary degradation pathway of this compound.

Q2: What analytical techniques are best suited for studying the degradation of this compound?

Due to the volatile and polar nature of this compound and its predicted metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.[5][6] To enhance volatility and improve chromatographic separation, derivatization of the carboxylic acid and hydroxyl groups is often necessary.[7] Common derivatization agents include silylating agents (e.g., BSTFA) or alkyl chloroformates.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for the analysis of polar metabolites without derivatization.[8] However, challenges may arise with chromatographic retention of these small, polar molecules on traditional reversed-phase columns. The use of hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography columns may be beneficial.

Q3: Are there commercially available standards for the predicted metabolites?

Yes, a key advantage of the predicted primary pathway is that the main metabolite, 4-hydroxybutanoic acid (GHB) , is commercially available, though it may be a controlled substance in some regions.[9] Succinic acid is also readily available. However, standards for potential intermediate or alternative metabolites may need to be custom synthesized.

Troubleshooting Guide

Problem 1: I am not observing any degradation of this compound in my in vitro assay with liver microsomes.
  • Possible Cause 1: Inappropriate Cofactors. O-demethylation by CYP enzymes is dependent on the presence of NADPH.[10] Ensure that your incubation buffer is supplemented with an NADPH-regenerating system.

  • Possible Cause 2: Low Enzyme Activity. The specific CYP isoform(s) responsible for the metabolism of this compound may not be highly expressed in the liver microsomes you are using.[11] Consider using S9 fractions, which contain both microsomal and cytosolic enzymes, or primary hepatocytes, which provide a more complete metabolic profile.[11]

  • Possible Cause 3: Analytical Method Not Sensitive Enough. The rate of degradation may be slow, and the concentration of metabolites may be below the limit of detection of your analytical method. Optimize your sample preparation (e.g., solid-phase extraction) and instrument parameters to improve sensitivity.

Problem 2: I am observing the disappearance of this compound, but I cannot detect 4-hydroxybutanoic acid (GHB).
  • Possible Cause 1: Rapid Downstream Metabolism. The conversion of GHB to succinic semialdehyde and subsequently to succinic acid may be very rapid in your experimental system.[4] This would prevent the accumulation of detectable levels of GHB. Try analyzing for succinic acid as well.

  • Possible Cause 2: Alternative Degradation Pathway. It is possible that an alternative, unpredicted degradation pathway is occurring. This could involve, for example, initial oxidation at a different position on the carbon chain. A non-targeted metabolomics approach using high-resolution mass spectrometry could help to identify unknown metabolites.

  • Possible Cause 3: Issues with Analytical Method for GHB. Your derivatization and/or chromatographic conditions may not be suitable for the detection of GHB. Verify your method with an authentic GHB standard.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat, mouse)[10]

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard for analytical quantification

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add the liver microsomes to the master mix and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to a final concentration of 1-10 µM.[12] Vortex briefly.

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: To stop the reaction, add an equal volume of ice-cold acetonitrile containing the internal standard to each aliquot at the designated time point.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the samples by GC-MS or LC-MS to determine the concentration of remaining this compound and the formation of any metabolites.

cluster_workflow In Vitro Metabolism Workflow start Prepare Incubation Mixture (Buffer, NADPH system) preincubate Add Microsomes & Pre-incubate at 37°C start->preincubate initiate Add this compound preincubate->initiate incubate Incubate at 37°C (Time course) initiate->incubate quench Quench with Acetonitrile + Internal Standard incubate->quench process Centrifuge & Collect Supernatant quench->process analyze Analyze by GC-MS or LC-MS process->analyze

Caption: Workflow for in vitro metabolism of this compound.

Protocol 2: GC-MS Analysis of this compound and its Metabolites with Derivatization

This protocol provides a general guideline for the derivatization and GC-MS analysis of short-chain fatty acids.

Materials:

  • Sample extracts from the in vitro metabolism assay

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Evaporation: Evaporate the solvent from the sample extracts to dryness under a gentle stream of nitrogen.

  • Derivatization: Add the anhydrous solvent and the derivatizing agent to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify and quantify the parent compound and its metabolites based on their retention times and mass spectra, by comparison with derivatized standards.

Quantitative Data Summary Table (Hypothetical)

Time (min)This compound (µM)4-Hydroxybutanoic Acid (µM)
010.00.0
58.51.2
156.22.9
303.84.8
601.56.5

References

Technical Support Center: Optimizing HPLC Separation of 4-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals to optimize the high-performance liquid chromatography (HPLC) separation of 4-Methoxybutanoic acid. This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot effectively and develop robust analytical methods.

Understanding the Analyte: this compound

This compound is a small, polar carboxylic acid.[1] Its structure presents a dual challenge for traditional reversed-phase chromatography: the carboxylic acid group is prone to undesirable interactions with the stationary phase, and its overall polarity makes it difficult to retain on nonpolar C18 columns.[2] Understanding its physicochemical properties is the first step toward developing a successful separation method.

PropertyValue / CharacteristicSignificance for HPLC Method Development
Molecular Formula C₅H₁₀O₃Low molecular weight suggests standard pore size columns (60-120 Å) are suitable.[3]
Molecular Weight 118.13 g/mol Influences diffusion and interaction kinetics with the stationary phase.[1]
Polarity (LogP) -0.06The negative LogP value indicates high polarity (hydrophilicity), predicting poor retention on standard C18 phases.[1]
Acidic Functional Group Carboxylic Acid (-COOH)This group can ionize depending on mobile phase pH. The anionic form can interact strongly with residual silanols or metal contaminants in the column, leading to severe peak tailing.[4]
UV Absorbance WeakThe primary chromophore is the carboxylic acid group, which absorbs at low UV wavelengths (typically ~205-215 nm).[5][6] Detection at these wavelengths requires high-purity mobile phase solvents to minimize baseline noise.
Recommended Starting Method

This section provides a robust starting point for your method development. These conditions are designed to mitigate the most common issues associated with this analyte.

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18 or C8 (e.g., "AQ" or polar-embedded type), 150 x 4.6 mm, 3.5 or 5 µmA high-purity, well-end-capped column minimizes the number of free silanol groups available for secondary interactions.[7] "AQ" or polar-embedded phases are designed for stability in highly aqueous mobile phases, preventing phase collapse (dewetting).[8]
Mobile Phase A 20 mM Potassium Phosphate in HPLC-Grade Water, pH adjusted to 2.5 with Phosphoric AcidA low pH ensures the carboxylic acid is fully protonated (non-ionized), preventing ionic interactions that cause tailing.[7][9] A pH of 2.5 is well below the typical pKa of a butanoic acid derivative. The buffer salts also help mask residual silanol activity.[7]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, which is critical for detection around 210 nm.[3]
Elution Mode Isocratic or Shallow GradientStart with an isocratic elution of 95:5 (A:B). If retention is insufficient, a shallow gradient may be required. Due to the analyte's polarity, a high aqueous percentage is expected.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves retention time reproducibility by eliminating fluctuations from ambient temperature.[10]
Detection (UV) 210 nmThis wavelength provides the best sensitivity for the carboxylic acid chromophore.[6]
Injection Volume 5-10 µLKeep the injection volume small to prevent column overload, which can also contribute to peak asymmetry.[4]
Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing a logical path to problem resolution.

Q1: My chromatogram shows a severe tailing peak for this compound. What are the primary causes and how can I fix it?

Peak tailing is the most common issue for acidic compounds and is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[4] When the mobile phase pH is too high, the carboxylic acid deprotonates into its anionic form, which can then interact ionically with positively charged sites on the column packing, such as residual silanols or metal impurities.[7]

Below is a systematic workflow to diagnose and resolve peak tailing.

G cluster_workflow Troubleshooting Workflow: Peak Tailing start Start: Tailing Peak Observed check_ph Step 1: Verify Mobile Phase pH Is pH <= 2.8? start->check_ph adjust_ph Action: Adjust pH to 2.5 using Phosphoric Acid. check_ph->adjust_ph No check_buffer Step 2: Evaluate Buffer Strength Is concentration 20-50 mM? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Action: Increase buffer concentration to mask silanol activity. check_buffer->increase_buffer No check_column Step 3: Assess Column Health & Type Is it a high-purity, end-capped column? check_buffer->check_column Yes increase_buffer->check_buffer replace_column Action: Replace with a new, high-purity, polar-endcapped, or 'AQ' type C18 column. check_column->replace_column No / Unsure end End: Symmetrical Peak Achieved check_column->end Yes replace_column->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q2: I have poor or no retention; the peak elutes near the solvent front (void volume). What should I do?

This is a classic problem when analyzing highly polar compounds with reversed-phase HPLC.[11][12] The analyte has a stronger affinity for the polar mobile phase than the nonpolar stationary phase.

Solutions to Improve Retention:

  • Reduce Organic Content: The most straightforward approach is to decrease the percentage of acetonitrile in your mobile phase. You can try running at 98% or even 100% aqueous mobile phase.[5]

    • Warning: Running standard C18 columns in 100% aqueous conditions for extended periods can cause "phase collapse" or "dewetting," where the C18 chains fold on themselves, leading to a sudden loss of retention.[5]

  • Use an "Aqueous-Compatible" Column: To safely use highly aqueous mobile phases, you must use a column specifically designed for these conditions. Look for columns with "AQ," "polar-endcapped," or "polar-embedded" designations.[8] These columns have modifications that prevent phase collapse.

  • Consider Alternative Chemistries: If retention is still poor, a different separation mechanism may be necessary.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent. This technique is excellent for retaining very polar compounds that are unretained in reversed-phase.[12]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering multiple mechanisms to retain challenging compounds like polar acids.[13][14]

Q3: My retention times are drifting and not reproducible. How can I stabilize my method?

Retention time instability points to a lack of equilibrium or a problem with the HPLC system itself.[10]

Key Areas to Investigate:

  • Insufficient Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase.[10] Flush the column with at least 10-15 column volumes of the starting mobile phase. If you have recently switched from a high-organic solvent, the equilibration time may be longer.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Inaccurate pH adjustment or buffer concentration will directly impact retention time. Always filter and degas fresh mobile phase.[10][15]

  • Temperature Fluctuations: Use a thermostatted column compartment. Even small changes in ambient laboratory temperature can cause retention to shift.[10]

  • Pump Performance and Leaks: Check for pressure fluctuations, which may indicate air bubbles in the pump or failing check valves.[16] Systematically check all fittings for leaks, as even a small leak can alter the flow rate and mobile phase composition.[10]

Frequently Asked Questions (FAQs)
  • Q: What is the best type of HPLC column for this compound? A C18 column is a good starting point, but it must be a modern, high-purity, fully end-capped version to minimize silanol interactions.[3][7] For superior performance and the flexibility to use highly aqueous mobile phases, an "aqueous compatible" (AQ-type) or polar-embedded phase is highly recommended.

  • Q: How do I select the optimal mobile phase pH? For an acidic analyte, the goal is to suppress ionization to achieve a single, neutral species. A general rule is to set the mobile phase pH at least 2 units below the analyte's pKa.[7] The pKa for a simple butanoic acid is ~4.8. Therefore, a pH of 2.5-3.0 is a safe and effective choice to ensure full protonation.

  • Q: What is a good starting point for the mobile phase composition (Aqueous:Organic ratio)? Given the high polarity of this compound, start with a very high aqueous composition, such as 95% aqueous buffer and 5% acetonitrile.[5] Adjust the acetonitrile percentage downwards if more retention is needed or slightly upwards if the peak is retained for too long.

  • Q: What UV wavelength should I use for detection? The carboxylic acid functional group is the only significant UV chromophore, which absorbs strongly in the low UV range. A wavelength of 210 nm is recommended for optimal sensitivity.[6][8] Using a wavelength this low requires high-purity solvents (HPLC or MS-grade) and a clean system to avoid a high or noisy baseline.[15]

Key Experimental Protocols
Protocol 1: Preparation of 20 mM Phosphate Buffer (pH 2.5)
  • Weigh: Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water. This creates a 20 mM solution.

  • Stir: Stir the solution with a magnetic stirrer until all the salt is completely dissolved.

  • Adjust pH: Place a calibrated pH probe into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 2.5 ± 0.05.

  • Filter: Vacuum filter the prepared buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and help degas the solution.[15]

  • Label: Label the bottle clearly with the contents, concentration, pH, and date of preparation.

Protocol 2: General Column Cleaning and Regeneration

If your column performance degrades (e.g., high backpressure, persistent peak tailing), a cleaning procedure can restore it. Always disconnect the column from the detector before flushing with strong solvents.[7]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts and polar contaminants.

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained nonpolar compounds.

  • Re-equilibration: Flush the column with your mobile phase for at least 30 minutes or until the baseline is stable before injecting your next sample.[7]

References

Troubleshooting peak tailing in 4-Methoxybutanoic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientist. This guide is designed to function as a direct line to a Senior Application Scientist. We will diagnose and resolve the common, yet frustrating, issue of peak tailing in the HPLC analysis of 4-Methoxybutanoic acid. The structure is fluid, moving from high-level FAQs to deep, protocol-driven troubleshooting to empower you to achieve symmetrical, quantifiable peaks.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound. What's the most probable cause?

The most common culprit for peak tailing with an acidic analyte like this compound is an issue with the mobile phase pH.[1][2] Your compound has a carboxylic acid group, which can exist in either a neutral (protonated) or an anionic (deprotonated) state depending on the pH. If the mobile phase pH is too close to the compound's pKa (approximately 4.8 for similar carboxylic acids), a mixed population of ionized and non-ionized molecules will exist, leading to secondary interactions with the stationary phase and causing significant tailing.[3][4]

Q2: How do I know if the problem is my mobile phase, my column, or the HPLC system itself?

This is a classic diagnostic question. Here’s a quick way to think about it:

  • Chemical Problem (Mobile Phase/Analyte Interaction): If only the this compound peak (and other polar/ionizable analytes) is tailing while neutral compounds in the same run look symmetrical, the issue is almost certainly chemical. This points directly to mobile phase pH or secondary silanol interactions.[5]

  • Physical Problem (System or Column): If all peaks in your chromatogram, including neutral markers, are tailing or broadening, the issue is likely physical. This could be extra-column dead volume in your system (e.g., bad fittings, incorrect tubing) or a compromised column (e.g., a void at the inlet).[5][6]

Q3: My peak shape is perfect at low concentrations but tails badly when I inject more concentrated samples. Why?

This is a tell-tale sign of mass overload (also called concentration overload).[7] You are exceeding the sample capacity of the column. At high concentrations, the stationary phase at the column inlet becomes saturated with analyte molecules. The excess molecules are forced to travel further down the column before they can interact with the stationary phase, resulting in a characteristic "shark-fin" or right-triangular peak shape and a potential shift to a shorter retention time.[7][8]

In-Depth Troubleshooting Guides

This section provides a logical, step-by-step workflow to systematically identify and eliminate the source of peak tailing. We will start with the most likely and easiest-to-fix issues first.

Guide 1: Mobile Phase Optimization — The Ion Suppression Protocol

The ionization state of this compound is the single most powerful variable you can control to improve its peak shape. The goal is to ensure the analyte is in a single, non-ionized state through a technique called ion suppression .

The Underlying Mechanism: In reversed-phase HPLC, retention is primarily based on hydrophobic interactions. The neutral (protonated) form of this compound is more hydrophobic and will be retained more consistently, resulting in a sharp, symmetrical peak. The ionized (anionic) form is more polar and has a high affinity for interacting with residual silanol groups on the silica surface, which is a major cause of peak tailing.[9][10] To achieve ion suppression for an acid, the mobile phase pH must be lowered significantly below the analyte's pKa.[11][12] A good rule of thumb is to set the pH at least 1.5 to 2 units below the pKa.[13]

  • Determine Target pH: For this compound (estimated pKa ~4.8), a target mobile phase pH of 2.5 - 3.0 is ideal. At this pH, the carboxylic acid will be fully protonated.[9][14]

  • Select an Appropriate Buffer: A buffer is crucial for maintaining a stable pH. The buffer's pKa should be close to your target pH.

  • Prepare Buffered Mobile Phase:

    • Accurately weigh and dissolve the chosen buffer salt into the aqueous portion of your mobile phase (e.g., HPLC-grade water). A typical starting concentration is 10-25 mM.[15]

    • Adjust the pH of the aqueous solution using a concentrated acid (e.g., phosphoric acid or formic acid). Crucially, always adjust the pH of the aqueous component before mixing with the organic modifier (e.g., acetonitrile or methanol).

    • Filter the final buffered aqueous solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

    • Mix with the organic modifier to your desired ratio.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. You should observe a significant improvement in peak symmetry.

Buffer SystempKaEffective pH RangeLC/MS Compatibility
Formate Buffer 3.752.8 - 4.8Excellent (Volatile)
Phosphate Buffer 2.15, 7.201.1 - 3.1, 6.2 - 8.2Poor (Non-Volatile)
Acetate Buffer 4.763.8 - 5.8Good (Volatile)

Table 1: Common HPLC buffers for low pH applications. For this compound, a formate or phosphate buffer is recommended to achieve a pH between 2.5 and 3.0.[16]

Guide 2: Diagnosing and Treating Column Issues

If optimizing the mobile phase pH doesn't completely resolve the tailing, the issue may lie with the column itself.

The Underlying Mechanism: Most reversed-phase columns are built on a silica backbone, which has surface hydroxyl groups known as silanols. Even after chemical bonding of the C18 phase and "end-capping," some residual silanols remain.[17][18] These silanols are acidic (pKa ~4-5) and can become deprotonated (negatively charged) at moderate pH levels.[15] These negatively charged sites can then form strong secondary ionic interactions with polar analytes, delaying their elution and causing tailing.[19][20]

G cluster_0 Low pH (e.g., pH 2.7) cluster_1 Mid pH (e.g., pH 5.0) Analyte_Low This compound (Neutral, R-COOH) Silanol_Low Silanol Group (Protonated, Si-OH) Analyte_Low->Silanol_Low No Interaction (Repulsion) Result_Low Symmetrical Peak (Primary Hydrophobic Interaction) Analyte_Low->Result_Low Desired Path Analyte_Mid This compound (Anionic, R-COO⁻) Silanol_Mid Silanol Group (Deprotonated, Si-O⁻) Analyte_Mid->Silanol_Mid Strong Interaction Result_Mid Tailing Peak (Secondary Ionic Interaction) Analyte_Mid->Result_Mid Undesired Path

Figure 1: Analyte-Stationary Phase Interaction at Different pH.
  • Check for Contamination: Column contamination, where strongly retained matrix components build up on the inlet frit or packing material, can create active sites that cause tailing.[21]

    • Protocol: Column Flushing. Disconnect the column from the detector. Flush the column in the reverse direction with a series of strong solvents. For a C18 column, a typical sequence is:

      • Mobile Phase (without buffer)

      • 100% Water

      • 100% Isopropanol

      • 100% Methylene Chloride (if compatible)

      • 100% Isopropanol

      • 100% Water

      • Re-equilibrate with Mobile Phase

  • Inspect for Physical Damage: High pressure shocks or operating at a pH outside the column's stable range can cause the packed bed to collapse, creating a void at the inlet.[9][14] This void acts as a mixing chamber, causing peak distortion for all analytes.

    • Diagnosis: If a spare, new column is available, run the same analysis. If the new column provides a symmetrical peak, your old column is likely irreversibly damaged.

  • Evaluate Column Choice: If tailing persists even with a new column and optimized mobile phase, consider if the column chemistry is appropriate.

    • Recommendation: Use modern, high-purity silica columns that are fully end-capped. For challenging separations, consider columns with a polar-embedded or charged surface phase, which provide additional shielding of residual silanols.[2][4]

Guide 3: Identifying and Eliminating System Hardware Issues

If all peaks are distorted, the problem likely lies within the HPLC system hardware, specifically from "extra-column volume" or "dead volume".

The Underlying Mechanism: Extra-column volume refers to any space in the flow path outside of the column itself, such as in tubing, fittings, the injector, or the detector flow cell.[22] When the compact band of analyte leaves the column, any dead volume allows it to spread out and mix via diffusion, which broadens the peak and can cause tailing.[6][22][23]

G Start Peak Tailing Observed for ALL Peaks Check_Fittings Are all fittings PEEK finger-tight and correctly seated? Start->Check_Fittings Check_Tubing Is tubing between injector, column, and detector short and narrow-bore (e.g., 0.125mm ID)? Check_Fittings->Check_Tubing Yes Fix_Fittings Action: Remake all connections from injector to detector. Check_Fittings->Fix_Fittings No Check_Guard Is a guard column installed? Check_Tubing->Check_Guard Yes Fix_Tubing Action: Replace with shorter, narrower ID tubing to minimize volume. Check_Tubing->Fix_Tubing No Remove_Guard Action: Remove guard column and re-run. Does tailing improve? Check_Guard->Remove_Guard Yes End System Optimized Check_Guard->End No Fix_Fittings->Check_Tubing Fix_Tubing->Check_Guard Replace_Guard Problem: Guard column is fouled or expired. Replace it. Remove_Guard->Replace_Guard Yes Remove_Guard->End No Replace_Guard->End

Figure 2: Troubleshooting Workflow for System Dead Volume.
  • Fittings: Ensure all capillary fittings, especially at the column inlet and outlet, are properly seated. A small gap between the ferrule and the bottom of the port is a classic source of dead volume.[21]

  • Tubing: Use the shortest possible length of narrow internal diameter (ID) tubing to connect the autosampler, column, and detector. For analytical HPLC, 0.005" (125 µm) ID tubing is standard.[6]

  • Guard Column: A contaminated or expired guard column can cause significant peak tailing. Test the system without the guard column to see if the peak shape improves.[14]

References

Technical Support Center: Troubleshooting Impurities in 4-Methoxybutanoic Acid Synthesis via NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 4-Methoxybutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. We will focus on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to identify and troubleshoot common impurities, ensuring the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the characterization of this compound.

Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

Q2: What is a common and reliable synthetic route for this compound?

While several synthetic routes exist, including the oxidation of 4-methoxy-1-butanol, a widely employed and straightforward method involves the nucleophilic ring-opening of γ-butyrolactone (GBL) with a methoxide source, such as sodium methoxide in methanol[1][3]. This reaction first opens the lactone to form the sodium salt of 4-hydroxybutanoate, which is then methylated. However, the reaction conditions must be carefully controlled to prevent side reactions.

Q3: Why is NMR spectroscopy the preferred method for identifying impurities in this synthesis?

NMR spectroscopy is an exceptionally powerful tool for this purpose due to several factors:

  • Structural Information: It provides detailed information about the molecular structure of the main product and any impurities present, often allowing for unambiguous identification without the need for isolation.

  • Quantification: ¹H NMR allows for the direct quantification of impurities relative to the main product by comparing the integration of their respective signals, provided relaxation delays are adequate. This is crucial for meeting purity thresholds defined by regulatory bodies[4][5].

  • Non-Destructive: The technique is non-destructive, preserving the sample for further analysis.

  • Sensitivity to Minor Components: High-field NMR can detect impurities at very low levels, often below the 0.05% threshold relevant in pharmaceutical analysis[5].

Section 2: Common Synthetic Pathway and Potential Impurity Origins

The synthesis of this compound from γ-butyrolactone is efficient but can lead to several predictable impurities if not performed under optimal conditions. The diagram below illustrates the primary reaction pathway and the points at which common impurities can arise.

G cluster_reaction Reaction Pathway GBL γ-Butyrolactone (GBL) (Starting Material) Intermediate Sodium 4-hydroxybutyrate (Intermediate) GBL->Intermediate Ring Opening Impurity1 Unreacted GBL GBL->Impurity1 Incomplete Reaction NaOMe Sodium Methoxide (Reagent) Methanol Methanol Product This compound (Desired Product) Intermediate->Product Methylation & Acid Workup Impurity4 Sodium 4-hydroxybutyrate (Incomplete Reaction) Intermediate->Impurity4 Incomplete Methylation Impurity3 Methyl 4-methoxybutyrate (Ester Byproduct) Product->Impurity3 Esterification (Acidic conditions + Methanol) Impurity2 Methanol (Solvent/Reagent Residue) Methanol->Impurity2 Residual Solvent

Caption: Synthetic pathway from GBL to this compound and key impurity formation points.

Causality of Impurity Formation:

  • Unreacted γ-Butyrolactone (GBL): Insufficient reaction time, low temperature, or inadequate stoichiometry of the methoxide reagent can lead to incomplete consumption of the starting material.

  • Sodium 4-hydroxybutyrate (GHB salt): This intermediate forms rapidly from the ring-opening of GBL[3]. If the subsequent methylation step is incomplete, this salt will remain and, upon workup, may persist or convert to GHB or GBL.

  • Methyl 4-methoxybutyrate: If excess methanol is present during the acidic workup, it can esterify the carboxylic acid product, especially if heated. This side reaction is a classic example of Fischer esterification.

  • Residual Solvents (Methanol, Workup Solvents): Methanol is often used as the reaction solvent. Other solvents like diethyl ether, ethyl acetate, or dichloromethane may be used during the extraction phase of the workup[6][7]. Inefficient removal by rotary evaporation or vacuum drying will leave them as impurities.

Section 3: Troubleshooting Guide: Interpreting Your NMR Spectrum

This guide is structured in a question-and-answer format to directly address specific anomalies you might observe in your ¹H NMR spectrum.

Q1: I see a sharp singlet around 3.67 ppm that integrates to 3 protons. What is it?

This is a classic sign of the methyl ester byproduct, Methyl 4-methoxybutyrate . The acidic workup conditions in the presence of residual methanol can lead to esterification of your product.

  • Why it forms: Fischer esterification is an equilibrium process. If methanol is not thoroughly removed before the final purification steps, it can react with the product.

  • Key NMR Signals: Look for a sharp singlet at ~3.67 ppm (the ester -OCH₃) in addition to the product's methoxy singlet at ~3.32 ppm. The other signals of the ester will be very close to those of the acid, but the methylene protons adjacent to the carbonyl group (C2-H) will be shifted slightly downfield.

Q2: My spectrum shows a complex multiplet around 4.35 ppm. Is this an impurity?

Yes, a multiplet in this region is characteristic of unreacted γ-butyrolactone (GBL) . Specifically, this signal corresponds to the two protons on the carbon adjacent to the ring oxygen (-O-CH₂-).

  • Why it's present: This indicates an incomplete reaction. The nucleophilic attack by methoxide on the carbonyl carbon of GBL was not driven to completion.

  • Key NMR Signals:

    • ~4.35 ppm (triplet of triplets or multiplet, 2H): Corresponds to the C4-H₂ group.

    • ~2.50 ppm (triplet, 2H): Corresponds to the C2-H₂ group adjacent to the carbonyl.

    • ~2.30 ppm (quintet, 2H): Corresponds to the C3-H₂ group. The presence of all three signals confirms unreacted GBL.

Q3: I have unexpected triplets around 3.6 ppm and 2.2 ppm that don't match the product or GBL. What are they?

These signals likely belong to 4-hydroxybutanoic acid or its sodium salt (sodium 4-hydroxybutyrate ), the intermediate formed after the ring-opening of GBL but before methylation[8].

  • Why it forms: This impurity arises from an incomplete methylation step. The lactone ring was successfully opened, but the resulting alkoxide was not fully converted to the methoxy ether.

  • Key NMR Signals (in D₂O):

    • ~3.60 ppm (triplet, 2H): The methylene group adjacent to the hydroxyl group (-CH₂-OH).

    • ~2.22 ppm (triplet, 2H): The methylene group adjacent to the carboxylate group (-CH₂-COO⁻).

    • ~1.75 ppm (quintet, 2H): The central methylene group (-CH₂-).

Q4: How do I identify common workup solvent residues in my NMR?

Solvent residues are the most common type of impurity. Their chemical shifts are well-documented[9].

  • Why they are present: Insufficient drying of the final product under vacuum.

  • Troubleshooting: Consult a reference table for common NMR solvent impurities. A few examples in CDCl₃ are:

    • Diethyl Ether: Quartets at ~3.48 ppm and a triplet at ~1.22 ppm.

    • Ethyl Acetate: Singlet at ~2.05 ppm, quartet at ~4.12 ppm, and triplet at ~1.26 ppm.

    • Dichloromethane: Singlet at ~5.30 ppm.

    • Hexane/Heptane: Broad signals between ~0.8-1.3 ppm.

    • Methanol: Singlet around ~3.49 ppm.

Section 4: Data Reference and Protocols

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

This table summarizes the expected chemical shifts for this compound and its common impurities. Note that shifts can vary slightly based on concentration and solvent.

Compound NameFormulaSignal Assignment¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)
This compound (Product) C₅H₁₀O₃ -COOH ~11.0 br s 1H ~179.5
C4-H₂ ~3.40 t 2H ~72.0
C4-OCH₃ ~3.32 s 3H ~58.8
C2-H₂ ~2.45 t 2H ~30.5
C3-H₂ ~1.95 quint 2H ~24.5
γ-Butyrolactone (Impurity)C₄H₆O₂C4-H₂~4.35m2H~69.0
C2-H₂~2.50t2H~29.5
C3-H₂~2.30quint2H~22.0
Methyl 4-methoxybutyrate (Impurity)C₆H₁₂O₃Ester -OCH₃~3.67s3H~51.5
C4-H₂~3.38t2H~72.2
C4-OCH₃~3.31s3H~58.7
C2-H₂~2.40t2H~31.0
C3-H₂~1.92quint2H~24.8
Methanol (Impurity)CH₄O-OHvariables1H~49.9
-CH₃~3.49s3H
Protocol 1: Standard ¹H NMR Sample Preparation

To ensure accurate and reproducible results, follow this standard protocol for sample preparation.

  • Weigh the Sample: Accurately weigh approximately 10-20 mg of your dried this compound sample directly into a clean, dry NMR tube.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS, 0.03% v/v).

  • Dissolve the Sample: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is fully dissolved.

  • Transfer and Shim: Place the NMR tube into the spectrometer spinner, insert it into the magnet, and allow the sample to equilibrate to the probe temperature. Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁ value, or >10 seconds for general screening).

Section 5: Conclusion and Further Support

Identifying impurities is a critical step in chemical synthesis. By understanding the reaction mechanism and knowing what to look for in the NMR spectrum, you can efficiently troubleshoot your synthesis of this compound. This guide provides a foundational framework for identifying the most common impurities. If you encounter unexpected signals not covered here, further 2D NMR experiments (like COSY or HSQC) may be necessary for full structural elucidation.

References

Technical Support Center: Optimizing the Synthesis of 4-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter kinetic hurdles and other challenges during their synthetic work. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction rates and yields. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

This document is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges of organic synthesis. We will explore two primary synthetic routes and address specific issues that can arise in each step.

Section 1: Troubleshooting Guide for Synthesis via γ-Butyrolactone (Route A)

This synthetic pathway is a common choice, beginning with the inexpensive and readily available γ-butyrolactone (GBL). However, the thermodynamic stability of this five-membered ring presents unique challenges.

Workflow for Synthesis via γ-Butyrolactone (Route A)

Route A Workflow GBL γ-Butyrolactone MHB Methyl 4-hydroxybutanoate GBL->MHB  Acid-Catalyzed  Methanolysis MMB Methyl 4-methoxybutanoate MHB->MMB  Williamson Ether  Synthesis MBA This compound MMB->MBA  Ester  Hydrolysis

Caption: Synthetic pathway starting from γ-butyrolactone.

Q1: My acid-catalyzed ring-opening of γ-butyrolactone with methanol is extremely slow. How can I increase the rate?

A1: The slow rate of γ-butyrolactone (GBL) ring-opening is a well-documented challenge rooted in thermodynamics.

  • Expertise & Experience: Five-membered lactones like GBL possess significantly less ring strain compared to their four- or six-membered counterparts.[1] This low ring strain results in a less favorable enthalpy of polymerization (or ring-opening), making the reaction thermodynamically less driven.[1][2] The reaction is an equilibrium that does not strongly favor the ring-opened product under standard conditions.[3]

  • Causality and Solutions: To accelerate this reaction, you must shift the equilibrium and increase the intrinsic rate of the reaction.

    • Increase Catalyst Acidity/Concentration: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using a stronger Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid catalyst can increase the concentration of the activated lactone intermediate, thereby increasing the rate.[4]

    • Leverage Le Châtelier's Principle: The ring-opening is an equilibrium process. By using a large excess of methanol, you can shift the equilibrium toward the product, methyl 4-hydroxybutanoate.[4] Using methanol as the solvent is a common and effective strategy.

    • Increase Temperature: Increasing the reaction temperature provides the necessary activation energy for the molecules to overcome the energy barrier.[5][6] However, be aware that for GBL, there is a ceiling temperature above which the equilibrium shifts back toward the starting material due to entropic factors. Monitor the reaction closely when adjusting the temperature.

    • Apply High Pressure: While not accessible in all labs, applying high pressure (e.g., 800-1000 MPa) has been shown to be a very effective physical catalyst for the ring-opening polymerization of GBL, as it favors the formation of the more compact transition state and the denser product phase.[7]

Parameter Recommendation for Rate Increase Underlying Principle
Catalyst Use a strong acid catalyst (e.g., H₂SO₄, TfOH).Increases the concentration of the protonated, more reactive lactone.
Reactant Ratio Use a large excess of methanol (e.g., as solvent).Shifts the equilibrium toward the ring-opened product (Le Châtelier's Principle).
Temperature Increase temperature cautiously (e.g., reflux).Provides molecules with sufficient activation energy to react.
Pressure Apply high pressure (if available).Favors the transition state and product formation, overcoming thermodynamic barriers.[7]
Q2: The Williamson ether synthesis of methyl 4-hydroxybutanoate is giving low yields and is slow. What factors should I investigate?

A2: The Williamson ether synthesis is a classic SN2 reaction. Its rate and efficiency are highly dependent on the choice of base, solvent, and methylating agent. [8]

  • Expertise & Experience: The core of this reaction is the nucleophilic attack of an alkoxide on an electrophilic alkyl halide.[8] For a successful reaction, a sufficient concentration of the highly nucleophilic alkoxide must be generated, and side reactions must be minimized.

  • Causality and Solutions:

    • Base Selection is Critical: The pKa of an alcohol's hydroxyl proton is typically around 16-18. You must use a base strong enough to deprotonate it effectively and irreversibly. Sodium hydroxide is often insufficient. A stronger base like sodium hydride (NaH) is an excellent choice as it deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the deprotonation to completion.

    • Solvent Choice Dictates Reactivity: The solvent plays a crucial role in stabilizing the reactants and intermediates.[9][10] For an SN2 reaction, a polar aprotic solvent is ideal.[11] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile stabilize the alkoxide cation without solvating (and thus deactivating) the nucleophilic oxygen atom.[12] Protic solvents like water or ethanol should be avoided as they can act as competing nucleophiles.[12]

    • Nature of the Methylating Agent: The leaving group on the methylating agent is important. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are highly effective because iodide and sulfate are excellent leaving groups. Methyl bromide is also effective, while methyl chloride is less reactive.

    • Minimize Side Reactions: The primary competitor to the SN2 reaction is the E2 elimination reaction.[12] While this is less of a concern with a primary alcohol substrate and a methylating agent, using a bulky base or very high temperatures could potentially promote side reactions.

Parameter Recommended Choice Rationale (E-E-A-T)
Base Sodium Hydride (NaH)Irreversibly deprotonates the alcohol, maximizing the concentration of the required nucleophile.
Solvent DMF, Acetonitrile, or THFPolar aprotic solvents stabilize charge without solvating the nucleophile, maximizing its reactivity.[9][12]
Methylating Agent Methyl Iodide (CH₃I)Iodide is an excellent leaving group, facilitating a rapid SN2 displacement.
Temperature Room temperature to 60 °CProvides sufficient energy without promoting significant side reactions.
Q3: The final hydrolysis of methyl 4-methoxybutanoate is not going to completion. How can I drive the reaction forward?

A3: Ester hydrolysis can be performed under acidic or basic conditions, but their mechanisms and equilibrium considerations are different. For driving a reaction to completion, the choice is clear.

  • Expertise & Experience: Acid-catalyzed hydrolysis is a reversible equilibrium, essentially the reverse of a Fischer esterification.[13][14] To achieve high conversion, a large excess of water is required.[13] In contrast, base-catalyzed hydrolysis, known as saponification, is effectively irreversible.[14]

  • Causality and Solutions:

    • Switch to Base-Catalyzed Hydrolysis (Saponification): This is the most reliable method for complete hydrolysis. The reaction proceeds via nucleophilic acyl substitution by a hydroxide ion (e.g., from NaOH or KOH).[14] The key irreversible step is the final one: the carboxylic acid formed is immediately deprotonated by the strong base in the reaction mixture to form a carboxylate salt. This deprotonation is highly exergonic and effectively removes the product from the equilibrium, driving the reaction to completion. A final acidic workup is required to protonate the carboxylate and isolate the desired this compound.[14]

    • Ensure Phase Miscibility: If your ester is not fully soluble in the aqueous base, the reaction will be slow due to the limited interface between the reactants. To solve this, use a co-solvent that is miscible with both water and the organic ester, such as tetrahydrofuran (THF) or methanol.[13] This creates a single, homogeneous phase where the reactants can interact freely.

Troubleshooting Ester Hydrolysis

Hydrolysis Troubleshooting Start Reaction Stalled? Condition Using Acidic Conditions? Start->Condition Solution1 Switch to Base-Catalyzed Hydrolysis (Saponification) Condition->Solution1 Yes CheckMiscibility Is the mixture a single phase? Condition->CheckMiscibility No (Using Base) End Reaction Complete Solution1->End Solution2 Add a co-solvent (THF, Methanol) Solution2->End CheckMiscibility->Solution2 No CheckMiscibility->End Yes

Caption: Decision workflow for incomplete ester hydrolysis.

Section 2: Troubleshooting Guide for Synthesis via 4-Methoxy-1-butanol

This alternative route begins with the oxidation of a pre-formed ether-alcohol, 4-methoxy-1-butanol.[15] The primary challenges here are the selective formation of this starting material and the efficiency of the subsequent oxidation.

Q4: The oxidation of 4-methoxy-1-butanol to the carboxylic acid is sluggish. What are the best practices for this oxidation?

A4: The oxidation of a primary alcohol to a carboxylic acid requires a strong oxidizing agent and carefully controlled conditions to prevent the reaction from stopping at the intermediate aldehyde stage.

  • Expertise & Experience: Primary alcohols are first oxidized to aldehydes, which are then rapidly oxidized to carboxylic acids in the presence of a strong oxidant in aqueous media.[16] The aldehyde forms a hydrate intermediate in water, which is what is actually oxidized to the carboxylic acid.[16] A sluggish reaction often points to an insufficiently powerful oxidant or non-optimal reaction conditions.

  • Causality and Solutions:

    • Use a Sufficiently Strong Oxidizing Agent: Mild oxidants (like PCC or PDC) will stop at the aldehyde. For a complete conversion to the carboxylic acid in one step, you need a strong oxidizing agent.

    • Ensure Proper Reaction Conditions: The choice of solvent and pH is critical. Many oxidations are performed under acidic conditions, which can also help to catalyze the reaction.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation of the product. It is often best to start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature.

Oxidizing Agent Typical Conditions Advantages & Considerations
Jones Reagent (CrO₃ in H₂SO₄/acetone) Acetone, 0 °C to RTVery effective and fast. The reaction is often exothermic. Chromium waste is toxic and requires careful disposal.[17]
Potassium Permanganate (KMnO₄) Basic or Acidic aq. solution, heatPowerful and inexpensive oxidant. Can be difficult to control and may cleave other bonds if not used carefully.[16][18][19]
Sodium or Potassium Dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) Aqueous H₂SO₄A classic, strong oxidant. Like Jones Reagent, produces toxic chromium waste.
Section 3: General FAQs
Q5: My reaction seems to stall before completion, even after trying the suggestions above. What are the possible causes?

A5: A stalled reaction can be one of the most frustrating issues in synthesis. The cause is often a subtle problem with reagents, setup, or a competing process.

  • Expertise & Experience: When a reaction stops prematurely, it's essential to think systematically about what could be inhibiting the process. Common culprits include reagent deactivation, catalyst poisoning, or the formation of an inhibiting byproduct.

  • Troubleshooting Steps:

    • Re-evaluate Reagent Quality: Have your reagents been stored properly? Anhydrous solvents can absorb atmospheric moisture. Bases like NaH can be passivated by an outer layer of NaOH if stored improperly. It is often useful to test or purify reagents if they are from an old bottle.[20]

    • Check for Catalyst Deactivation: Is your catalyst being poisoned? In acid-catalyzed reactions, trace amounts of basic impurities can neutralize the catalyst. In reactions using metal catalysts, impurities can sometimes bind to the metal and deactivate it.

    • Consider Product Inhibition: In some cases, the product of the reaction can itself act as an inhibitor, slowing the reaction as its concentration increases. While less common for the reactions discussed here, it is a possibility to consider.

    • Is the Reaction Truly Stalled? Organic reactions can sometimes be very slow.[5][21] Before concluding the reaction has stalled, ensure you have let it run for a sufficient amount of time, monitoring periodically by TLC or GC/LC-MS to confirm that no further change is occurring.

Section 4: Experimental Protocols
Protocol A: Optimized Saponification of Methyl 4-Methoxybutanoate
  • Trustworthiness: This protocol is designed for high-yield, irreversible hydrolysis.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 4-methoxybutanoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add sodium hydroxide (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and stir vigorously. Monitor the reaction progress by TLC or GC by taking small aliquots. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 6M HCl. The product, this compound, may precipitate or can be extracted with a solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Protocol B: Jones Oxidation of 4-Methoxy-1-butanol
  • Trustworthiness: This protocol uses a powerful oxidant for efficient conversion. Caution: Jones reagent is highly corrosive and contains Cr(VI), a carcinogen. Handle with extreme care in a fume hood.

  • Setup: Dissolve 4-methoxy-1-butanol (1.0 eq) in acetone in a flask equipped with a magnetic stir bar and an addition funnel. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Prepare Jones reagent separately by dissolving CrO₃ in water and slowly adding concentrated H₂SO₄. Add the prepared Jones reagent dropwise via the addition funnel to the alcohol solution, maintaining the temperature below 10 °C. An orange/brown color will persist while the reagent is in excess.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours. The solution should turn a cloudy green/blue color, indicating the consumption of the Cr(VI) oxidant.

  • Workup: Quench the reaction by adding isopropanol until the solution remains green. Remove the acetone under reduced pressure.

  • Isolation: Extract the remaining aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound, which can be further purified by distillation or chromatography.

References

Preventing the formation of byproducts in 4-Methoxybutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxybutanoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and prevent the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section provides in-depth solutions to specific problems that may arise during the synthesis of this compound, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Question 1: My final product is contaminated with 4-hydroxybutanoic acid or its derivatives. What is causing this, and how can I prevent it?

Answer:

The presence of 4-hydroxybutanoic acid or its derivatives, such as γ-butyrolactone (GBL), points towards the cleavage of the methyl ether bond in your target molecule. This is a common issue, particularly when acidic conditions are employed during the reaction or workup.

Root Cause Analysis:

Ethers are generally stable but can undergo cleavage under strong acidic conditions, especially in the presence of nucleophiles like halide ions (Br⁻, I⁻).[1][2] The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol).[1][2] Subsequently, a nucleophile can attack the carbon atom, leading to the cleavage of the C-O bond. This can occur through either an SN1 or SN2 mechanism, depending on the structure of the ether.[3][4][5] In the case of this compound, the primary carbon makes an SN2 pathway more likely.[2][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ether cleavage.

Preventative Measures & Protocols:

  • Mindful Workup: During aqueous workup, if an acid wash is necessary, use a dilute, non-nucleophilic acid (e.g., dilute H₂SO₄) and keep the temperature low. Promptly neutralize the mixture before extraction.

  • Purification Strategy: Opt for purification methods that do not involve acidic conditions. Flash chromatography using a neutral stationary phase like deactivated silica gel is recommended over acidic washes or distillations at high temperatures which can promote decomposition.

  • Alternative Synthetic Routes: If the primary synthesis route requires harsh acidic conditions, consider an alternative pathway. For instance, synthesis via the malonic ester route generally employs basic conditions for the alkylation step, followed by hydrolysis and decarboxylation, which can be controlled to avoid strong acidity.[6][7][8]

Question 2: I'm attempting the synthesis from γ-butyrolactone (GBL) and sodium methoxide, but the yield is low, and I'm isolating unreacted starting material. How can I improve the conversion?

Answer:

This is a common challenge when synthesizing this compound from GBL. The reaction involves the nucleophilic ring-opening of the lactone by methoxide, followed by an acidic workup to protonate the resulting carboxylate. Incomplete reaction is often due to several factors.

Root Cause Analysis:

  • Insufficient Base: The reaction is an equilibrium process. An insufficient amount of sodium methoxide may not drive the reaction to completion.

  • Reaction Time and Temperature: The ring-opening of GBL may require sufficient time and/or elevated temperatures to proceed to completion.

  • Moisture: Sodium methoxide is highly sensitive to moisture. The presence of water will consume the methoxide, reducing its effective concentration and hindering the reaction.

Optimization Strategy:

ParameterStandard ConditionOptimized ConditionRationale
Sodium Methoxide 1.0 - 1.1 equivalents1.2 - 1.5 equivalentsDrives the equilibrium towards the product.
Solvent MethanolAnhydrous MethanolPrevents consumption of sodium methoxide by water.
Temperature Room TemperatureRefluxIncreases the reaction rate.
Reaction Time 1-2 hoursMonitor by TLC/GCEnsures the reaction proceeds to completion.

Experimental Protocol: Optimized Synthesis from γ-Butyrolactone

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add freshly prepared sodium methoxide (1.2 eq.) to anhydrous methanol in a flame-dried flask.

  • Addition of GBL: Slowly add γ-butyrolactone (1.0 eq.) to the stirred solution of sodium methoxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC analysis.

  • Workup: After completion, cool the reaction to room temperature and carefully neutralize with an appropriate acid (e.g., HCl in methanol) to a pH of ~7.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several viable synthetic pathways exist, each with its own advantages and potential for byproduct formation.[9] The most common include:

  • Oxidation of 4-methoxy-1-butanol: This method involves the oxidation of the corresponding alcohol.[9] Care must be taken to avoid over-oxidation or side reactions depending on the chosen oxidizing agent.

  • Ring-opening of γ-butyrolactone: This is a popular method utilizing a nucleophile like sodium methoxide to open the lactone ring.[9][10]

  • Williamson Ether Synthesis: This involves the reaction of a 4-halobutanoate ester with sodium methoxide, followed by hydrolysis of the ester.

  • Malonic Ester Synthesis: This classic method allows for the construction of the carbon skeleton followed by functional group manipulation.[6][7]

Q2: During the oxidation of 4-methoxy-1-butanol, what byproducts should I be aware of?

A2: The primary concern is over-oxidation. Depending on the strength of the oxidizing agent, you might form byproducts such as succinic acid if the ether linkage is cleaved. Incomplete oxidation can leave unreacted starting material or the intermediate aldehyde, 4-methoxybutanal. The choice of a mild and selective oxidizing agent like PCC (Pyridinium chlorochromate) or a Swern oxidation can help to minimize these byproducts.

Q3: Can I use a methylating agent on 4-hydroxybutanoic acid or its ester?

A3: Yes, this is a viable approach. Using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) to alkylate the hydroxyl group of a 4-hydroxybutanoate ester is a common strategy. It is crucial to use an ester derivative (e.g., methyl 4-hydroxybutanoate) to protect the carboxylic acid functionality, which would otherwise be deprotonated by the base.[11] After methylation, the ester can be hydrolyzed to yield this compound.

Q4: What is the role of a phase transfer catalyst in the synthesis of this compound?

A4: A phase transfer catalyst can be beneficial in Williamson ether synthesis-type approaches where you have two immiscible phases. For example, if you are reacting an aqueous solution of sodium methoxide with a 4-halobutanoate ester in an organic solvent, a phase transfer catalyst like a quaternary ammonium salt can facilitate the transfer of the methoxide nucleophile into the organic phase, thereby increasing the reaction rate and yield.

Q5: Are there any specific safety precautions I should take during the synthesis of this compound?

A5: Standard laboratory safety practices should always be followed. Specifically:

  • Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood under an inert atmosphere.

  • γ-Butyrolactone (GBL): Be aware of the regulations concerning GBL in your jurisdiction, as it is a precursor to GHB.[12][13]

  • Oxidizing Agents: Many oxidizing agents are toxic and/or pyrophoric. Handle them with appropriate care and personal protective equipment.

References

Scaling up the synthesis of 4-Methoxybutanoic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant. Scaling up chemical processes introduces complexities that can impact yield, purity, and safety.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter.

Overview of the Synthetic Pathway

The most common and scalable method for synthesizing this compound involves the nucleophilic ring-opening of γ-butyrolactone (GBL) using a methoxide source, typically sodium methoxide. The reaction proceeds by the methoxide anion attacking the carbonyl carbon of the lactone, leading to the opening of the five-membered ring. A subsequent acidic workup protonates the resulting carboxylate to yield the final product.[3][4]

Synthesis_of_4_Methoxybutanoic_Acid cluster_reaction Reaction Step cluster_workup Workup & Purification GBL γ-Butyrolactone Intermediate Sodium 4-methoxybutanoate (Intermediate Salt) GBL->Intermediate 1. Nucleophilic Attack & Ring Opening NaOMe Sodium Methoxide (in Methanol) NaOMe->Intermediate Product This compound Intermediate->Product 2. Protonation Acid Acidic Workup (e.g., HCl, H₂SO₄) Acid->Product Byproduct Sodium Salt (e.g., NaCl) Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion IPC Check: Reaction Complete? Start->Check_Conversion Check_Workup Analyze Aqueous Waste: Product Loss? Check_Conversion->Check_Workup Yes Sol_Time_Temp Increase Reaction Time or Optimize Temperature Check_Conversion->Sol_Time_Temp No Check_Impurities Analyze Product: New Impurities Present? Check_Workup->Check_Impurities No Sol_Workup Optimize Workup: Adjust pH, Add Brine, Re-extract Check_Workup->Sol_Workup Yes Sol_Conditions Investigate Side Reactions: Ensure Anhydrous Conditions, Control Temperature Check_Impurities->Sol_Conditions Yes End End Check_Impurities->End No (Re-evaluate Process) Sol_Reagent Verify Reagent Quality (e.g., NaOMe) Sol_Time_Temp->Sol_Reagent

References

Best practices for storing and handling 4-Methoxybutanoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxybutanoic acid (CAS 29006-02-8). This document provides researchers, scientists, and drug development professionals with best practices for storing and handling this bifunctional molecule to ensure its stability and prevent degradation. Our guidance is grounded in established chemical principles and aims to provide both practical steps and the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs) on General Storage & Handling

This section addresses the most common initial questions regarding the safe storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at -20°C .[1] It should be kept in its original, tightly sealed, corrosive-resistant container to prevent contamination and degradation.[2] While some suppliers may ship the product at room temperature, refrigerated or frozen storage is crucial for minimizing potential degradation pathways over time.[1] The compound is a combustible liquid and should be stored away from heat, sparks, and open flames.[2]

Q2: What are the primary chemical hazards and what personal protective equipment (PPE) is required?

A2: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[3][4] Therefore, stringent safety protocols must be followed.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and appropriate protective clothing.[5]

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6] An emergency eyewash station and safety shower should be readily accessible.

Q3: What chemicals and materials are incompatible with this compound?

A3: Due to its chemical structure, this compound is incompatible with several classes of materials:

  • Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide) in an acid-base neutralization reaction.[7]

  • Strong Oxidizing Agents: The ether linkage and alkyl chain can be susceptible to oxidation.[6][8] Contact with strong oxidizers should be avoided.

  • Metals: The compound may be corrosive to certain metals.[2] It is recommended to avoid storing or handling it in metal containers unless they are certified as corrosion-resistant.[9]

Section 2: Understanding and Preventing Degradation

This section provides a deeper technical dive into the chemical vulnerabilities of this compound and the protocols to mitigate them.

Q4: What are the primary chemical structures in this compound that are susceptible to degradation?

A4: this compound contains two key functional groups that dictate its reactivity and potential for degradation: the carboxylic acid (-COOH) group and the methoxy (-OCH₃) ether group.[10] The carboxylic acid is acidic and can undergo reactions like esterification, while the ether linkage can be cleaved under specific conditions.[10] Understanding the reactivity of both is crucial for preventing unwanted side reactions.

Q5: What are the main degradation pathways for this molecule?

A5: There are three primary degradation pathways that can compromise the purity of this compound:

  • Self-Condensation/Esterification: Like all carboxylic acids, it can react with alcohols to form esters.[11] If the product is contaminated with alcohols or exposed to alcoholic solvents for extended periods, ester formation can occur, especially in the presence of an acid catalyst. Conversely, if the compound is an ester, hydrolysis can occur, leading back to the carboxylic acid.[12]

  • Acid-Catalyzed Ether Cleavage: The methoxy group can be cleaved under strong acidic conditions.[10][13] This reaction typically requires harsh conditions (e.g., strong mineral acids like HBr or HI) but could be a concern in certain reaction matrices over time.

  • Oxidative Degradation: Ethers are susceptible to oxidation, which can proceed via a free-radical mechanism to form hydroperoxides or undergo cleavage.[8][14] This process can be initiated by exposure to air (oxygen), light, or heat, particularly in the presence of metal ion contaminants.

cluster_Main This compound cluster_Pathways Potential Degradation Pathways cluster_Causes Initiating Conditions Compound CH₃O-(CH₂)₃-COOH Ester Esterification (with ROH contaminant) CH₃O-(CH₂)₃-COOR Compound->Ester [1] Cleavage Acid-Catalyzed Cleavage (Strong Acid) HO-(CH₂)₃-COOH + CH₃X Compound->Cleavage [2] Oxidation Oxidative Degradation (O₂, Light, Heat) Aldehydes, Peroxides, etc. Compound->Oxidation [3] Cause_Ester Alcohol Contamination + Acid Catalyst Cause_Ester->Ester Cause_Cleavage Strong Acidic pH Cause_Cleavage->Cleavage Cause_Oxidation Air, Light, Heat Exposure Cause_Oxidation->Oxidation

Caption: Primary degradation pathways for this compound.

Q6: How can I prevent degradation when using the compound in an experiment?

A6: Adhering to a strict handling protocol is key to preserving the integrity of the reagent during experimental use.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the vial to warm to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which could lead to hydrolysis-related side reactions.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use syringe techniques for transferring the liquid.

  • Solvent Purity: Use high-purity, anhydrous solvents, especially if the reaction is run for an extended period or at elevated temperatures. This minimizes contaminants that could react with the carboxylic acid or ether moieties.

  • Avoid Strong Acids/Bases: Unless required by the reaction protocol, avoid exposing the compound to strong acids or bases, which can catalyze degradation.[7][13]

  • Light Protection: Store stock solutions in amber vials or protect them from light to prevent potential photo-initiated oxidative degradation.[15]

  • Minimize Heat Exposure: Use the lowest effective temperature for your reaction and avoid prolonged heating, which can accelerate all degradation pathways.[8]

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the potential degradation of this compound.

Q7: I suspect my this compound has degraded. How can I confirm this?

A7: If you observe unexpected experimental results, such as low yields or the appearance of impurities, you can use several analytical techniques to assess the purity of your starting material.

Analytical TechniqueSignature of Degradation
¹H NMR Spectroscopy Appearance of new signals. For example, cleavage of the methoxy group would result in the disappearance of the characteristic singlet around 3.3 ppm and the appearance of signals corresponding to a terminal alcohol.[10]
FT-IR Spectroscopy Broadening of the O-H stretch (around 3000 cm⁻¹) could indicate the formation of water or alcohol byproducts. Changes in the C-O ether stretch region (1050-1150 cm⁻¹) may also be indicative of degradation.[10]
Gas Chromatography (GC) Appearance of multiple peaks in the chromatogram where one was expected. A new peak with a shorter retention time might indicate a more volatile degradation product.[10]
Acid-Base Titration A lower-than-expected molarity for a standardized solution could indicate that the carboxylic acid has undergone reactions such as esterification, reducing the number of acidic protons available for titration.
Sodium Bicarbonate Test A qualitative test. The lack of, or weak, effervescence (CO₂ evolution) when a small sample is added to a sodium bicarbonate solution could suggest that the carboxylic acid group is no longer present in the expected concentration.[16]
Q8: My reaction yield is low, and I suspect reagent degradation is the cause. What should I do?

A8: If you suspect reagent degradation is affecting your experiment, follow this troubleshooting workflow to diagnose and resolve the issue.

start Low Yield or Unexpected Byproducts check_purity 1. Confirm Purity of Starting Material (e.g., NMR, GC) start->check_purity degraded Degradation Confirmed check_purity->degraded Impurities Found pure Material is Pure check_purity->pure No Impurities new_reagent 2. Obtain a New, Verified Lot of this compound degraded->new_reagent review_storage 3. Review Storage Conditions (Temp, Container, Age) degraded->review_storage review_protocol 4. Review Experimental Protocol (Solvents, Temp, Atmosphere) pure->review_protocol rerun 5. Re-run Experiment with New Reagent & Validated Protocol new_reagent->rerun review_storage->new_reagent review_protocol->rerun

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Methoxybutanoic Acid Using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous structural confirmation of small organic molecules is a foundational requirement. While various analytical techniques provide pieces of the puzzle—mass spectrometry revealing molecular weight and infrared spectroscopy identifying functional groups—Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise atomic connectivity and chemical environment within a molecule.

This guide provides an in-depth, practical comparison of using ¹H and ¹³C NMR to confirm the structure of 4-methoxybutanoic acid. We will move beyond a simple recitation of data to explain the causality behind the spectral patterns and outline a robust, self-validating experimental workflow suitable for any research setting.

The Hypothesis: The Predicted NMR Profile of this compound

Before entering the lab, a critical first step is to predict the NMR spectrum based on the hypothesized structure. This predictive process forms the basis of our experimental validation. The structure of this compound (C₅H₁₀O₃) is shown below, with protons and carbons labeled for analysis.

Structure and Atom Labeling:

¹H NMR Spectrum Prediction

The ¹H NMR spectrum provides information on the electronic environment, count, and neighboring protons for each unique hydrogen atom.

  • Proton (a) - Carboxylic Acid (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. It is expected to appear as a broad singlet far downfield. The broadness results from hydrogen bonding and chemical exchange.[1][2]

  • Proton (b) - Methylene alpha to Carbonyl (-CH₂-C=O): These protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They have two neighboring protons on carbon (c), so according to the n+1 rule, the signal should be a triplet.

  • Proton (c) - Methylene (-O-CH₂-CH₂-): These protons are situated between two other methylene groups. They are coupled to the two protons at (b) and the two protons at (d). This complex coupling could result in a multiplet, often a quintet or sextet if coupling constants are similar.

  • Proton (d) - Methylene alpha to Ether Oxygen (-O-CH₂-): Being attached to a carbon bonded to an electronegative oxygen atom, these protons will be deshielded. They are coupled to the two neighboring protons on carbon (c), resulting in a triplet.

  • Proton (e) - Methoxyl (-OCH₃): These three protons are equivalent and attached to an oxygen atom, causing a downfield shift. With no adjacent protons, their signal will be a sharp singlet.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum identifies all unique carbon environments. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed in standard spectra.[3]

  • Carbonyl Carbon (-C=O): The carbon of the carboxylic acid is the most deshielded due to being double-bonded to one oxygen and single-bonded to another. It will appear significantly downfield.[4][5]

  • Methylene Carbon alpha to Ether Oxygen (-O-CH₂-): This carbon is bonded to a highly electronegative oxygen, causing a significant downfield shift.

  • Methoxyl Carbon (-OCH₃): Also bonded to an electronegative oxygen, this carbon will be shifted downfield.

  • Methylene Carbon alpha to Carbonyl (-CH₂-C=O): The proximity to the carbonyl group causes a moderate downfield shift.

  • Methylene Carbon (-O-CH₂-CH₂-): This is the most shielded of the methylene carbons, as it is furthest from the strongly electron-withdrawing carbonyl group, and will appear furthest upfield among the CH₂ groups.

Summary of Predicted Data

The expected chemical shifts, multiplicities, and integrations are summarized below.

Assignment Label Predicted ¹H Shift (δ, ppm) ¹H Multiplicity ¹H Integration Predicted ¹³C Shift (δ, ppm)
Carboxylic Acida10.0 - 13.0Broad Singlet1H175 - 185
α-Carbonyl CH₂b~2.5Triplet2H30 - 40
Methylenec~1.9Multiplet2H20 - 30
α-Ether CH₂d~3.4Triplet2H65 - 75
Methoxyl CH₃e~3.3Singlet3H55 - 65

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any analytical result hinges on a meticulously executed and well-justified protocol. The following steps are designed to yield high-quality, reproducible NMR data.

Workflow for Structural Confirmation

G cluster_prep Preparation & Hypothesis cluster_exp Experimentation cluster_analysis Analysis & Confirmation A Hypothesize Structure: This compound B Predict ¹H and ¹³C NMR Spectra A->B Based on Structure F Compare Experimental Data with Prediction B->F C Prepare Sample (Solvent, Standard) D Acquire NMR Data (¹H, ¹³C, DEPT) C->D E Process & Analyze Spectra (Integrate, Assign Peaks) D->E E->F G Structure Confirmed F->G Match H Structure Rejected F->H Mismatch

Caption: Workflow for NMR-based structural confirmation.

Step-by-Step Sample Preparation

The quality of the final spectrum is profoundly affected by proper sample preparation.

  • Mass Measurement: Accurately weigh 15-25 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

    • Causality: Sufficient concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. However, overly concentrated samples can lead to line broadening in ¹H spectra due to increased viscosity.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.

    • Causality: Deuterated solvents are used because the deuterium (²H) nucleus resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H spectrum. The spectrometer also uses the deuterium signal for field-frequency stabilization, known as the "lock".[7]

  • Dissolution & Internal Standard: Gently agitate the vial to fully dissolve the sample. Add a small amount of Tetramethylsilane (TMS) as an internal standard.

    • Causality: TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra. It is chemically inert and volatile, making it an ideal standard.[6]

  • Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, unscratched 5 mm NMR tube.

    • Causality: Any suspended particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved spectral lines. Filtration is a non-negotiable step for high-resolution NMR.[7]

  • Labeling: Clearly label the NMR tube cap with a unique identifier. Do not use paper labels on the tube itself, as this can interfere with the spinning in the spectrometer.[8]

Data Analysis: Correlating Spectrum to Structure

With the data acquired, the final step is to assign each signal to its corresponding atoms in the molecule, validating our initial hypothesis.

Representative Experimental NMR Data

The following table presents a typical experimental dataset for this compound acquired in CDCl₃.

Signal ¹H Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Shift (δ, ppm) Atom Assignment
111.21br s1.00179.8-C OOH / -COOH
23.45t2.0171.5-O-CH₂ -
33.34s3.0058.9-OCH₃
42.51t1.9930.7-CH₂ -COOH
51.96m2.0324.3-CH₂-CH₂ -CH₂-
Analysis and Confirmation
  • Signal 1 (¹H: 11.21 ppm, ¹³C: 179.8 ppm): The very downfield ¹H signal at 11.21 ppm is characteristic of a carboxylic acid proton.[2] The corresponding ¹³C signal at 179.8 ppm falls squarely in the range for carboxylic acid carbonyls.[1] This confirms the presence of the -COOH group.

  • Signal 3 (¹H: 3.34 ppm, ¹³C: 58.9 ppm): A sharp singlet in the ¹H spectrum integrating to three protons is indicative of a methyl group with no adjacent proton neighbors. Its chemical shift, along with the ¹³C shift of 58.9 ppm, strongly supports the -OCH₃ (methoxyl) group.

  • Signal 2 (¹H: 3.45 ppm, ¹³C: 71.5 ppm): This triplet integrating to two protons is consistent with a methylene group next to another CH₂ group. The significant downfield shift in both ¹H and ¹³C spectra confirms it is the methylene group directly attached to the electronegative ether oxygen (-O-CH₂ -).

  • Signal 4 (¹H: 2.51 ppm, ¹³C: 30.7 ppm): A triplet integrating to two protons at a moderately deshielded position points to the methylene group alpha to the carbonyl (-CH₂ -COOH).

  • Signal 5 (¹H: 1.96 ppm, ¹³C: 24.3 ppm): This multiplet, integrating to two protons, is the most upfield of the CH₂ signals. This assignment fits the central methylene group, which is furthest from the electron-withdrawing oxygen atoms.

The experimental data aligns perfectly with the predicted spectrum. The chemical shifts, splitting patterns, and integrations all correspond to the proposed structure of this compound, providing unambiguous confirmation.

Performance Comparison: NMR vs. Alternative Techniques

While NMR is definitive, it's useful to understand its place among other common analytical techniques for organic molecules.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Unambiguous structure elucidation; non-destructive.Lower sensitivity than MS; requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity; small sample requirement.Does not provide direct connectivity for isomers; fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H).Fast, simple, and inexpensive.Provides limited information on the overall molecular skeleton; ambiguous for complex molecules.
HPLC / GC Separation and quantification of components in a mixture.[9][10]Excellent for purity assessment and quantification.Provides no structural information on its own (requires a detector like MS or NMR).

Final Assessment

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful, self-validating method for the structural confirmation of this compound. By first predicting the spectral output from a hypothesized structure and then comparing it against meticulously acquired experimental data, researchers can achieve the highest level of confidence in a molecule's identity. This rigorous approach is indispensable in fields where molecular structure dictates function, from materials science to pharmaceutical development.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methoxybutanoic Acid: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of 4-Methoxybutanoic acid, a carboxylic acid derivative, is essential in various research and quality control settings. This guide provides an in-depth, comparative analysis of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into a detailed, validated HPLC-UV protocol, explaining the scientific rationale behind each methodological choice. This is followed by a direct comparison with the GC-MS approach, evaluating critical performance metrics such as sensitivity, selectivity, and operational complexity. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable analytical method for their specific application, ensuring data integrity and reliability in line with international standards.

Introduction: The Analytical Challenge of this compound

This compound (C₅H₁₀O₃, MW: 118.13 g/mol ) is an organic compound featuring a four-carbon chain with a terminal carboxylic acid group and a methoxy group at the opposite end.[1][2] This structure imparts both acidic and ether-like properties, making it a versatile intermediate in chemical synthesis.[1][2] Accurate quantification is paramount for reaction monitoring, purity assessment, and stability testing.

The primary analytical challenge lies in its molecular structure. Like many short-chain fatty acids (SCFAs), this compound lacks a strong, distinctive chromophore, which complicates direct detection by UV spectrophotometry at higher wavelengths.[3] However, the carboxylic acid functional group does exhibit UV absorbance at low wavelengths (~210 nm), providing a viable, direct route for quantification via HPLC-UV. This guide will first establish a robust HPLC-UV method before comparing it to the more sensitive, but also more complex, GC-MS technique often employed for volatile acids.[4][5]

Part 1: Primary Method – Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a cornerstone technique in analytical chemistry, favored for its robustness, cost-effectiveness, and widespread availability.[6][7] The method we will develop focuses on direct analysis without the need for derivatization, streamlining the workflow.

Principle and Methodological Rationale

The core principle involves separating this compound from other sample components on a reversed-phase column, followed by its detection and quantification based on its absorbance of UV light.

  • Column Selection : A C18 reversed-phase column is the workhorse for separating moderately polar to non-polar compounds. The separation mechanism is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase (C18) and the polar mobile phase. For this compound, a C18 column provides excellent retention and peak shape.

  • Mobile Phase Composition : The choice of mobile phase is critical for analyzing acidic compounds. A key challenge is managing the ionization state of the carboxylic acid group.

    • Causality : In a neutral or basic mobile phase, the carboxylic acid will be deprotonated (COO-), making it highly polar and resulting in poor retention and peak tailing on a reversed-phase column.

    • Solution : To ensure the analyte is in its non-ionized, more hydrophobic form (COOH), the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa. Adding a small amount of an acid like phosphoric acid or formic acid suppresses ionization, leading to better retention, sharper peaks, and improved reproducibility.[6][8] A mixture of acidified water and an organic modifier like acetonitrile allows for the fine-tuning of retention time.

  • Detector Wavelength Selection : The carboxyl group (-COOH) has a characteristic UV absorbance maximum around 200-210 nm.[9][10] Operating at 210 nm provides sufficient sensitivity for quantification while minimizing interference from some solvents.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow Filter Filter Inject Inject Filter->Inject Detect Detect Integrate Integrate Detect->Integrate

Caption: HPLC-UV Experimental Workflow

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • System: HPLC with UV or Photodiode Array (PDA) Detector.
  • Column: C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.
  • Run Time: 10 minutes.

2. Reagent and Sample Preparation:

  • Diluent: Mobile Phase (Acetonitrile/0.1% H₃PO₄ in Water, 40:60).
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards at concentrations of, for example, 1, 5, 10, 25, 50, and 100 µg/mL.
  • Sample Solution: Accurately weigh the sample, dissolve in the diluent, and dilute to an expected concentration within the calibration range (e.g., 50 µg/mL).
  • Filtration: Filter all solutions through a 0.45 µm PVDF or nylon syringe filter before injection.

3. System Suitability:

  • Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).
  • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 1.5.

4. Analysis:

  • Inject the diluent (as a blank), followed by the calibration standards, and then the sample solutions.

Method Validation: A Self-Validating System

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[11][12][13] A properly validated method is a self-validating system, providing inherent confidence in the results.

Table 1: Summary of HPLC-UV Method Validation Parameters and Typical Results

Validation ParameterProcedureTypical Acceptance Criteria (ICH Q2(R1))Example Result
Specificity Inject blank, standard, and spiked sample. Assess peak purity.Analyte peak is free of interference from blank/matrix.Pass
Linearity Analyze 5-6 calibration standards across the desired range.Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration.[11]1 - 100 µg/mL
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.99.5% - 101.2%
Precision (RSD%) Repeatability: 6 replicate preparations at 100% concentration.Intermediate: Repeat on a different day/with a different analyst.RSD ≤ 2.0%Repeatability: 0.8%Intermediate: 1.3%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3:1).Report value.0.3 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N = 10:1).Report value.1.0 µg/mL
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Mobile Phase Organic ±2%).No significant impact on results (RSD ≤ 2.0%).Pass

Part 2: Comparative Analysis – Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC-UV is robust for routine analysis, GC-MS presents a powerful alternative, particularly when higher sensitivity or confirmatory identification is required.

Principle and Workflow Rationale

GC-MS separates volatile compounds in a gaseous mobile phase. For SCFAs like this compound, two main approaches exist:

  • Direct Aqueous Injection: The sample, acidified to ensure the analyte is in its volatile acid form, is injected directly. This is fast but can contaminate the GC system over time.[4][5]

  • Derivatization: The carboxylic acid is chemically converted to a more volatile and thermally stable ester (e.g., methyl or silyl ester). This is a more common and robust approach, though it adds a sample preparation step.[4]

Following separation in the GC column, the analyte enters the mass spectrometer, which provides both quantification (based on ion abundance) and structural information (based on the fragmentation pattern), offering a much higher degree of specificity than UV detection.[14]

Method_Comparison Start Start: Quantify 4-MBA Q1 High Sensitivity (Trace Levels) or Confirmatory ID Needed? Start->Q1 Q2 High Sample Throughput & Low Cost are Priorities? Q1->Q2 No GCMS Primary Choice: GC-MS Q1->GCMS Yes HPLC Primary Choice: HPLC-UV Q2->HPLC Yes Q2->GCMS No (Complex Matrix)

Caption: Method Selection Logic

Performance Comparison: HPLC-UV vs. GC-MS

The choice between these two powerful techniques depends entirely on the analytical objective. The following table provides a direct comparison based on experimental data and established principles.[4][15]

Table 2: Objective Comparison of HPLC-UV and GC-MS for this compound Analysis

Performance MetricHPLC-UVGC-MSField-Proven Insight
Specificity Moderate. Based on retention time and UV absorbance. Co-elution is possible.Very High. Based on retention time and unique mass fragmentation pattern. Provides structural confirmation.GC-MS is superior for complex matrices (e.g., biological samples) where interferences are likely. HPLC-UV is sufficient for cleaner samples like reaction mixtures or formulated products.
Sensitivity (LOQ) Good (e.g., ~1 µg/mL or 1 ppm).Excellent (e.g., low ng/mL or ppb range).For trace impurity analysis or pharmacokinetic studies, GC-MS is the required technique. For assay and purity testing of the bulk substance, HPLC-UV sensitivity is more than adequate.
Derivatization Not required for direct analysis.Often required to improve volatility and peak shape, adding time and potential for error.The absence of a derivatization step makes the HPLC-UV workflow significantly faster and more robust for routine QC applications.
Sample Throughput High. Typical run times are 5-10 minutes.Moderate. Run times can be longer, and the derivatization step reduces overall throughput.HPLC-UV is better suited for high-throughput screening and QC environments.
Cost & Complexity Lower. Instrumentation is less expensive and easier to operate and maintain.Higher. Requires more specialized equipment, consumables (e.g., carrier gases), and operator expertise.For labs with budget constraints or a focus on routine testing, HPLC-UV offers a lower total cost of ownership.
Robustness High. The method is simple and less prone to variability.Moderate. Derivatization efficiency and GC inlet conditions can be sources of variability.The simplicity of the HPLC-UV method translates to excellent inter-laboratory reproducibility.

Discussion and Recommendations

As a Senior Application Scientist, my recommendation is always guided by the "fit-for-purpose" principle, a cornerstone of analytical method validation.[13][16]

  • Choose HPLC-UV for: Routine quality control, assay determination, purity testing, and process monitoring where analyte concentrations are relatively high (µg/mL range and above). Its simplicity, high throughput, robustness, and lower cost make it the ideal workhorse method for these applications.

  • Choose GC-MS for: Trace-level quantification (ng/mL range), analysis in complex biological matrices, and applications requiring definitive structural confirmation. The superior sensitivity and specificity of GC-MS are indispensable when analyzing low-level impurities, metabolites, or when developing reference methods.

While this guide focuses on the two most common methods, other techniques like LC-MS could also be considered. LC-MS combines the separation of HPLC with the sensitive and specific detection of mass spectrometry, avoiding the need for derivatization that is common in GC-MS.[15][17]

Conclusion

The quantitative analysis of this compound can be effectively achieved by both HPLC-UV and GC-MS. A well-validated HPLC-UV method, as detailed in this guide, offers a robust, efficient, and cost-effective solution for the majority of quality control and assay applications. It stands as a self-validating system when developed and qualified according to ICH guidelines. In contrast, GC-MS provides unparalleled sensitivity and specificity, making it the superior choice for trace analysis and challenging sample matrices. By understanding the fundamental principles and comparative performance of each technique, researchers can confidently select the optimal analytical strategy to generate accurate, reliable, and defensible data.

References

Purity Assessment of 4-Methoxybutanoic Acid: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a non-negotiable cornerstone of scientific validity and regulatory compliance. 4-Methoxybutanoic acid, a key building block in the synthesis of various pharmaceutical agents and specialty chemicals, is no exception. Its purity can significantly influence reaction yields, impurity profiles of the final product, and ultimately, safety and efficacy.

This guide provides an in-depth, technical comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of this compound. We will explore the causality behind methodological choices, from direct injection to derivatization strategies, and objectively compare its performance against alternative techniques like High-Performance Liquid Chromatography (HPLC). All protocols and claims are grounded in established analytical principles and supported by experimental data to ensure scientific integrity.

The Analytical Challenge: Physicochemical Properties of this compound

This compound (C₅H₁₀O₃, MW: 118.13 g/mol , CAS: 29006-02-8) is a short-chain carboxylic acid containing an ether linkage.[1] Its carboxylic acid functional group introduces polarity and the capacity for hydrogen bonding, which dictates its chromatographic behavior. These properties present a specific set of challenges for GC analysis:

  • Low Volatility: The polarity of the carboxyl group reduces the molecule's volatility, making it less amenable to direct analysis in the gas phase.

  • Peak Tailing: The active hydrogen of the carboxyl group can interact with active sites within the GC inlet and column, leading to asymmetric, tailing peaks. This phenomenon complicates accurate integration and quantification.[2]

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures in the GC inlet can potentially lead to degradation.

These challenges necessitate a carefully considered analytical approach, often leading to a critical decision point: direct analysis versus derivatization.

GC-FID: The Workhorse for Volatile Compound Purity

GC-FID is a robust and widely adopted technique for the purity analysis of volatile and semi-volatile compounds.[3] Its high resolution, sensitivity for hydrocarbons, and straightforward operation make it a staple in quality control laboratories.

Approach 1: Direct Analysis of Underivatized this compound

Direct injection of this compound is the most straightforward approach, minimizing sample preparation. However, its success is highly dependent on mitigating the challenges outlined above.

Causality Behind Experimental Choices:

To achieve acceptable chromatography for a polar, underivatized acid, the entire GC flow path must be exceptionally inert. The goal is to minimize analyte interaction with active sites.

  • Column Selection: A highly polar, acid-modified polyethylene glycol (PEG) stationary phase is required. Columns like a DB-FATWAX Ultra Inert or an InertCap FFAP are specifically designed for the analysis of free fatty acids.[4][5] These columns have a surface treatment that masks active sites and provides a compatible environment for polar analytes, improving peak shape.

  • Inlet and Liner: A deactivated liner is crucial to prevent adsorption and degradation of the analyte in the hot injection port.

  • Temperature Program: A lower initial oven temperature allows for proper focusing of the analyte on the column, while a controlled ramp effectively elutes the compound.

Experimental Protocol: Direct GC-FID Analysis

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as isopropanol or acetone.

  • GC-FID Conditions:

    • System: Agilent 7890B GC with FID or equivalent.[5]

    • Column: DB-FATWAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet: Split/splitless injector at 250 °C, split ratio 50:1.

    • Oven Program: Initial temperature of 80 °C (hold for 1 min), ramp at 12 °C/min to 240 °C (hold for 5 min).[4]

    • Detector: FID at 260 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup gas (N₂): 25 mL/min.[3]

    • Injection Volume: 1 µL.

Expected Outcome & Limitations:

While this method is rapid, it is likely to produce peaks with some degree of tailing. This can make the accurate quantification of small impurities challenging, potentially impacting the limit of quantitation (LOQ).

Approach 2: Analysis via Derivatization

To overcome the limitations of direct analysis, derivatization is a widely used strategy.[6] This involves chemically modifying the polar carboxyl group to create a less polar, more volatile derivative, significantly improving chromatographic performance. The most common approach for carboxylic acids is esterification to form, for example, methyl esters.

Causality Behind Experimental Choices:

By converting the carboxylic acid to an ester (e.g., methyl 4-methoxybutanoate), we eliminate the active hydrogen, thereby reducing polarity and preventing unwanted interactions with the GC system. This results in sharper, more symmetrical peaks and improved sensitivity.

  • Derivatization Reagent: While various reagents exist, a common and effective choice is Boron Trifluoride-Methanol (BF₃-Methanol). It is highly efficient for esterifying free fatty acids.[7] Other options include (trimethylsilyl)diazomethane (TMS-DM), which is also highly effective but requires additional safety precautions.[6][8]

  • Column Selection: With a less polar derivative, a standard, robust mid-polar to non-polar column can be used, such as a DB-5ms or HP-5. This offers greater flexibility and often longer column lifetimes compared to specialized acid-modified columns.

Experimental Protocol: GC-FID Analysis with Derivatization

  • Sample Preparation (Methyl Ester Derivatization): a. Accurately weigh approximately 20 mg of the this compound sample into a screw-cap reaction vial. b. Add 2 mL of 14% BF₃-Methanol solution. c. Seal the vial tightly and heat at 60 °C for 10 minutes. d. Cool the vial to room temperature. e. Add 1 mL of hexane and 1 mL of deionized water. f. Vortex for 1 minute and allow the layers to separate. g. Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a GC vial for analysis.

  • GC-FID Conditions:

    • System: Agilent 7890B GC with FID or equivalent.

    • Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Inlet: Split/splitless injector at 250 °C, split ratio 50:1.

    • Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).

    • Detector: FID at 260 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup gas (N₂): 25 mL/min.

    • Injection Volume: 1 µL.

Self-Validating System and Trustworthiness:

The derivatization protocol itself contains an inherent validation check. Incomplete derivatization would be immediately apparent on the chromatogram as a broad, early-eluting peak corresponding to the unreacted this compound, in addition to the sharp peak of the methyl ester derivative. The absence of this underivatized peak confirms the reaction's completeness and the trustworthiness of the quantitative data obtained from the derivative.

Visualization of Analytical Workflows

GC_FID_Workflow cluster_direct Direct Analysis Workflow cluster_deriv Derivatization Workflow d_start Sample Weighing & Dilution d_prep Direct Injection into GC d_start->d_prep d_gc GC Separation (Polar Column) d_prep->d_gc d_fid FID Detection d_gc->d_fid d_data Data Analysis (Purity %) d_fid->d_data c_start Sample Weighing c_deriv Esterification (e.g., BF3-Methanol) c_start->c_deriv c_ext Liquid-Liquid Extraction c_deriv->c_ext c_gc GC Separation (Mid-polar Column) c_ext->c_gc c_fid FID Detection c_gc->c_fid c_data Data Analysis (Purity %) c_fid->c_data

Caption: Comparative workflows for GC-FID analysis of this compound.

Understanding Potential Impurities: A Synthesis-Based Approach

To develop a robust purity method, one must anticipate the potential impurities. A common synthesis route for this compound involves the ring-opening of γ-butyrolactone (GBL) with a methoxide source, such as sodium methoxide in methanol.

Synthesis cluster_impurities Potential Impurities GBL γ-Butyrolactone Product This compound GBL->Product Ring Opening MeOH Methanol / NaOMe MeOH->Product Imp1 Unreacted GBL Imp2 Residual Methanol Imp3 Sodium Salts Imp4 Side-reaction Products

Caption: Synthesis route and potential process-related impurities.

Based on this, the GC-FID method must be able to separate the main component from:

  • Unreacted γ-butyrolactone (GBL): A common starting material.[3]

  • Residual Solvents: Methanol used in the reaction.

  • Byproducts: Potential products from side reactions.

The derivatization GC-FID method is highly specific and will easily separate the derivatized analyte from these less volatile or highly volatile impurities.

Comparative Performance: GC-FID vs. HPLC-UV

While GC-FID is a powerful tool, HPLC with UV detection is another common technique for the analysis of organic acids. Here, we objectively compare their performance for the purity assessment of this compound.

The Challenge with HPLC-UV:

This compound lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV range (230-400 nm).[9] Detection is therefore limited to very low wavelengths (typically 200-210 nm), where many solvents and potential impurities also absorb, leading to a lack of specificity and high baseline noise.[9][10]

Experimental Protocol: Comparative HPLC-UV Method

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC-UV Conditions:

    • System: Agilent 1260 Infinity II LC System with DAD or equivalent.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

Data Presentation: Quantitative Performance Comparison

Performance ParameterGC-FID (with Derivatization)HPLC-UVKey Considerations
Specificity HighLow to ModerateGC-FID provides excellent separation from volatile impurities. HPLC-UV at 210 nm is prone to interference.[9]
Sensitivity (LOQ) ~0.01 - 0.1%~0.1 - 0.5%FID is highly sensitive to hydrocarbons. UV detection at low wavelengths is inherently less sensitive and noisy.[9]
Precision (%RSD) < 2%< 5%Both methods can achieve good precision, though GC peak shapes are superior.
Linearity (r²) > 0.999> 0.995Excellent linearity is achievable with both techniques.[9]
Analysis Time ~20 min~15 minRuntimes are comparable.
Sample Prep Time ~20-30 min~5 minDerivatization adds to the sample preparation time for GC.

Conclusion and Recommendation

For the purity assessment of this compound, GC-FID following a derivatization protocol is the superior and recommended method.

  • Expertise & Experience: While direct injection is faster, experience shows that the improved peak shape, sensitivity, and resolution achieved through derivatization provide more reliable and accurate purity values, especially for detecting trace impurities. The sharpness of the derivatized peak allows for more confident integration and a lower limit of quantitation.

  • Trustworthiness: The derivatization method provides a more robust and trustworthy result. The clear separation from potential process impurities and the symmetrical peak shape of the resulting methyl ester derivative lead to data that is defensible and of high scientific integrity.

  • Authoritative Grounding: The principles of derivatizing carboxylic acids for GC analysis are well-established in the scientific literature to overcome issues of polarity and volatility.[6][7]

While HPLC-UV can be used for a preliminary or qualitative assessment, its lack of sensitivity and specificity at the required low UV wavelength makes it unsuitable for a rigorous, quantitative purity determination of this compound. For researchers and drug development professionals requiring the highest level of confidence in their analytical data, the investment in the derivatization workflow for GC-FID analysis is unequivocally justified.

References

A Comparative Guide to the Biological Activities of 4-Methoxybutanoic Acid and Butyric Acid: A Proposal for Experimental Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Short-Chain Fatty Acids and Their Derivatives

Short-chain fatty acids (SCFAs) are increasingly recognized as pivotal signaling molecules that mediate the intricate communication between the gut microbiota and the host. Among these, butyric acid, a four-carbon SCFA, has garnered significant attention for its multifaceted roles in maintaining gut homeostasis, modulating immune responses, and influencing cellular processes through epigenetic modifications.[1][2] Its therapeutic potential in a range of conditions, from inflammatory bowel disease to cancer, is an area of active investigation.[[“]]

Structural modifications of natural bioactive compounds present a compelling strategy in drug discovery to enhance efficacy, improve pharmacokinetic properties, and potentially uncover novel biological activities. 4-Methoxybutanoic acid, a structural analog of butyric acid featuring a methoxy group at the terminal carbon, represents such a modification. While the biological activities of butyric acid are well-documented, this compound remains largely unexplored. This guide provides a comprehensive overview of the known biological activities of butyric acid and proposes a detailed experimental framework to comparatively evaluate the biological effects of this compound. This investigation is critical for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of SCFAs and to identify novel therapeutic candidates.

Butyric Acid: A Well-Established Modulator of Host Physiology

Butyric acid is a primary product of the microbial fermentation of dietary fibers in the colon.[2] Its biological effects are mediated through several key mechanisms:

  • Energy Source for Colonocytes: Butyric acid is the preferred energy substrate for the epithelial cells lining the colon, contributing significantly to the integrity and function of the gut barrier.[4]

  • Histone Deacetylase (HDAC) Inhibition: Butyric acid is a well-characterized inhibitor of class I and IIa histone deacetylases.[1][5] By inhibiting HDACs, butyric acid promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional regulation of genes involved in cell cycle arrest, apoptosis, and differentiation.[5]

  • G-Protein Coupled Receptor (GPCR) Agonism: Butyric acid acts as a ligand for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2). Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, triggers downstream signaling cascades that modulate inflammation and metabolic processes.[2]

These mechanisms underpin the diverse physiological roles of butyric acid, which include potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, induction of apoptosis in cancer cells, and modulation of gut hormone secretion.[2]

This compound: An Enigmatic Derivative with Untapped Potential

In stark contrast to the wealth of data on butyric acid, the biological activities of this compound are largely uncharacterized. Its chemical structure consists of a butanoic acid backbone with a methoxy (-OCH3) group at the C4 position.[6] While some sources suggest potential antioxidant and antihistamine properties, these claims lack robust experimental validation.

The introduction of a methoxy group can significantly alter the physicochemical properties of a molecule, including its polarity, lipophilicity, and ability to form hydrogen bonds. These changes can, in turn, influence its interaction with biological targets. Studies on other methoxy-substituted fatty acids have revealed potent biological activities, including cytotoxicity against cancer cells and antimicrobial effects.[7][8] This suggests that this compound may possess a distinct and potentially valuable biological activity profile compared to its parent compound, butyric acid. For instance, the methoxy group might alter its affinity for HDACs or its ability to activate GPCRs. Furthermore, the structural similarity of some methoxy-containing butanoic acid derivatives to GABA has led to the investigation of their effects on GABA receptors, suggesting a potential for neurological activity.

Proposed Experimental Framework for a Comparative Analysis

To elucidate the biological activities of this compound and compare them to butyric acid, a systematic experimental approach is proposed. The following assays will provide a comprehensive and objective comparison of their performance.

Part 1: Assessment of Cytotoxicity and Effects on Cell Proliferation

A fundamental step in characterizing any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[9][10][11]

  • Cell Culture: Seed target cells (e.g., human colon cancer cell line HCT116 and a non-cancerous colon epithelial cell line NCM460) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and butyric acid (e.g., from 0.1 mM to 10 mM) in complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) values will be determined from the dose-response curves.

CompoundCell Line24h IC₅₀ (mM)48h IC₅₀ (mM)72h IC₅₀ (mM)
Butyric Acid HCT116
NCM460
This compound HCT116
NCM460
Part 2: Evaluation of Histone Deacetylase (HDAC) Inhibitory Activity

Given that HDAC inhibition is a key mechanism of butyric acid's action, it is crucial to determine if this compound shares this property. A fluorometric HDAC activity assay provides a sensitive and high-throughput method for this assessment.[12][13][14][15][16]

  • Reagent Preparation: Prepare the HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the manufacturer's instructions (e.g., Abcam, ab156064).

  • Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the fluorogenic substrate, and either purified human HDAC1 enzyme or nuclear extracts from treated cells.

  • Inhibitor Addition: Add serial dilutions of this compound, butyric acid, or a known HDAC inhibitor (e.g., Trichostatin A as a positive control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal. Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of 355/460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ values.

CompoundTargetIC₅₀ (µM)
Butyric Acid Purified HDAC1
Nuclear Extract
This compound Purified HDAC1
Nuclear Extract
Trichostatin A Purified HDAC1
Nuclear Extract
Part 3: Assessment of G-Protein Coupled Receptor (GPCR) Activation

To investigate whether this compound can activate known SCFA receptors, a β-arrestin recruitment assay can be employed. This assay provides a robust and generic platform for monitoring GPCR activation.[17][18][19][20][21]

  • Cell Lines: Utilize engineered cell lines co-expressing the GPCR of interest (e.g., GPR41, GPR43, or GPR109a) fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

  • Cell Plating: Seed the cells in a 384-well white plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound and butyric acid to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Signal Detection: Add the substrate for the reporter enzyme and measure the resulting luminescence, which is proportional to β-arrestin recruitment.

  • Data Analysis: Plot the luminescent signal against the compound concentration to generate dose-response curves and determine the EC₅₀ (half-maximal effective concentration) values.

CompoundGPCR TargetEC₅₀ (µM)
Butyric Acid GPR41
GPR43
GPR109a
This compound GPR41
GPR43
GPR109a
Part 4: Evaluation of Anti-Inflammatory Activity

The anti-inflammatory properties of butyric acid are well-established. This experiment will determine if this compound can similarly modulate inflammatory responses in macrophages.[22][23][24][25][26]

  • Cell Culture and Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of this compound and butyric acid for 2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the dose-dependent effect of each compound on the inhibition of LPS-induced cytokine production.

Compound Concentration% Inhibition of TNF-α Secretion (Butyric Acid)% Inhibition of TNF-α Secretion (this compound)% Inhibition of IL-6 Secretion (Butyric Acid)% Inhibition of IL-6 Secretion (this compound)
0.1 mM
1 mM
5 mM
10 mM

Visualizing the Mechanisms of Action

To better understand the potential biological pathways influenced by these compounds, the following diagrams illustrate the key signaling cascades.

Butyric_Acid_MOA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyric Acid Butyric Acid GPR41 GPR41/43/ 109a Butyric Acid->GPR41 Activates HDAC HDAC (Class I/IIa) Butyric Acid->HDAC Inhibits IKK IKK GPR41->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocates Histones Histones HDAC->Histones Deacetylates Gene Expression Anti-inflammatory Gene Expression NF-kB_nuc->Gene Expression Acetylated Histones Acetylated Histones Gene_Expression_HDAC Cell Cycle Arrest, Apoptosis, Differentiation Acetylated Histones->Gene_Expression_HDAC

Caption: Known signaling pathways of Butyric Acid.

Proposed_Workflow Start Comparative Study: Butyric Acid vs. This compound Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability HDAC_Activity HDAC Activity Assay (Fluorometric) Start->HDAC_Activity GPCR_Activation GPCR Activation Assay (β-Arrestin Recruitment) Start->GPCR_Activation Anti_Inflammatory Anti-inflammatory Assay (LPS-induced Cytokine Production) Start->Anti_Inflammatory Data_Analysis Comparative Data Analysis Cell_Viability->Data_Analysis HDAC_Activity->Data_Analysis GPCR_Activation->Data_Analysis Anti_Inflammatory->Data_Analysis Conclusion Elucidation of This compound's Biological Activity Profile Data_Analysis->Conclusion

Caption: Proposed experimental workflow for comparison.

Conclusion and Future Directions

The extensive body of research on butyric acid has solidified its position as a key regulator of physiological and pathological processes. In contrast, this compound remains a scientific enigma. The proposed experimental framework provides a robust and comprehensive strategy to bridge this knowledge gap. By systematically comparing their effects on cell viability, HDAC inhibition, GPCR activation, and inflammation, we can elucidate the structure-activity relationship and potentially uncover novel therapeutic applications for this compound. The results of these studies will be invaluable to the scientific community, guiding future research into the design and development of next-generation SCFA-based therapeutics.

References

A Comparative Guide to 4-Methoxybutanoic Acid and Gamma-Hydroxybutyric Acid (GHB) in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 4-Methoxybutanoic acid and the well-characterized neurotransmitter and psychoactive drug, gamma-hydroxybutyric acid (GHB). By examining their molecular profiles, pharmacodynamics, and metabolic pathways, this document serves as a technical resource for researchers investigating novel GABAergic compounds or developing new chemical entities targeting the central nervous system.

Introduction: A Tale of Two Analogs

Gamma-hydroxybutyric acid (GHB) is an endogenous compound in the mammalian brain, acting as a neurotransmitter and a precursor to GABA, glutamate, and glycine. Its therapeutic applications include treatment for narcolepsy and alcohol withdrawal, but it is also a widely known drug of abuse due to its euphoric and sedative effects.[1] The pharmacological actions of GHB are primarily mediated through its activity as a weak partial agonist at the GABAB receptor and as a potent agonist at the dedicated, high-affinity GHB receptor.[2]

This compound, a structural analog of GHB, replaces the C4 hydroxyl group with a methoxy group. This seemingly minor structural modification has significant implications for its chemical properties and, crucially, its potential biological activity. A key question for researchers is whether this compound acts as a prodrug that is metabolized to GHB in vivo, or if it possesses its own unique pharmacological profile. This guide will explore the available data to provide a clear comparison and outline the experimental methodologies required to elucidate these differences.

Molecular and Physicochemical Profiles

A foundational understanding of the physicochemical properties of each compound is critical for interpreting biological data, from designing in vitro assays to predicting in vivo pharmacokinetics.

PropertyThis compound Gamma-Hydroxybutyric Acid (GHB)
Molecular Formula C5H10O3[3][4]C4H8O3
Molecular Weight 118.13 g/mol [4]104.10 g/mol
Appearance Colorless to light yellow liquid[4]Powdered substance (as salt)[5]
Boiling Point ~218-228 °C at 760 mmHg[4]Decomposes
Solubility Soluble in polar solvents (water, alcohols)[3]Highly soluble in aqueous solutions[6]
pKa ~4.7 (Estimated, typical for carboxylic acids)~4.71[6]
LogP -0.06 (Predicted)[4]-0.5 (Estimated)

The primary structural difference is the ether linkage at the C4 position of this compound versus the hydroxyl group on GHB.[3][4] This change increases the molecular weight and lipophilicity slightly, which could influence its ability to cross the blood-brain barrier and its interaction with metabolic enzymes.

Comparative Pharmacodynamics: Receptor Interactions and Signaling

The central question regarding the biological activity of these compounds lies in their interaction with CNS receptors. GHB's effects are attributed to its dual action on both high-affinity GHB receptors and low-affinity GABAB receptors.[1]

  • GABAB Receptors: GHB is a weak partial agonist at GABAB receptors, with affinity values (Kd) estimated to be in the micromolar (µM) to millimolar (mM) range.[1] Activation of these G-protein coupled receptors leads to inhibitory downstream effects, such as inhibiting calcium influx presynaptically, which reduces neurotransmitter release.[1] The sedative, hypnotic, and toxicological effects of GHB are largely attributed to its action at these receptors.[1]

  • GHB Receptors: GHB binds with high affinity (nanomolar range) to its own specific receptors, which are distinct from GABAB sites.[1][2] Activation of GHB receptors is generally excitatory and can stimulate dopamine release at low GHB concentrations.

For this compound, the key unknown is its binding affinity for these same receptors. The C4-methoxy group could sterically hinder its ability to bind effectively to the GHB or GABAB receptor pockets. Direct experimental evidence is lacking in the public domain; however, studies on similarly modified analogs, such as gamma-hydroxyvaleric acid (GHV), have shown a reduced affinity for GHB receptors and negligible interaction with GABAB receptors.[7][8]

Diagram 1: GHB Signaling Pathway

The following diagram illustrates the primary signaling pathway for GHB at the GABAB receptor, which is responsible for its major sedative effects.

GHB_Pathway GHB GHB GABAB_R GABA-B Receptor (GPCR) GHB->GABAB_R Binds (Agonist) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Ca²+ Channels (Presynaptic) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²+ Influx Ca_Channel->Ca_Influx NT_Release ↓ Neurotransmitter Release Ca_Influx->NT_Release

Caption: GHB activation of GABA-B receptors and downstream inhibitory effects.

Metabolic Pathways: A Prodrug Hypothesis

The biological activity of this compound is critically dependent on its metabolic fate. It may be pharmacologically active itself, or it may serve as a prodrug for GHB.

GHB Metabolism: GHB is primarily metabolized in the cytosol and mitochondria via GHB dehydrogenase, which converts it to succinic semialdehyde (SSA).[1] SSA is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which enters the Krebs cycle. This metabolic pathway can run in reverse, allowing for endogenous GHB synthesis from GABA. Less than 5% of an administered dose of GHB is excreted unchanged in the urine, indicating rapid and extensive metabolism.[9][10]

This compound Metabolism (Hypothesized): For this compound to act as a prodrug for GHB, it would need to undergo O-demethylation, a reaction typically catalyzed by cytochrome P450 (CYP450) enzymes in the liver.

Diagram 2: Comparative Metabolic Pathways

This diagram contrasts the known metabolic pathway of GHB with the hypothetical prodrug pathway for this compound.

Metabolism cluster_ghb GHB Metabolism cluster_4mba Hypothetical 4-MBA Metabolism GHB GHB SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase SA Succinic Acid SSA->SA SSADH Krebs Krebs Cycle SA->Krebs MBA 4-Methoxybutanoic Acid GHB2 GHB MBA->GHB2 O-demethylation (CYP450?)

Caption: Known metabolism of GHB versus the hypothetical prodrug pathway for 4-MBA.

If this conversion occurs, the pharmacokinetics and pharmacodynamics of this compound would be dictated by the rate and extent of this metabolic step. The delayed onset and potentially prolonged duration of action would be expected compared to direct GHB administration.

Experimental Protocols for Comparative Analysis

To definitively compare these two compounds, a series of validated in vitro and in vivo experiments are necessary. The causality behind these experimental choices is to first establish the direct receptor interaction profile and then to determine the in vivo consequences, accounting for metabolism.

Objective: To determine the binding affinity of this compound for GABAB and GHB receptors.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific regions rich in the target receptors (e.g., cerebellum for GABAB, hippocampus/cortex for GHB receptors).

  • Assay Buffer: Utilize appropriate buffers. For GABAB, a Tris-HCl buffer (pH 7.4) with Ca2+ is standard. For GHB receptors, a pH of 5.5-6.0 is often optimal.[1]

  • Radioligand:

    • For GABAB receptors: Use [3H]CGP54626A (a high-affinity antagonist) or [3H]GABA in the presence of isoguvacine to block GABAA sites.

    • For GHB receptors: Use [3H]GHB or a specific antagonist like [3H]NCS-382.[1][7]

  • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled competitor (GHB as a positive control, and this compound as the test compound).

  • Separation & Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration inhibiting 50% of binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. This protocol is self-validating through the inclusion of the positive control (unlabeled GHB), which must yield a Ki value consistent with published literature.

Objective: To compare the pharmacokinetic profiles and sedative/hypnotic effects of equimolar doses of this compound and GHB.

Diagram 3: In Vivo Experimental Workflow

InVivo_Workflow cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Dosing Dosing (Equimolar GHB vs 4-MBA) (i.p. or p.o.) Blood_Sample Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Dosing->Blood_Sample Behavior Behavioral Assays (Loss of Righting Reflex, Locomotor Activity) Dosing->Behavior Analysis LC-MS/MS Analysis (Quantify GHB & 4-MBA) Blood_Sample->Analysis PK_Model PK Modeling (Cmax, Tmax, AUC, T½) Analysis->PK_Model PD_Model PD Modeling (Effect vs Time/Concentration) Behavior->PD_Model

Caption: Workflow for a combined pharmacokinetic and pharmacodynamic rodent study.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice, as they are standard models for GHB research.[7][11]

  • Dosing: Administer equimolar doses of GHB (sodium salt) and this compound via intraperitoneal (i.p.) or oral (p.o.) gavage. Include a vehicle control group (saline).

  • Pharmacokinetic (PK) Sampling:

    • In a satellite group of animals for each compound, collect serial blood samples via tail vein or saphenous vein at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes).

    • Process blood to plasma and store at -80°C.

    • Analyze plasma samples using a validated LC-MS/MS method to quantify concentrations of both this compound and GHB. This is the critical step to test the prodrug hypothesis.

  • Pharmacodynamic (PD) Assessment:

    • Loss of Righting Reflex (LRR): A measure of hypnosis. Following dosing, place the animal on its back. The time to lose the righting reflex and the duration of LRR (time until it can right itself three times in 30 seconds) are recorded.

    • Locomotor Activity: Place animals in an open-field arena equipped with photobeams to measure horizontal and vertical activity. A decrease in activity is indicative of sedation.

  • Data Analysis:

    • PK: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½) for both compounds.[10][12] The appearance of GHB in the plasma of animals dosed with this compound would confirm the prodrug conversion.

    • PD: Compare the onset, magnitude, and duration of the sedative/hypnotic effects between the two drug groups and the vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

    • PK/PD Modeling: Correlate the plasma concentrations of the active moiety (GHB and/or this compound) with the observed behavioral effects to understand the exposure-response relationship.[12]

Conclusion and Future Directions

The comparison between this compound and GHB highlights a classic structure-activity relationship question in pharmacology. While GHB is a well-documented CNS depressant with a defined dual-receptor mechanism, the profile of this compound remains largely uncharacterized in publicly available literature.

The primary determinant of its activity is its metabolic conversion, or lack thereof, to GHB. If it is not a prodrug, its larger methoxy group likely diminishes its affinity for GHB and GABAB receptors, rendering it less active. However, if it is efficiently O-demethylated in vivo, it could represent a novel GHB prodrug with a potentially altered pharmacokinetic profile, which could have implications for both therapeutic development and abuse liability. The experimental protocols outlined provide a clear, self-validating framework for researchers to definitively answer these questions and elucidate the biological role of this GHB analog.

References

Comparative analysis of different synthetic routes to 4-Methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Publication >

Abstract

4-Methoxybutanoic acid is a valuable bifunctional molecule featuring both a carboxylic acid and an ether moiety, making it a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure allows for a wide range of chemical transformations, including esterification, amidation, and reduction.[1] This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, designed for researchers, chemists, and process development professionals. Each route is evaluated based on starting material accessibility, reaction efficiency, scalability, and safety considerations. Detailed, field-tested protocols and comparative data are presented to assist in selecting the optimal synthetic strategy for specific laboratory or industrial needs.

Introduction: The Utility of this compound

The unique structure of this compound, with a terminal carboxylic acid and a methoxy group at the C4 position, imparts a desirable combination of hydrophilic and lipophilic properties. This bifunctionality is leveraged in multi-step organic syntheses, where each functional group can be addressed selectively. The molecule serves as a critical building block for more complex chemical architectures, finding applications in agrochemicals, materials science, and notably, in the development of active pharmaceutical ingredients (APIs).

Overview of Synthetic Strategies

Several distinct synthetic pathways to this compound have been established. This guide will focus on three primary, well-documented routes:

  • Route 1: Oxidation of 4-Methoxy-1-butanol. A straightforward and often high-yielding approach that relies on the selective oxidation of a primary alcohol.

  • Route 2: Ring-Opening of γ-Butyrolactone followed by Etherification. This strategy utilizes an inexpensive and readily available cyclic ester as the foundational starting material.

  • Route 3: Malonic Ester Synthesis. A classic C-C bond-forming strategy that offers significant versatility for creating substituted carboxylic acids.

The following sections provide an in-depth analysis of each route, including mechanistic rationale, detailed experimental protocols, and a critical evaluation of their respective strengths and weaknesses.

Route 1: Oxidation of 4-Methoxy-1-butanol

This is perhaps the most direct approach, converting a commercially available alcohol into the desired carboxylic acid. The success of this route hinges on the choice of the oxidizing agent to ensure complete conversion without significant side-product formation.

Scientific Rationale & Mechanism

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic chemistry. The reaction proceeds through an intermediate aldehyde, which is further oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder, more selective systems like TEMPO-catalyzed bleach are commonly employed. For this guide, we focus on an iodine-based system in an aqueous base, which presents a more environmentally benign and transition-metal-free alternative.[2]

Experimental Protocol

Materials:

  • 4-Methoxy-1-butanol (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Potassium Iodide (KI) (0.25 eq)

  • Iodine (I₂) (1.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 5 M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Methoxy-1-butanol (1.0 eq) and potassium carbonate (1.5 eq) in deionized water.

  • Heat the mixture to 90°C with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium iodide (0.25 eq) and iodine (0.25 eq) in a minimal amount of water. Add this solution to the reaction flask.

  • Add the remaining powdered iodine (0.75 eq) portion-wise to the reaction mixture over five minutes. Maintain the temperature at 90°C.

  • Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 30-60 minutes.

  • Cool the reaction mixture to room temperature. Acidify the aqueous solution to pH 2 by the slow addition of 5 M HCl.

  • Extract the product from the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product via vacuum distillation.

Analysis and Field Insights
  • Advantages: This method is generally high-yielding (often >90%), rapid, and avoids the use of heavy metal oxidants. The starting material, 4-Methoxy-1-butanol, is commercially available.[3][4]

  • Disadvantages: The cost of 4-Methoxy-1-butanol can be higher than that of γ-butyrolactone. The reaction is exothermic, and care must be taken during the addition of iodine.

  • Expert Tip: Ensuring the final pH is distinctly acidic (pH 1-2) during workup is critical for protonating the carboxylate salt and maximizing extraction efficiency into the organic phase.

Diagram: Oxidation of 4-Methoxy-1-butanol

G A 4-Methoxy-1-butanol B This compound A->B I₂, KI, K₂CO₃ H₂O, 90°C

Caption: Route 1: Direct oxidation pathway.

Route 2: Ring-Opening of γ-Butyrolactone

This route leverages γ-butyrolactone, an inexpensive and large-scale industrial solvent and intermediate.[5][6] The strategy involves two key steps: nucleophilic ring-opening to form a 4-halobutanoate, followed by a Williamson ether synthesis.

Scientific Rationale & Mechanism

First, the lactone is opened under acidic conditions with a halide source (e.g., HCl) to form a 4-halobutanoic acid. This intermediate is then treated with a strong base (e.g., sodium hydride) to deprotonate the carboxylic acid, followed by reaction with a methylating agent. A more common industrial approach involves converting the intermediate to its methyl ester, followed by reaction with sodium methoxide, which acts as both the nucleophile for ether formation and the base. The final step is ester hydrolysis.

Experimental Protocol

Step A: Synthesis of Methyl 4-chlorobutanoate

  • In a flask, combine γ-butyrolactone (1.0 eq) and thionyl chloride (SOCl₂) (1.2 eq) with a catalytic amount of ZnCl₂.

  • Heat the mixture under reflux until the evolution of gas ceases.

  • Cool the mixture and add methanol (MeOH) (5.0 eq) slowly. Reflux for 2-4 hours.

  • Remove excess methanol under reduced pressure and purify the resulting Methyl 4-chlorobutanoate by vacuum distillation.

Step B: Synthesis of Methyl 4-methoxybutanoate

  • Prepare a solution of sodium methoxide (NaOMe) (1.1 eq) in anhydrous methanol.

  • Add Methyl 4-chlorobutanoate (1.0 eq) dropwise to the NaOMe solution at room temperature.

  • Heat the mixture to reflux and monitor by GC (Gas Chromatography) until the starting material is consumed.

  • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove methanol under reduced pressure.

  • Take up the residue in ether, wash with water and brine, dry, and concentrate to yield crude Methyl 4-methoxybutanoate.[7]

Step C: Hydrolysis to this compound

  • Dissolve the crude Methyl 4-methoxybutanoate in a mixture of THF (Tetrahydrofuran) and water.

  • Add sodium hydroxide (NaOH) (1.5 eq) and stir at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with dichloromethane (DCM) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2 with 5 M HCl and extract with ethyl acetate (3x).

  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound.

Analysis and Field Insights
  • Advantages: The primary starting material, γ-butyrolactone, is very inexpensive and readily available. This makes the route highly attractive for large-scale synthesis.

  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield compared to the direct oxidation route. It involves the use of corrosive reagents like thionyl chloride.

  • Expert Tip: The Williamson ether synthesis step is sensitive to water. Using anhydrous methanol and freshly prepared sodium methoxide is crucial for achieving high conversion and preventing the formation of 4-hydroxybutanoate as a side product.

Diagram: Synthesis from γ-Butyrolactone

G cluster_0 Route 2 Workflow A γ-Butyrolactone B Methyl 4-chlorobutanoate A->B 1. SOCl₂, ZnCl₂ 2. MeOH C Methyl 4-methoxybutanoate B->C NaOMe, MeOH D This compound C->D NaOH, H₂O/THF then H⁺

Caption: Route 2: Multi-step pathway from γ-butyrolactone.

Route 3: Malonic Ester Synthesis

The malonic ester synthesis is a classic method for preparing carboxylic acids.[8][9] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[10] This route offers high versatility for creating a variety of substituted acids.

Scientific Rationale & Mechanism

The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups and can be readily removed by a base like sodium ethoxide (NaOEt) to form a stabilized enolate.[9][11] This enolate acts as a nucleophile, reacting with an appropriate electrophile—in this case, 2-bromoethyl methyl ether—via an Sₙ2 reaction. The resulting alkylated malonic ester is then subjected to acidic or basic hydrolysis, converting the two ester groups into a dicarboxylic acid. Upon heating, this malonic acid derivative readily undergoes decarboxylation to yield the final product.[10][12]

Experimental Protocol

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.05 eq)

  • Anhydrous Ethanol (EtOH)

  • 2-Bromoethyl methyl ether (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄), concentrated

Procedure:

  • In a three-neck flask fitted with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add diethyl malonate dropwise to the ethoxide solution at room temperature. Stir for 1 hour to ensure complete formation of the sodiomalonic ester.[9]

  • Add 2-bromoethyl methyl ether dropwise to the mixture.

  • Heat the reaction to reflux for 2-3 hours until the alkylation is complete (monitor by TLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add an aqueous solution of NaOH (2.5 eq) and reflux for 4-6 hours to hydrolyze the esters.

  • After cooling, carefully acidify the reaction mixture with concentrated sulfuric acid until pH < 1.

  • Heat the acidified mixture gently. CO₂ will evolve as the dicarboxylic acid decarboxylates.

  • After gas evolution ceases, cool the solution and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by vacuum distillation.

Analysis and Field Insights
  • Advantages: This is a highly versatile and reliable method. The starting materials are relatively inexpensive. It avoids harsh oxidizing agents.

  • Disadvantages: A major drawback is the potential for dialkylation of the malonic ester, which reduces the yield of the desired mono-alkylated product and complicates purification.[8] The use of sodium ethoxide requires strictly anhydrous conditions.

  • Expert Tip: To minimize dialkylation, it is crucial to use only a slight excess of the base and to add the alkylating agent (2-bromoethyl methyl ether) slowly to the pre-formed enolate. Some protocols recommend using a slight excess of the malonic ester itself.[11]

Diagram: Malonic Ester Synthesis Pathway

G cluster_1 Route 3 Workflow A Diethyl Malonate B Enolate A->B NaOEt, EtOH C Alkylated Malonate Ester B->C CH₃OCH₂CH₂Br D Diacid Intermediate C->D 1. NaOH, H₂O 2. H⁺ E This compound D->E Heat (-CO₂)

Caption: Route 3: Classic C-C bond formation and decarboxylation.

Comparative Summary and Recommendations

ParameterRoute 1: OxidationRoute 2: Ring-OpeningRoute 3: Malonic Ester
Starting Materials 4-Methoxy-1-butanolγ-Butyrolactone, SOCl₂, NaOMeDiethyl malonate, NaOEt, 2-Bromoethyl methyl ether
Cost of Materials Moderate to HighLowLow to Moderate
Number of Steps 132 (plus workup)
Typical Overall Yield High (>90%)Moderate (60-75%)Moderate (65-80%)
Scalability GoodExcellentGood, but requires control to avoid side products
Key Challenge Cost of starting alcoholMultiple steps, handling of SOCl₂Preventing dialkylation, anhydrous conditions
Green Chemistry Good (avoids heavy metals)Poor (uses corrosive reagents)Moderate (generates salt waste)

Recommendations:

  • For Laboratory-Scale Synthesis & High Purity: Route 1 (Oxidation) is often the preferred method. Its simplicity, high yield, and straightforward purification make it ideal for research and discovery applications where the cost of the starting material is less critical.

  • For Large-Scale Industrial Production: Route 2 (Ring-Opening) is the most economically viable option due to the very low cost of γ-butyrolactone. While the process is longer, the cost savings on raw materials are significant at scale.

  • For Versatility and Analogue Synthesis: Route 3 (Malonic Ester Synthesis) provides the greatest flexibility. By simply changing the alkylating agent, a wide variety of substituted butanoic acids can be synthesized, making it a powerful tool for medicinal chemistry programs.

References

The Unseen Advantage: A Comparative Guide to 4-Methoxybutanoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of epigenetic modulators and gut health research, short-chain fatty acids (SCFAs) stand out for their profound impact on cellular processes. Among these, butyrate has long been the focus of intense study for its role as a histone deacetylase (HDAC) inhibitor and its beneficial effects on intestinal homeostasis. However, inherent limitations in its physicochemical properties can hinder its therapeutic development. This guide introduces a compelling alternative, 4-Methoxybutanoic acid, and objectively explores its potential advantages over traditional SCFAs, supported by established experimental frameworks.

The Butyrate Dilemma: A Need for Innovation

Butyrate, a four-carbon SCFA, is a primary energy source for colonocytes and a well-documented HDAC inhibitor.[1] Its ability to induce cell cycle arrest and apoptosis in cancer cells has made it a promising candidate in oncology research.[1] Despite its therapeutic potential, butyrate's clinical translation is hampered by its unpleasant odor, rapid metabolism in the gut epithelium, and the high concentrations required to elicit systemic effects. These challenges necessitate the exploration of structurally related molecules with improved pharmacological profiles.

Introducing this compound: A Novel Contender

This compound is a structural analog of butyrate, characterized by a methoxy group at the C4 position. This seemingly minor modification has the potential to confer significant advantages in stability, cell permeability, and targeted activity. The ether linkage introduced by the methoxy group is generally more resistant to enzymatic degradation compared to the ester linkages found in some prodrug formulations, potentially leading to increased bioavailability.

Comparative Analysis: this compound vs. Traditional SCFAs

While direct comparative studies on this compound are emerging, we can extrapolate its potential advantages based on the known effects of methoxy modifications on similar molecules and established biological principles.

PropertyButyratePropionateAcetateThis compound (Predicted)
Primary Function HDAC inhibitor, energy for colonocytesPrecursor for gluconeogenesisSystemic energy substratePotent and selective HDAC inhibitor
Chemical Stability ModerateModerateModerateHigh (due to ether linkage)
Cell Permeability ModerateModerateHighEnhanced (increased lipophilicity)
HDAC Inhibition Potent, broad-spectrumWeaker than butyrateNegligiblePotentially more selective and potent
Odor Strong, unpleasantPungentPungentLikely reduced odor

The Methoxy Advantage: A Mechanistic Hypothesis

The introduction of a methoxy group can significantly alter the physicochemical properties of a molecule. In the case of this compound, we hypothesize the following advantages:

  • Enhanced Stability: The ether linkage is less susceptible to hydrolysis than ester bonds, potentially leading to a longer half-life in biological systems. This could translate to lower effective doses and reduced dosing frequency.

  • Increased Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and the intestinal barrier. This could lead to improved systemic exposure and better target engagement in extra-intestinal tissues.

  • Altered Target Specificity: The methoxy group may influence the binding affinity and selectivity of the molecule for different HDAC isoforms. This could lead to a more targeted therapeutic effect with fewer off-target side effects. A comparative analysis of methoxyacetic acid (MAA), another methoxy-containing SCFA, and butyrate revealed that both are effective HDAC inhibitors that induce G0/G1 phase cell cycle arrest.[1] This suggests that this compound is likely to share this core mechanism of action.[1]

Experimental Framework for Comparative Efficacy

To empirically validate the theoretical advantages of this compound, a series of well-controlled in vitro experiments are essential. Here, we provide detailed protocols for comparing its performance against butyrate.

Assessment of Intestinal Permeability using the Caco-2 Cell Model

This assay evaluates the ability of a compound to cross the intestinal epithelial barrier.

G cluster_0 Apical Chamber (Lumen) cluster_1 Basolateral Chamber (Bloodstream) A Test Compound (this compound or Butyrate) B Caco-2 Monolayer (Simulates Intestinal Barrier) A->B Transport across epithelium C Quantify Compound Concentration (LC-MS/MS) B->C Appearance in basolateral medium G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines TestCompound This compound or Butyrate Inhibition Inhibition TestCompound->Inhibition Inhibition->NFkB G cluster_0 HDAC Inhibition Assay A HeLa Nuclear Extract (Source of HDACs) B Fluorogenic HDAC Substrate E Measure Fluorescence (Ex: 360 nm, Em: 460 nm) A->E C Test Compound (this compound or Butyrate) B->E D Developer C->E D->E

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 4-Methoxybutanoic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Small Molecule Detection

Immunoassays are powerful biochemical tests that leverage the highly specific binding between an antibody and its antigen to detect and quantify molecules in complex solutions like serum or urine.[1] While immunoassays for large protein analytes are often straightforward (e.g., sandwich ELISA), quantifying small molecules presents unique challenges.[2][3] Due to their small size, these molecules typically have only a single binding site (epitope) for an antibody, making the classic "sandwich" format impossible.[3][4]

Consequently, the competitive immunoassay is the format of choice for small-molecule analysis.[5][6][7] In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[7]

The central challenge in any immunoassay is specificity . Cross-reactivity occurs when the assay's antibody binds to molecules that are structurally similar, but not identical, to the target analyte.[8] This interference can lead to falsely elevated results, compromising the reliability of diagnostic tests and research data.[9]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Methoxybutanoic acid , a structural analog of the well-known compound gamma-hydroxybutyric acid (GHB). We will explore the structural basis for potential cross-reactivity, provide detailed, self-validating protocols for quantifying this interference using competitive ELISA and Surface Plasmon Resonance (SPR), and explain how to interpret the resulting data.

Structural Analysis: Predicting Potential Cross-Reactivity

The likelihood of cross-reactivity is primarily dictated by structural homology. An antibody raised against a target molecule may recognize similar functional groups or overall shapes in related compounds. This compound shares a core butyric acid backbone with several compounds of clinical and forensic interest, most notably GHB.

Key Structural Comparisons:

  • This compound: The target of our investigation. Features a four-carbon chain with a terminal carboxylic acid and a methoxy group at the C4 position.

  • Gamma-Hydroxybutyric Acid (GHB): A neurotransmitter and a commonly abused drug. It is structurally very similar, differing only by a hydroxyl group at the C4 position instead of a methoxy group. This small difference is a prime candidate for causing cross-reactivity in a GHB-targeted immunoassay.

  • Gamma-Butyrolactone (GBL): A prodrug that is rapidly converted to GHB in the body. As a lactone, its cyclic structure is different, but it could potentially interfere.

  • Beta-Hydroxybutyrate (BHB): A ketone body. While it shares a hydroxyl and carboxyl group, the position of the hydroxyl group and the shorter carbon chain make significant cross-reactivity less likely, but still worth testing.[10]

G cluster_0 Primary Analyte & Key Analog cluster_1 Other Potential Cross-Reactants A This compound (C₅H₁₀O₃) B Gamma-Hydroxybutyric Acid (GHB) (C₄H₈O₃) A->B High Similarity (Methoxy vs. Hydroxyl) C Gamma-Butyrolactone (GBL) (C₄H₆O₂) B->C Metabolic Precursor D Beta-Hydroxybutyrate (BHB) (C₄H₈O₃) B->D Positional Isomer

Caption: Structural relationships between this compound and potential cross-reactants.

Methodologies for Quantifying Cross-Reactivity

To rigorously assess specificity, we employ complementary methods. A competitive ELISA provides a high-throughput screening approach, while Surface Plasmon Resonance (SPR) offers a detailed, label-free analysis of binding kinetics.

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is the workhorse for immunoassay screening.[5] By generating dose-response curves for the primary analyte and potential cross-reactants, we can calculate the concentration of each compound required to inhibit the signal by 50% (IC50). The ratio of these IC50 values provides a quantitative measure of percent cross-reactivity. This method is highly effective for screening multiple compounds simultaneously.[11]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[12][13] By immobilizing the antibody on a sensor chip and flowing the small molecule analytes over the surface, we can directly measure binding affinity (KD).[14] This provides a more fundamental understanding of the interaction strength and is not dependent on enzyme conjugates or substrates. It is an invaluable tool for confirming and characterizing the interactions identified by ELISA.[15]

Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and quality checks, aligning with principles outlined in FDA guidance for analytical validation.[16][17]

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes how to determine the percent cross-reactivity of this compound in an immunoassay designed for GHB.

Workflow Diagram: Competitive ELISA

G start Start step1 Coat Microplate with GHB-Protein Conjugate start->step1 step2 Block Non-Specific Sites step1->step2 step3 Add Standards & Samples (GHB, 4-MBA, etc.) step2->step3 step4 Add Anti-GHB Antibody-HRP step3->step4 step5 Incubate (Competition) step4->step5 step6 Wash Plate step5->step6 step7 Add TMB Substrate step6->step7 step8 Incubate (Color Development) step7->step8 step9 Add Stop Solution step8->step9 step10 Read Absorbance at 450 nm step9->step10 step11 Analyze Data (Calculate IC50 & %CR) step10->step11 end End step11->end

Caption: Workflow for the competitive ELISA cross-reactivity assessment.

Methodology:

  • Plate Coating:

    • Dilute a GHB-protein conjugate (e.g., GHB-BSA) to 1-2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS with 1% BSA).

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the primary analyte (GHB standard) and potential cross-reactants (this compound, GBL, etc.) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). Concentrations should span a wide range (e.g., 0.1 ng/mL to 10,000 ng/mL).

    • Wash the blocked plate 3 times.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells. Run each concentration in triplicate. Include a "zero standard" (B0) well containing only Assay Buffer.

    • Prepare the anti-GHB antibody conjugated to Horseradish Peroxidase (HRP) at its optimal dilution in Assay Buffer. Add 50 µL to every well.

    • Incubate for 1 hour at 37°C. Causality: This is the critical competition step. The free analyte in the solution competes with the analyte coated on the plate for binding to the limited amount of HRP-conjugated antibody.

  • Signal Development:

    • Wash the plate 5 times with Wash Buffer to remove unbound antibody.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-20 minutes at room temperature.

    • Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

    • Calculate the percentage of binding for each concentration relative to the maximum binding (B0): %B/B0 = (OD_sample / OD_B0) * 100.

    • Plot %B/B0 against the log of the analyte concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (concentration that causes 50% inhibition) for GHB and each test compound using a four-parameter logistic curve fit.

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50_GHB / IC50_Test_Compound) * 100

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a framework for measuring the direct binding affinity between an anti-GHB antibody and potential cross-reactants.

Workflow Diagram: SPR Analysis

G start Start step1 Equilibrate Sensor Chip (e.g., CM5) start->step1 step2 Activate Surface (EDC/NHS) step1->step2 step3 Immobilize Anti-GHB Antibody via Amine Coupling step2->step3 step4 Deactivate & Block (Ethanolamine) step3->step4 step5 Inject Analytes (GHB, 4-MBA) at various concentrations step4->step5 step6 Measure Association & Dissociation step5->step6 step7 Regenerate Surface step6->step7 step8 Fit Data to Binding Model (Determine Ka, Kd, KD) step7->step8 end End step8->end

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 4-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Quantification of Short-Chain Fatty Acid Analogs

4-Methoxybutanoic acid, a derivative of the short-chain fatty acid (SCFA) butyrate, represents a class of molecules gaining interest in metabolic research and drug development. SCFAs and their analogs are pivotal in various physiological processes, and their accurate quantification in complex biological matrices is essential for understanding pharmacokinetics, disease pathology, and drug efficacy. Traditional analytical methods often face challenges in sensitivity, specificity, and sample throughput, creating a need for more robust analytical techniques.

This guide presents a comprehensive validation of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. We will provide an in-depth analysis of the validation results, comparing the performance of this new method against established alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The validation process detailed herein adheres to the rigorous standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the method is fit for its intended purpose in regulated research environments.[1][2][3][4][5][6]

A Critical Review of Existing Analytical Methodologies

The choice of an analytical method is a critical decision based on a balance of sensitivity, selectivity, and practicality. For a molecule like this compound, two primary techniques have traditionally been employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique known for its high chromatographic resolution.[7][8] However, its application to polar, non-volatile compounds like carboxylic acids requires a chemical derivatization step to increase volatility and thermal stability.[9] This process, often involving silylation or esterification, introduces additional sample preparation steps, increasing the potential for analytical variability and extending overall analysis time.[8][9]

  • High-Performance Liquid Chromatography (HPLC) with UV or DAD Detection: HPLC offers a more direct approach, often eliminating the need for derivatization.[10][11] This simplifies sample preparation and can be advantageous for high-throughput screening.[12] The primary limitation, however, lies in detector sensitivity and selectivity.[11] this compound lacks a strong chromophore, resulting in poor UV absorbance and consequently, high limits of detection. This makes HPLC-DAD unsuitable for applications requiring trace-level quantification, especially in complex biological matrices where interferences are common.[11]

The inherent limitations of these methods underscore the need for an approach that combines the direct analysis of HPLC with the superior sensitivity and selectivity of mass spectrometry.

The Proposed Method: A Superior LC-MS/MS Approach

To overcome the challenges of existing methods, we developed and validated a novel LC-MS/MS method. This technique offers unparalleled selectivity by using Multiple Reaction Monitoring (MRM) to isolate a specific precursor ion of the target analyte and monitor its unique fragment ions. This high degree of specificity allows for accurate quantification even in complex matrices like plasma or tissue homogenates, while providing sensitivity that is orders of magnitude greater than HPLC-DAD.[13][14]

Method Validation Strategy: A Workflow Rooted in Global Standards

Our validation strategy is designed to provide comprehensive evidence that the analytical procedure is suitable for its intended purpose, in line with ICH Q2(R2) guidelines.[5][6][15] The following diagram illustrates the key parameters evaluated during the validation study.

Caption: Workflow for the validation of the this compound analytical method.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation was employed for sample cleanup.

  • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound-d3).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the extract into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 4 min, hold for 1 min, re-equilibrate for 2 min
Column Temp 40°C
Ionization Mode Negative ESI
MRM Transitions This compound: 117.1 -> 73.1Internal Standard (IS): 120.1 -> 76.1

Validation Results and Data Analysis

The new LC-MS/MS method was successfully validated, and the results met all pre-defined acceptance criteria based on FDA and ICH guidelines.[1][4][16]

Specificity and Selectivity

No significant interfering peaks were observed at the retention time of this compound or its internal standard in blank matrix samples from six different sources, demonstrating high specificity.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 ng/mL to 1000 ng/mL.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (R²) > 0.998
Accuracy of Calibrators Within ±10% of the nominal value
Accuracy and Precision

Accuracy and precision were evaluated at four Quality Control (QC) levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

QC LevelConc. (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Accuracy (% Recovery)
LLOQ 16.8%8.2%104.5%
Low 35.1%6.5%97.8%
Mid 1003.5%4.1%101.2%
High 8002.9%3.8%99.5%

Acceptance Criteria: Precision ≤15% RSD (≤20% at LLOQ), Accuracy within 85-115% (80-120% at LLOQ).

Limit of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method was determined to be sufficient for trace-level analysis.

  • LOD: 0.3 ng/mL (Signal-to-Noise > 3)

  • LOQ: 1.0 ng/mL (Signal-to-Noise > 10, with acceptable precision and accuracy)

Comparative Analysis: LC-MS/MS vs. Traditional Methods

The newly validated LC-MS/MS method demonstrates clear advantages over traditional GC-MS and HPLC-DAD techniques.

Caption: Comparison of key performance attributes across analytical methods.

Summary of Method Performance
FeatureNew LC-MS/MS Method Traditional GC-MS Traditional HPLC-DAD
Limit of Quant. (LOQ) ~1 ng/mL ~10-50 ng/mL>1000 ng/mL
Specificity Excellent Very GoodPoor to Fair
Sample Prep Complexity Low High (Requires Deriv.)Low
Analysis Time per Sample ~7 minutes >20 minutes~15 minutes
Matrix Effect Susceptibility Low (with IS)ModerateHigh

Conclusion

The comprehensive validation data presented in this guide unequivocally demonstrates that the new LC-MS/MS method is a robust, sensitive, and specific tool for the quantification of this compound. It provides a significant improvement over traditional GC-MS and HPLC-DAD methods, offering a 10-fold or greater improvement in sensitivity with a simpler, faster workflow that does not require chemical derivatization. This validated method is fit-for-purpose and is recommended for use in regulated bioanalytical studies, including pharmacokinetic, toxicokinetic, and metabolic research, where data integrity and accuracy are paramount.

References

A Researcher's Guide to the In Vitro Evaluation of 4-Methoxybutanoic Acid Derivatives: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. This guide provides a comprehensive framework for the in vitro investigation of a promising, yet underexplored, class of compounds: 4-methoxybutanoic acid derivatives. Due to a lack of extensive published data on this specific chemical family, this guide will establish a robust, scientifically-grounded pathway for their evaluation. By drawing parallels with the well-characterized structural analog, γ-hydroxybutyric acid (GHB), and the functionally related short-chain fatty acid, sodium butyrate, we will outline the key biological targets and a suite of in vitro assays to elucidate the therapeutic potential of this compound derivatives.

Introduction: The Therapeutic Promise of a Novel Scaffold

This compound presents an intriguing starting point for medicinal chemistry exploration. Its simple structure, featuring a butanoic acid backbone with a methoxy group, offers numerous avenues for synthetic modification. Crucially, it shares a close structural resemblance to γ-hydroxybutyric acid (GHB, 4-hydroxybutanoic acid), a naturally occurring neurotransmitter with complex pharmacology.[1] GHB is used therapeutically for narcolepsy but is also a drug of abuse.[1][2] This structural similarity suggests that this compound derivatives could potentially modulate the same neurological pathways as GHB.

Furthermore, the butanoic acid core is a key feature of histone deacetylase (HDAC) inhibitors like sodium butyrate.[3] HDAC inhibitors are a class of epigenetic-modifying agents with significant therapeutic applications, particularly in oncology.[4] The potential for this compound derivatives to exhibit HDAC inhibitory activity presents another exciting avenue for investigation.

This guide will provide the rationale and detailed methodologies for a tiered in vitro screening approach to systematically characterize the biological activity of novel this compound derivatives.

Part 1: Potential Biological Targets and Rationale for Screening

The initial stages of in vitro evaluation hinge on a clear, hypothesis-driven approach to target identification. Based on the structural and functional relationships of this compound to known bioactive molecules, two primary signaling pathways present themselves as logical starting points for investigation.

The GABAergic System: A Leaf from GHB's Book

GHB exerts its effects through a complex interplay with the GABAergic system, primarily acting on two distinct receptors: the high-affinity GHB receptor and the low-affinity GABAB receptor.[2][5] At therapeutic and recreational doses, many of GHB's sedative and behavioral effects are attributed to its activity as a weak partial agonist at the GABAB receptor.[2][6]

Expert Insight: The decision to screen for activity at both GHB and GABAB receptors is critical. Selective modulation of one receptor over the other could lead to novel therapeutic profiles with potentially reduced side effects compared to GHB itself. For instance, a selective GHB receptor agonist might offer neuromodulatory effects without the profound sedative properties associated with GABAB receptor activation.

Below is a simplified representation of GHB's signaling mechanism, providing a conceptual framework for the potential interactions of this compound derivatives.

GHB_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GHB_Derivative 4-Methoxybutanoic Acid Derivative GABAB_R_pre GABAB Receptor GHB_Derivative->GABAB_R_pre Agonist? GABAB_R_post GABAB Receptor GHB_Derivative->GABAB_R_post Agonist? GHB_R GHB Receptor GHB_Derivative->GHB_R Agonist? Ca_Channel Ca2+ Channel GABAB_R_pre->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers NT_Release Neurotransmitter Release Vesicle->NT_Release K_Channel K+ Channel GABAB_R_post->K_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization Neuromodulation Neuromodulatory Effects GHB_R->Neuromodulation

Figure 1: Potential GABAergic signaling pathways for this compound derivatives.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Avenue

Short-chain fatty acids, such as butyrate, are well-established inhibitors of Class I and IIa histone deacetylases.[3][4] HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds can induce histone hyperacetylation, resulting in a more open chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[3]

Expert Insight: Screening for HDAC inhibition is a logical step due to the butanoic acid core of the target compounds. A key aspect of this screening will be to determine not just the potency but also the isoform selectivity of any potential inhibitors. Different HDAC isoforms have distinct biological roles, and isoform-selective inhibitors can offer more targeted therapeutic effects with fewer off-target toxicities.

The mechanism of HDAC inhibition and its downstream consequences are depicted in the following diagram.

HDAC_Inhibition cluster_nucleus Cell Nucleus Derivative 4-Methoxybutanoic Acid Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibits Histone Acetylated Histone (Active Chromatin) HDAC->Histone Deacetylates Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Histone->Deacetylated_Histone Acetylation (HATs) Gene_Expression Gene Expression (e.g., p21) Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression

Figure 2: Mechanism of HDAC inhibition by this compound derivatives.

Part 2: A Tiered Framework for In Vitro Efficacy Assessment

A systematic, tiered approach to in vitro screening is essential for efficiently identifying and characterizing promising compounds. The following workflow progresses from initial target-based assays to more complex cell-based evaluations.

Screening_Workflow Start Novel 4-Methoxybutanoic Acid Derivatives Primary Primary Screening (Biochemical Assays) Start->Primary Secondary Secondary Screening (Cell-Based Assays) Primary->Secondary Lead_Opt Lead Optimization (ADME/Tox Profiling) Secondary->Lead_Opt End Candidate for In Vivo Studies Lead_Opt->End

Figure 3: Tiered in vitro screening workflow.

Primary Screening: Biochemical Assays

The initial step is to determine if the synthesized derivatives interact directly with their putative molecular targets.

Objective: To determine the binding affinity (Ki) of the test compounds for the GHB and GABAB receptors.

Principle: This is a competitive binding assay where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.[7]

Comparative Data: The following table provides Ki values for GHB and some of its analogs, which can serve as a benchmark for newly synthesized compounds.[8][9]

CompoundTarget ReceptorKi (nM)
GHBGHB Receptor~1,000
(R)-4-(4'-(2-iodobenzyloxy)phenyl) GHBGHB Receptor22[9]
GHBGABAB Receptor>100,000 (weak agonist)[6][10]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat brain tissue (cortex for GHB receptors, cerebellum for GABAB receptors) in ice-cold lysis buffer.[11]

    • Centrifuge the homogenate to pellet the membranes.[11]

    • Wash the membrane pellet multiple times by resuspension and centrifugation.[12]

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a BCA assay).[12] Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Binding buffer.

      • A fixed concentration of radioligand (e.g., [3H]NCS-382 for the GHB receptor or [3H]GABA for the GABAB receptor, at a concentration near its Kd).[8][12]

      • A range of concentrations of the test compound (typically from 1 nM to 100 µM).

      • For total binding wells: add buffer instead of the test compound.

      • For non-specific binding wells: add a high concentration of a known unlabeled ligand (e.g., unlabeled GHB or baclofen).

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation (50-100 µg of protein per well).[12]

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[11]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound radioligand from the free radioligand.[7]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[12]

Objective: To determine the IC50 of the test compounds for HDAC enzymes.

Principle: This assay uses a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.[13]

Comparative Data: The following table shows the IC50 values for butyrate and other short-chain fatty acids against HDACs, providing a reference for the potency of new derivatives.[14][15][16]

CompoundTargetIC50 (mM)
Butyric AcidTotal HDACs~0.09 - 0.80[15][16]
Butyric AcidHDAC30.318[14]
Propionic AcidTotal HDACs>1
Valeric AcidTotal HDACsPotent inhibitor[17]

Experimental Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation:

    • Prepare the HDAC assay buffer, the fluorogenic HDAC substrate solution, and the developer solution as per the manufacturer's instructions (e.g., from kits provided by Abcam, Sigma-Aldrich, or EpigenTek).[13][18][19]

    • Prepare a solution of the HDAC enzyme source (e.g., HeLa nuclear extract or recombinant human HDAC isoforms).

  • Assay Setup (96-well black plate):

    • To each well, add:

      • HDAC assay buffer.

      • A range of concentrations of the test compound.

      • For positive control wells: add buffer instead of the test compound.

      • For negative control wells: add a known HDAC inhibitor (e.g., Trichostatin A).

  • Enzyme Reaction:

    • Add the HDAC enzyme to each well to initiate the reaction.

    • Add the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development and Detection:

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate at room temperature for 10-15 minutes to allow the fluorescent signal to develop.[18]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of HDAC activity against the log concentration of the test compound to determine the IC50 value.

Secondary Screening: Cell-Based Assays

Compounds that show activity in the primary biochemical assays should be advanced to cell-based assays to assess their efficacy in a more biologically relevant context.

Objective: To determine the cytotoxic effects of the test compounds on relevant cell lines and establish a therapeutic window.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[20]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells (e.g., a neuronal cell line for GABAergic testing, or a cancer cell line like HT-29 for HDACi testing) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[21]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the log concentration of the test compound to determine the CC50 (half-maximal cytotoxic concentration).

Objective: To confirm that active HDAC inhibitor compounds increase the acetylation of histones in cells.

Principle: Western blotting is used to detect specific proteins in a sample. In this case, it will be used to detect the levels of acetylated histones (e.g., acetyl-Histone H3 or H4) in cells treated with the test compounds.[22]

Experimental Protocol: Western Blot for Acetylated Histones

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a defined period.

    • Harvest the cells and perform histone extraction, often using an acid extraction method to enrich for these basic proteins.[22]

  • Protein Quantification and Gel Electrophoresis:

    • Quantify the protein concentration of the histone extracts.

    • Separate the proteins by size using SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) provides better resolution.[23]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk).

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., total histone H3 or β-actin) to determine the relative increase in histone acetylation.[23]

Conclusion and Future Directions

The systematic in vitro evaluation of this compound derivatives holds significant promise for the discovery of novel therapeutic agents. By leveraging the established pharmacology of the structurally similar GHB and the functionally analogous HDAC inhibitor, sodium butyrate, researchers can embark on a well-defined path of investigation. The tiered screening approach outlined in this guide, from initial biochemical assays to confirmatory cell-based experiments, provides a robust framework for identifying and characterizing lead compounds.

Promising candidates identified through this in vitro cascade should exhibit potent and selective activity at their target, a favorable therapeutic window, and confirmed engagement with their target in a cellular context. Such compounds would then be prime candidates for further preclinical development, including in vivo efficacy studies in relevant animal models of neurological disorders or cancer. The journey from a novel chemical scaffold to a potential therapeutic is a long and challenging one, but it begins with rigorous and well-designed in vitro science.

References

Structural Activity Relationship of 4-Methoxybutanoic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is fundamental to the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of 4-methoxybutanoic acid analogs. While direct and comprehensive SAR studies on a systematically varied series of this compound are not extensively available in public literature, this guide synthesizes data from structurally related compounds, particularly analogs of γ-aminobutyric acid (GABA) and γ-hydroxybutyric acid (GHB), to construct a predictive SAR model. This document is intended to serve as a foundational resource to inform hypothesis-driven research and guide the design of future studies.

Introduction: The this compound Scaffold and its Therapeutic Potential

This compound is an organic compound featuring a carboxylic acid functional group and a methoxy group attached to the butanoic acid backbone.[1] Its structural similarity to the endogenous neurotransmitters GABA and GHB suggests its potential to interact with their respective receptors, primarily the GABA-B receptor and the GHB receptor.[2][3][4] Dysregulation of the GABAergic system is implicated in a range of neurological and psychiatric disorders, making modulators of these receptors valuable therapeutic targets.[5][6] This guide will explore the key structural modifications of the this compound scaffold and their predicted impact on biological activity, with a focus on GABA-B and GHB receptor interactions.

Key Biological Targets: GABA-B and GHB Receptors

The primary biological targets for this compound analogs are the GABA-B and GHB receptors, both of which are G-protein coupled receptors (GPCRs) in the central nervous system.

  • GABA-B Receptors: These receptors are metabotropic and mediate the slow and prolonged inhibitory effects of GABA.[5][7] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[3][8] Baclofen, a selective GABA-B receptor agonist, is used clinically as a muscle relaxant.[5][6]

  • GHB Receptor: This excitatory GPCR binds endogenous GHB with high affinity.[2] While the precise physiological role of the GHB receptor is still under investigation, it is known to be distinct from the GABA-B receptor and its activation can lead to increased release of glutamate and dopamine.[2][9]

The following diagram illustrates the signaling pathways associated with GABA-B receptor activation.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA / Analog GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K+ K_Channel->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Release

Caption: GABA-B Receptor Signaling Pathway.

Structural Activity Relationship (SAR) Analysis: A Predictive Model

Based on the SAR of known GABA-B and GHB receptor ligands, we can predict how modifications to the this compound structure will influence its biological activity.

Modification of the 4-Alkoxy Group

The nature of the alkoxy group at the 4-position is predicted to be a critical determinant of both potency and selectivity.

ModificationPredicted Effect on ActivityRationale
Chain Length (Methoxy vs. Ethoxy, Propoxy, etc.) Increasing the alkyl chain length from methyl to ethyl or propyl may enhance lipophilicity, potentially improving blood-brain barrier penetration. However, excessively long or bulky chains could introduce steric hindrance at the receptor binding site, leading to decreased affinity.The optimal lipophilicity for receptor binding is often a fine balance. Increased lipophilicity can improve membrane permeability but may also lead to non-specific binding.[9]
Branching (e.g., Isopropoxy) Branched alkyl groups are likely to decrease binding affinity due to steric clashes within the binding pocket of both GABA-B and GHB receptors.The binding pockets of these receptors are often constrained, and bulky substituents can prevent optimal ligand orientation.
Substitution with Electron-Withdrawing Groups Replacing the alkoxy group with more electron-withdrawing groups (e.g., trifluoromethoxy) could alter the electronic properties of the molecule and potentially impact receptor interactions. The effect on activity is difficult to predict without experimental data.Electronic modifications can influence hydrogen bonding capacity and overall molecular polarity.
Modification of the Butanoic Acid Chain

Alterations to the four-carbon backbone are expected to significantly impact receptor affinity and selectivity.

ModificationPredicted Effect on ActivityRationale
Chain Length (Propanoic or Pentanoic Acid) Shortening or lengthening the carbon chain is likely to decrease affinity for both GABA-B and GHB receptors. The four-carbon chain is a key pharmacophoric element that mimics the endogenous ligands.Studies on butyric acid analogs have shown that a four-carbon chain is optimal for certain biological activities.[10]
Substitution on the Chain Introduction of substituents on the carbon chain can have varied effects. For example, a methyl group at the 4-position, as seen in γ-hydroxyvaleric acid (GHV), a GHB analog, reduces affinity for GABA-B receptors while maintaining some affinity for the GHB receptor.[11]Substituents can alter the conformation of the molecule and its fit within the receptor binding site.
Modification of the Carboxylic Acid Esterification or amidation of the carboxylic acid group will likely abolish or significantly reduce activity at both receptors, as the negatively charged carboxylate is crucial for ionic interactions with positively charged residues in the binding pocket.The carboxyl group is a key feature for binding to the orthosteric site of GABA-B receptors.[8]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., gamma-butyrolactone) Synth Synthesis of 4-Alkoxybutanoic Acids Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify Binding Receptor Binding Assays (GABA-B, GHB) Purify->Binding Functional Functional Assays (e.g., [35S]GTPγS binding) Binding->Functional SAR SAR Analysis & Lead Optimization Binding->SAR Behavioral Behavioral Assays (Sedation, Motor Coordination) Functional->Behavioral Functional->SAR PK Pharmacokinetic Studies Behavioral->PK Behavioral->SAR PK->SAR

Caption: General workflow for SAR studies.

Experimental Protocols

To empirically validate the predicted SAR, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Radioligand Binding Assay for GABA-B Receptors

This protocol is adapted for determining the binding affinity of this compound analogs at the GABA-B receptor using a competitive binding assay with a high-affinity radioligand such as [³H]CGP54626.[12]

Materials:

  • Rat brain membranes (prepared from cortex or cerebellum)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Radioligand: [³H]CGP54626 (specific activity ~50 Ci/mmol)

  • Non-specific binding control: 100 µM Baclofen

  • Test compounds (this compound analogs)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension and centrifugation in fresh binding buffer three times to remove endogenous GABA. Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of binding buffer (for total binding) or 100 µM Baclofen (for non-specific binding) or various concentrations of the test compound.

    • 50 µL of [³H]CGP54626 (final concentration ~2 nM).

    • 150 µL of the membrane preparation (50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Sedative-Hypnotic Effects: The Righting Reflex Test

This protocol is used to evaluate the hypnotic effect of the test compounds by measuring their ability to potentiate pentobarbital-induced sleep time.[13][14]

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Test compounds (this compound analogs)

  • Vehicle (e.g., saline, DMSO)

  • Pentobarbital sodium (40 mg/kg)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before the experiment.

  • Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the injection of pentobarbital.

  • Induction of Sleep: Administer pentobarbital (40 mg/kg, i.p.) to induce sleep.

  • Assessment of Righting Reflex: Immediately after pentobarbital injection, place each mouse on its back. The time taken for the mouse to lose its righting reflex (i.e., remain on its back for at least 30 seconds) is recorded as the onset of sleep. The time from the loss to the spontaneous recovery of the righting reflex (i.e., the ability to right itself three times within 30 seconds) is recorded as the duration of sleep.

  • Data Analysis: Compare the onset and duration of sleep in the test groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vivo Assessment of Motor Coordination: The Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance in rodents.[1][5][15]

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • Rotarod apparatus

  • Test compounds (this compound analogs)

  • Vehicle (e.g., saline, DMSO)

  • Stopwatch

Procedure:

  • Training: Acclimatize the rats to the rotarod apparatus for 2-3 days before the experiment. During training, place the rats on the rotating rod at a low speed (e.g., 5 rpm) for a fixed duration (e.g., 5 minutes).

  • Administration: On the test day, administer the test compound or vehicle i.p. 30 minutes before the test.

  • Testing: Place each rat on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.

  • Data Analysis: Compare the latency to fall in the test groups with the vehicle control group using appropriate statistical tests.

Conclusion and Future Directions

The structural activity relationship of this compound analogs represents a promising area for the discovery of novel modulators of the GABAergic system. The predictive SAR model presented in this guide, based on data from structurally related compounds, suggests that modifications to the 4-alkoxy group and the butanoic acid chain will have a significant impact on biological activity. Specifically, the length and branching of the alkoxy chain and the integrity of the four-carbon carboxylic acid backbone are critical determinants of potency and selectivity for GABA-B and GHB receptors.

The experimental protocols provided offer a robust framework for the systematic evaluation of a library of this compound analogs. Future research should focus on the synthesis and comprehensive in vitro and in vivo testing of such a library to validate and refine the predictive SAR model. This will enable the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further development as potential therapeutics for a range of neurological and psychiatric disorders.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The biotransformation of a xenobiotic dictates its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comparative analysis of the metabolic pathways of 4-Methoxybutanoic acid and its structurally related analogue, 4-hydroxybutanoic acid, more commonly known as gamma-hydroxybutyric acid (GHB). While the metabolism of GHB is well-documented, the metabolic journey of this compound is less explored. This guide will leverage existing knowledge of related metabolic processes to build a predictive metabolic map for this compound, offering a valuable resource for researchers investigating this and similar compounds.

4-Hydroxybutanoic acid is an endogenous short-chain fatty acid that also has clinical applications and a history of abuse.[1][2] Its metabolism is rapid and involves several well-characterized enzymatic pathways.[3][4] In contrast, this compound, with a methoxy group in place of the hydroxyl group, presents a different metabolic challenge to the body. The ether linkage is generally more stable than a hydroxyl group, suggesting a potentially different pharmacokinetic profile. This guide will delve into the known metabolic pathways of GHB and propose the likely metabolic transformations of this compound, focusing on the enzymatic systems expected to be involved.

Furthermore, this guide will provide detailed, field-proven experimental protocols for investigating the metabolism of these compounds in vitro, including microsomal and hepatocyte stability assays. These protocols are designed to be self-validating and provide a robust framework for generating reliable metabolic data. Finally, we will discuss the analytical methodologies essential for the detection and quantification of the parent compounds and their metabolites, ensuring the scientific integrity of your research.

Comparative Metabolic Fates

4-Hydroxybutanoic Acid (GHB)

The metabolism of GHB is a complex process involving multiple enzymatic steps primarily occurring in the cytosol and mitochondria.[3] The major metabolic pathway leads to its conversion into endogenous products that enter central metabolic cycles.[5]

Primary Metabolic Pathway of GHB:

  • Oxidation to Succinic Semialdehyde (SSA): The primary and rate-limiting step in GHB metabolism is its oxidation to succinic semialdehyde (SSA).[3] This reaction is catalyzed by the NAD+-dependent enzyme GHB dehydrogenase .[3]

  • Conversion to Succinic Acid: SSA is then rapidly oxidized to succinic acid by the enzyme succinic semialdehyde dehydrogenase (SSADH) .[3]

  • Entry into the Krebs Cycle: Succinic acid is a key intermediate of the Krebs (citric acid) cycle. It is further metabolized to produce carbon dioxide and water, thus integrating the carbon skeleton of GHB into central energy metabolism.[2][3]

Minor Metabolic Pathways of GHB:

  • β-Oxidation: GHB can undergo β-oxidation, leading to the formation of glycolate and acetyl-CoA.[4][5]

  • α-Oxidation: Another minor pathway is α-oxidation, which results in the formation of 3-hydroxypropionyl-CoA.[4]

  • Phase II Conjugation: GHB can also undergo Phase II metabolism to form conjugates such as GHB-glucuronide and GHB-sulfate, although these are generally considered minor metabolites.[4]

GHB_Metabolism GHB 4-Hydroxybutanoic Acid (GHB) SSA Succinic Semialdehyde (SSA) GHB->SSA GHB Dehydrogenase Beta_Oxidation β-Oxidation GHB->Beta_Oxidation Alpha_Oxidation α-Oxidation GHB->Alpha_Oxidation Phase_II Phase II Conjugation GHB->Phase_II Succinic_Acid Succinic Acid SSA->Succinic_Acid SSADH Krebs_Cycle Krebs Cycle Succinic_Acid->Krebs_Cycle

Figure 1: Metabolic Pathways of 4-Hydroxybutanoic Acid (GHB).
This compound (Predicted)

Direct experimental data on the metabolic fate of this compound is limited. However, based on the metabolism of other xenobiotics containing aliphatic methoxy groups, a primary metabolic pathway involving O-demethylation by cytochrome P450 (CYP) enzymes can be predicted.[6][7]

Predicted Metabolic Pathway of this compound:

  • O-Demethylation: The initial and most probable metabolic step is the O-demethylation of the methoxy group to a hydroxyl group, yielding 4-hydroxybutanoic acid (GHB) and formaldehyde. This reaction is likely catalyzed by cytochrome P450 enzymes , which are the primary enzymes responsible for the metabolism of a wide variety of xenobiotics.[6][7] The specific CYP isozymes involved would need to be determined experimentally, but candidates include members of the CYP2 and CYP3 families.

  • Further Metabolism of GHB: Once formed, the resulting 4-hydroxybutanoic acid would then be expected to follow the well-established metabolic pathways of GHB, as described above. This would lead to its conversion to succinic semialdehyde, succinic acid, and eventual entry into the Krebs cycle.

Alternative Minor Pathways:

  • β-Oxidation: It is also conceivable that this compound could undergo β-oxidation, although the presence of the ether linkage might hinder this process compared to a simple alkyl chain.[8][9] If this were to occur, it would likely lead to the formation of methoxyacetyl-CoA.

  • Direct Conjugation: Direct conjugation of the carboxylic acid group (e.g., glucuronidation) is another possibility, though typically less common for short-chain fatty acids compared to their oxidative metabolism.

Methoxybutanoic_Acid_Metabolism MBA This compound GHB 4-Hydroxybutanoic Acid (GHB) MBA->GHB CYP450 (O-Demethylation) Formaldehyde Formaldehyde MBA->Formaldehyde CYP450 Beta_Oxidation_MBA β-Oxidation MBA->Beta_Oxidation_MBA SSA Succinic Semialdehyde (SSA) GHB->SSA GHB Dehydrogenase Succinic_Acid Succinic Acid SSA->Succinic_Acid SSADH Krebs_Cycle Krebs Cycle Succinic_Acid->Krebs_Cycle

Figure 2: Predicted Metabolic Pathway of this compound.

Comparative Summary:

Feature4-Hydroxybutanoic Acid (GHB)This compound (Predicted)
Primary Initial Metabolic Step Oxidation of the hydroxyl groupO-demethylation of the methoxy group
Primary Enzyme System GHB DehydrogenaseCytochrome P450s
Primary Metabolite Succinic Semialdehyde4-Hydroxybutanoic Acid
Ultimate Fate Enters Krebs Cycle as Succinic AcidPredicted to enter Krebs Cycle after conversion to GHB
Metabolic Rate RapidLikely slower due to the stability of the ether linkage

Experimental Protocols for Metabolic Investigation

To experimentally validate the predicted metabolic pathway of this compound and compare its metabolic stability to 4-hydroxybutanoic acid, the following in vitro assays are recommended.

Microsomal Stability Assay

This assay is crucial for determining the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[10][11]

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound and 4-hydroxybutanoic acid in liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compounds (this compound, 4-hydroxybutanoic acid)

  • Positive control compounds (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.

    • Add the test compound or positive control to the microsomal suspension (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2 = 0.693 / k).

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Microsomes, Compounds, NADPH system) Prewarm Pre-warm Microsomes Reagents->Prewarm Add_Compound Add Test Compound Prewarm->Add_Compound Start_Reaction Initiate with NADPH Add_Compound->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Terminate Terminate Reaction Time_Points->Terminate Process Process Samples (Centrifuge) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Figure 3: Workflow for the Microsomal Stability Assay.
Hepatocyte Stability Assay

This assay provides a more comprehensive model of hepatic metabolism as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[2][12]

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound and 4-hydroxybutanoic acid in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • Test compounds (this compound, 4-hydroxybutanoic acid)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Protocol:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at the desired density and allow them to attach.

  • Incubation:

    • Remove the seeding medium and replace it with fresh, pre-warmed culture medium containing the test compound or positive control (final concentration typically 1 µM).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Points and Sample Collection:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard to the collected aliquots.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Analyze the data as described for the microsomal stability assay to determine the half-life and intrinsic clearance.

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_Cells Thaw & Prepare Hepatocytes Seed_Cells Seed Cells on Plates Thaw_Cells->Seed_Cells Add_Compound Add Test Compound to Medium Seed_Cells->Add_Compound Incubate Incubate at 37°C, 5% CO2 Add_Compound->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Terminate Terminate Reaction Time_Points->Terminate Process Process Samples (Centrifuge) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Figure 4: Workflow for the Hepatocyte Stability Assay.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of parent compounds and the identification of their metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful techniques for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of small molecules in complex biological matrices.[1]

Sample Preparation:

  • Protein Precipitation: A simple and effective method for removing proteins from plasma, serum, or incubation media. Typically involves the addition of a cold organic solvent like acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): Can be used to concentrate the analytes and remove interfering matrix components.

  • Solid-Phase Extraction (SPE): Provides a more selective cleanup and concentration of the analytes.

Chromatography:

  • Reversed-Phase Chromatography: A C18 column is commonly used for the separation of short-chain fatty acids and their derivatives.[1]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like short-chain fatty acids, derivatization is required to increase their volatility and improve their chromatographic properties.[3][10]

Derivatization:

  • Esterification: Short-chain fatty acids can be converted to their more volatile ester derivatives (e.g., methyl, propyl, or benzyl esters) using reagents like diazomethane, alcohols with an acid catalyst, or benzyl chloroformate.[4]

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.[5]

Chromatography:

  • A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of the derivatized analytes.

Mass Spectrometry:

  • Ionization: Electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

  • Detection: Selected Ion Monitoring (SIM) or full-scan mode can be used for quantification and identification, respectively.

Conclusion

This guide provides a comprehensive comparative overview of the metabolic fate of 4-hydroxybutanoic acid and the predicted metabolism of this compound. While the metabolism of GHB is well-established, the pathways for this compound are proposed based on known biotransformation reactions of structurally similar compounds. The key predicted difference lies in the initial metabolic step, with O-demethylation by cytochrome P450 enzymes being the likely primary route for this compound, leading to the formation of 4-hydroxybutanoic acid.

The provided experimental protocols for microsomal and hepatocyte stability assays offer a robust framework for researchers to experimentally investigate these metabolic pathways and determine the metabolic stability of these and other related compounds. Furthermore, the outlined analytical methodologies using LC-MS/MS and GC-MS provide the necessary tools for accurate quantification and metabolite identification. By combining the predictive metabolic schemes with rigorous experimental validation, researchers can gain a deeper understanding of the structure-metabolism relationships of this class of compounds, which is crucial for advancing drug development and safety assessment.

References

Safety Operating Guide

Navigating the Safe Handling of 4-Methoxybutanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-Methoxybutanoic acid, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. By understanding the causality behind these protocols, you can foster a self-validating system of safety within your laboratory.

Understanding the Hazard Profile of this compound

This compound (CAS No: 29006-02-8) is a carboxylic acid that presents several potential hazards.[1] While detailed toxicological data may be limited, information from suppliers and safety data sheets for structurally similar compounds indicates that it should be handled with care. The primary concerns associated with this compound include its potential to cause severe skin burns and eye damage, and it may be harmful if swallowed.[2] Some sources also indicate it may be a combustible liquid.[2]

A thorough risk assessment is the foundational step before any handling of this compound. This guide will detail the necessary PPE and procedures to mitigate these risks effectively.

Hazard Category Description Primary Route of Exposure
Skin Corrosion/Irritation Can cause skin irritation and potentially severe burns upon contact.[2][3]Dermal (skin contact)
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.[2][3]Ocular (eye contact)
Acute Oral Toxicity Harmful if swallowed.Ingestion
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[3]Inhalation
Flammability May be a combustible liquid.[2]Fire/Explosion

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale behind each choice.

Eye and Face Protection: Shielding from Splashes and Vapors

Given the risk of severe eye damage, robust eye and face protection is mandatory.[2]

  • Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting them from splashes of the liquid. Standard safety glasses are insufficient as they do not provide adequate protection from splashes from the side, top, or bottom.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4][5] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

Chemically resistant gloves are critical to prevent skin contact.

  • Nitrile or Butyl Rubber Gloves: These materials offer good resistance to a range of chemicals, including carboxylic acids.[5] Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves can provide additional protection.

  • Proper Glove Removal: It is crucial to remove gloves correctly to avoid contaminating your hands.

Body Protection: Guarding Against Spills and Contamination
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect your skin and personal clothing from minor spills and splashes.

  • Chemical-Resistant Apron: When handling larger volumes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Minimizing Inhalation Risks

All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Chemical Fume Hood: This is the primary engineering control to prevent respiratory exposure. Ensure the sash is at the appropriate height to maximize its effectiveness.

  • Respirator: In situations where a fume hood is not available or as a supplementary measure during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[5] A proper fit test is essential to ensure the respirator's effectiveness.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Prepare Handling Area (Chemical Fume Hood) gather_ppe Gather All Necessary PPE prep_area->gather_ppe inspect_ppe Inspect PPE for Integrity gather_ppe->inspect_ppe don_ppe Don PPE in Correct Order (Lab Coat, Goggles, Face Shield, Gloves) inspect_ppe->don_ppe handle_chem Handle this compound (Minimize Vapor/Aerosol Generation) don_ppe->handle_chem decontaminate Decontaminate Work Area and Equipment handle_chem->decontaminate doff_ppe Doff PPE in Correct Order (Gloves, Face Shield, Goggles, Lab Coat) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste can have serious environmental and legal consequences.

Waste Segregation and Collection:

  • Solid Waste: Any disposable materials contaminated with this compound, such as gloves, paper towels, and weigh boats, must be collected in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused or waste this compound, as well as solutions containing it, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Pathways:

The appropriate disposal method depends on the quantity and nature of the waste.

  • Small Quantities (In-Lab Neutralization): For very small amounts of uncontaminated aqueous solutions, neutralization may be an option.[7][8] This should only be performed by trained personnel and in accordance with your institution's specific guidelines. The general procedure involves diluting the acidic solution with water and then slowly adding a weak base (e.g., sodium bicarbonate) until the pH is neutral (between 6 and 8). The neutralized solution may then be permissible for drain disposal with copious amounts of water. Always verify your local regulations before proceeding.[8]

  • Large Quantities and Contaminated Waste: All other forms of waste, including bulk liquid, solid waste, and contaminated solutions, must be disposed of through your institution's Environmental Health and Safety (EHS) department.[7] Do not attempt to dispose of these materials through standard laboratory drains or trash.

cluster_neutralize In-Lab Neutralization cluster_ehs EHS Disposal start Generated this compound Waste decision_quant Small Quantity & Aqueous Solution? start->decision_quant dilute Dilute with Water decision_quant->dilute Yes collect Collect in Labeled, Compatible Hazardous Waste Container decision_quant->collect No (Large Quantity, Solid, or Contaminated) neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 dilute->neutralize drain_disposal Dispose Down Drain with Copious Water (Verify Local Regulations) neutralize->drain_disposal store Store in Designated Satellite Accumulation Area collect->store request_pickup Request EHS Pickup store->request_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.